Product packaging for 3,5-Dimethyl-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 16381-45-6)

3,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B092654
CAS No.: 16381-45-6
M. Wt: 189.21 g/mol
InChI Key: GBZZEXCOEXFISD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-indole-2-carboxylic acid is a versatile chemical scaffold in medicinal chemistry, primarily serving as a critical precursor for the synthesis of biologically active compounds. Its core structure is integral to research focused on developing novel therapeutics, particularly in the fields of oncology and infectious diseases. Researchers have utilized similar indole-2-carboxamide derivatives to create potent and selective inhibitors of myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein . Inhibiting Mcl-1 promotes apoptosis in cancer cells and is a promising strategy for treating various hematological malignancies . Furthermore, this indole scaffold is a recognized pharmacophore in antimycobacterial research . Compounds based on the indole-2-carboxamide structure have demonstrated potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) by targeting the essential membrane transporter MmpL3, which is required for the synthesis of the mycobacterial cell wall . As such, this compound provides researchers with a valuable building block for the design and synthesis of new chemical entities to explore these and other biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B092654 3,5-Dimethyl-1H-indole-2-carboxylic acid CAS No. 16381-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZZEXCOEXFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390129
Record name 3,5-Dimethyl-1H-indole-2-carboxylic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-45-6
Record name 3,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] Among its derivatives, 3,5-dimethyl-1H-indole-2-carboxylic acid stands out as a valuable synthetic intermediate. Its structure combines the reactive handle of a carboxylic acid with specific methylation patterns that can influence biological activity and molecular interactions. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We will dissect the mechanistic underpinnings of the Fischer and Reissert indole syntheses, offer field-proven experimental insights, and present detailed, actionable protocols.

Strategic Overview: Retrosynthesis and Key Pathways

The synthesis of the indole core is a well-established field, with several named reactions offering reliable routes. For this compound, two primary retrosynthetic disconnections lead to logical and historically significant strategies: the Fischer indole synthesis and the Reissert indole synthesis.

G cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Synthesis Target This compound Fischer_Key C-C and C-N bond formation via [3,3]-sigmatropic rearrangement Target->Fischer_Key Disconnect Reissert_Key C-C bond formation followed by reductive cyclization Target->Reissert_Key Disconnect Hydrazone p-tolylhydrazone of ethyl 2-methyl-3-oxobutanoate Fischer_Key->Hydrazone Hydrazine 4-methylphenylhydrazine Hydrazone->Hydrazine Ketoester Ethyl 2-methyl-3-oxobutanoate Hydrazone->Ketoester Pyruvate Ethyl 2-(4-methyl-2-nitrophenyl)pyruvate Reissert_Key->Pyruvate Nitrotoluene 4-methyl-2-nitrotoluene Pyruvate->Nitrotoluene Oxalate Diethyl oxalate Pyruvate->Oxalate

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus primarily on the Fischer pathway, including its frequent pairing with the Japp-Klingemann reaction to generate the key hydrazone intermediate, as it often provides greater flexibility and substrate availability. The Reissert synthesis will be presented as a robust alternative.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

First discovered by Emil Fischer in 1883, this reaction remains one of the most powerful methods for constructing the indole ring system.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4]

The Core Mechanism

The reaction proceeds through a cascade of well-elucidated steps, initiated by the formation of the arylhydrazone.[5] The key transformation is a[2][2]-sigmatropic rearrangement, which forms the crucial carbon-carbon bond of the indole scaffold.[3][4]

G Start 4-methylphenylhydrazine + Ketone Hydrazone Hydrazone Formation Start->Hydrazone Condensation Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aromatizing Cyclization Diimine->Cyclization Aminal Cyclized Aminal Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Product Indole Product Elimination->Product

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Causality Behind Experimental Choices:

  • Acid Catalyst : The reaction requires a Brønsted or Lewis acid.[4] Protic acids like HCl or H₂SO₄, and Lewis acids such as ZnCl₂, BF₃, or polyphosphoric acid (PPA) are commonly used.[3][5] The choice of acid is critical; PPA is often favored as it acts as both a catalyst and a solvent, driving the reaction forward at elevated temperatures.[6]

  • Solvent : Glacial acetic acid is a common solvent as it facilitates both hydrazone formation and the subsequent cyclization.[5] In some cases, higher boiling point solvents are used to achieve the temperatures needed for the rearrangement.

  • One-Pot Procedure : Often, the arylhydrazine and ketone are heated in an acidic medium like acetic acid without isolating the intermediate hydrazone. This streamlines the process and is often more efficient.[5]

Pathway A: Direct Fischer Synthesis

This is the most direct approach, assuming the availability of the starting materials: 4-methylphenylhydrazine and a suitable ketoacid or ketoester. For the synthesis of this compound, the ideal carbonyl partner is pyruvic acid or its ethyl ester.

Experimental Protocol: Fischer Indole Synthesis

Objective: To synthesize this compound from 4-methylphenylhydrazine hydrochloride and pyruvic acid.

Materials:

  • 4-methylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Ice-water bath

  • Sodium bicarbonate solution (5% w/v)

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation (In Situ):

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (5 mL per gram of hydrazine).

    • Add pyruvic acid (1.05 eq) dropwise to the stirred suspension at room temperature.

    • Heat the mixture to 80-90°C for 1 hour to ensure complete formation of the phenylhydrazone. The solution may change color.

  • Cyclization:

    • Cool the reaction mixture to approximately 50-60°C.

    • Carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine) to the flask. The addition is exothermic.

    • Once the PPA is added, heat the viscous mixture to 120-130°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to below 100°C, then cautiously pour it onto a beaker of crushed ice (approx. 200 g). This will hydrolyze the PPA and precipitate the crude product.

    • Stir the resulting slurry for 30 minutes until all the ice has melted and a filterable solid is present.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is near neutral pH.

  • Purification:

    • Transfer the crude solid to a beaker and add a 5% aqueous solution of sodium bicarbonate. Stir for 30 minutes to dissolve the carboxylic acid as its sodium salt and neutralize any residual acid.

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and re-acidify carefully with concentrated HCl until precipitation of the product is complete (pH ~2-3).

    • Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

The Japp-Klingemann / Fischer Two-Step Strategy

G Aniline 4-methylaniline (p-toluidine) Diazotization Diazotization (NaNO₂, HCl, 0°C) Aniline->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium JK_Reaction Japp-Klingemann Coupling Diazonium->JK_Reaction Ketoester β-Keto-ester Ketoester->JK_Reaction Hydrazone Hydrazone Intermediate JK_Reaction->Hydrazone Fischer Fischer Indole Cyclization (Acid, Heat) Hydrazone->Fischer Product 3,5-dimethyl-1H-indole- 2-carboxylic acid Fischer->Product

Caption: Japp-Klingemann / Fischer Synthesis Workflow.

This combined approach is particularly useful in creating substituted indoles for applications like the synthesis of triptans and other pharmaceuticals.[8][9] The reaction sequence circumvents the need to handle potentially unstable hydrazine intermediates directly.[8]

The Reissert Indole Synthesis

An alternative classical method is the Reissert synthesis, which builds the indole ring from an o-nitrotoluene derivative and diethyl oxalate.[10]

Mechanism:

  • Condensation: The first step is a base-catalyzed (e.g., potassium ethoxide) condensation of 4-methyl-2-nitrotoluene with diethyl oxalate to form ethyl 2-(4-methyl-2-nitrophenyl)pyruvate.[11] Potassium ethoxide is often noted to give better results than sodium ethoxide.[10]

  • Reductive Cyclization: The resulting nitro compound is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone. Common reducing agents include zinc in acetic acid or iron powder in acid.[11][12]

  • Hydrolysis: If the ester is used, a final hydrolysis step yields the target carboxylic acid.

While robust, the Reissert synthesis can be limited by the availability of the substituted o-nitrotoluene starting materials and the often harsh conditions required for the reduction step.[13]

Comparative Analysis of Synthesis Pathways

ParameterFischer SynthesisJapp-Klingemann / FischerReissert Synthesis
Starting Materials Arylhydrazine, Ketone/AldehydeArylamine, β-Keto-estero-Nitrotoluene, Diethyl oxalate
Key Reagents Acid catalyst (PPA, ZnCl₂, etc.)NaNO₂, HCl, Base, Acid catalystStrong base (KOEt), Reducing agent (Zn/AcOH)
Key Intermediates Arylhydrazone, EnamineAryl diazonium salt, Hydrazoneo-Nitrophenylpyruvate
Advantages High versatility, one-pot potential, widely applicable.[2]Avoids isolation of hydrazines, starts from common anilines.[8]Good for specific substitution patterns, avoids hydrazines.[10]
Disadvantages Hydrazine starting materials can be unstable/toxic.Multi-step process.Requires specific o-nitrotoluenes, harsh reduction conditions.[13]

Purification and Characterization

Purification of the final product, this compound, typically relies on recrystallization from a suitable solvent system like ethanol/water or by acid-base extraction as described in the protocol.

Expected Characterization Data:

  • Appearance: Off-white to light brown solid.[14]

  • ¹H NMR: Expected signals would include two methyl singlets, aromatic protons on the indole ring, and broad singlets for the N-H and carboxylic acid O-H protons.

  • ¹³C NMR: Signals corresponding to the two methyl groups, the carboxylic acid carbonyl, and the eight carbons of the indole core.

  • IR Spectroscopy: Characteristic absorptions for the N-H stretch (~3350 cm⁻¹), a broad O-H stretch for the carboxylic acid, and a strong C=O stretch (~1700 cm⁻¹).[15]

  • Mass Spectrometry: The molecular ion peak corresponding to the formula C₁₁H₁₁NO₂ (MW: 189.21 g/mol ) would be expected.[14]

Conclusion

The synthesis of this compound is most reliably achieved through the venerable Fischer indole synthesis. This method offers both a direct route from 4-methylphenylhydrazine and a more adaptable two-step sequence starting from 4-methylaniline via the Japp-Klingemann reaction. These pathways provide researchers with robust and scalable options for accessing this valuable intermediate. While the Reissert synthesis presents a viable alternative, the Fischer approach generally affords greater flexibility and milder conditions. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals engaged in the synthesis of indole-based scaffolds for drug discovery and development.

References

A Technical Guide to the Fischer Indole Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis of a specific, substituted indole derivative: 3,5-dimethyl-1H-indole-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. This document will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into potential challenges and optimization strategies. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this classic yet ever-relevant transformation.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery and natural products chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin, the anti-migraine triptan class of drugs, and various alkaloids.[1][5][6] The Fischer indole synthesis provides a powerful and convergent approach to this important heterocycle, proceeding via the acid-catalyzed cyclization of an arylhydrazone.[1][7][8][9] The reaction's flexibility allows for the introduction of a wide array of substituents on both the benzene ring and the pyrrole moiety, making it an indispensable tool for synthetic chemists.

This guide focuses on the synthesis of this compound, a derivative with specific substitution patterns that can influence its chemical and biological properties. The presence of the methyl groups at the 3 and 5 positions, along with the carboxylic acid at the 2-position, offers multiple points for further functionalization, rendering it a versatile intermediate for library synthesis and lead optimization campaigns.

The Core of the Transformation: Unraveling the Reaction Mechanism

The Fischer indole synthesis is a sophisticated cascade of reactions that, despite its long history, continues to be a subject of mechanistic study. The generally accepted mechanism, first proposed by Robinson, involves a series of acid-catalyzed steps that transform an arylhydrazone into the final indole product.[3][4]

The key steps are as follows:

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine, in this case, 4-methylphenylhydrazine, with a ketone, ethyl pyruvate, to form the corresponding arylhydrazone.[1][7] This is a standard imine formation reaction, typically carried out under mildly acidic conditions.

  • Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.[1][7]

  • [8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[1][7][9] This is the rate-determining step and results in the formation of a di-imine intermediate with the crucial carbon-carbon bond of the indole nucleus now formed.

  • Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (or aminal).[1] Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[1][7]

Visualizing the Mechanism

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Aromatization cluster_4 Saponification 4-methylphenylhydrazine 4-methylphenylhydrazine Hydrazone Hydrazone 4-methylphenylhydrazine->Hydrazone + Ethyl pyruvate - H2O Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Hydrazone Ene_hydrazine Ene_hydrazine Hydrazone->Ene_hydrazine Tautomerization Di_imine Di_imine Ene_hydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di_imine->Aminal Cyclization Indole_ester Indole_ester Aminal->Indole_ester - NH3, -H+ Final_Product 3,5-dimethyl-1H-indole- 2-carboxylic acid Indole_ester->Final_Product 1. NaOH 2. H+

Caption: Reaction workflow for the Fischer indole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound. It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Methylphenylhydrazine hydrochloride158.6410.0 g0.063 mol≥98%Sigma-Aldrich
Ethyl pyruvate116.127.3 g (6.9 mL)0.063 mol≥97%Sigma-Aldrich
Glacial Acetic Acid60.05100 mL-ACS gradeFisher Scientific
Ethanol (absolute)46.07200 mL-≥99.5%VWR
Sodium Hydroxide40.0010.0 g0.25 mol≥97%EMD Millipore
Hydrochloric Acid (concentrated)36.46As needed-37%J.T. Baker
Sodium Sulfate (anhydrous)142.04As needed-GranularAlfa Aesar
Step 1: Formation of Ethyl Pyruvate 4-methylphenylhydrazone
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphenylhydrazine hydrochloride (10.0 g, 0.063 mol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the solid has largely dissolved.

  • Add ethyl pyruvate (7.3 g, 6.9 mL, 0.063 mol) dropwise to the stirred solution over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, allow the reaction mixture to cool to room temperature.

Step 2: Cyclization to Ethyl 3,5-dimethyl-1H-indole-2-carboxylate
  • The hydrazone formed in the previous step is typically not isolated. The acetic acid from the previous step will serve as the acidic catalyst for the cyclization.

  • Continue to heat the reaction mixture at reflux for an additional 4-6 hours. The color of the solution will likely darken. Monitor the reaction by TLC until the hydrazone spot has been consumed and a new, more polar spot corresponding to the indole ester is observed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water with stirring.

  • A precipitate of the crude indole ester should form. Collect the solid by vacuum filtration and wash the filter cake with copious amounts of water to remove residual acetic acid.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Saponification to this compound
  • In a 500 mL round-bottom flask, dissolve the purified ethyl 3,5-dimethyl-1H-indole-2-carboxylate in 150 mL of ethanol.

  • Add a solution of sodium hydroxide (10.0 g, 0.25 mol) in 50 mL of water.

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the saponification is complete (monitored by TLC, observing the disappearance of the ester spot).

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Discussion: Causality and Optimization

Choice of Acid Catalyst

While a variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis, glacial acetic acid serves a dual role in this protocol as both a solvent and a moderately strong acid catalyst.[1][2][9] This avoids the need for harsher acids like polyphosphoric acid or zinc chloride, which can sometimes lead to side reactions or decomposition of the product.[7][10] For less reactive substrates, a stronger acid may be necessary to achieve a reasonable reaction rate.

Reaction Temperature and Time

The Fischer indole synthesis typically requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement.[11] Refluxing in acetic acid provides a suitable temperature for this transformation. The reaction time is substrate-dependent and should be optimized by monitoring the reaction's progress. Prolonged heating at high temperatures can lead to degradation of the indole product, which is susceptible to oxidation and polymerization under acidic conditions.[10]

Workup and Purification

The precipitation of the product upon pouring the reaction mixture into water is a convenient initial purification step. However, the crude product will likely contain some impurities. Recrystallization is an effective method for obtaining a highly pure product. The final saponification and acidification steps are generally high-yielding and provide the desired carboxylic acid in good purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., N-N bond cleavage); Product decomposition.Optimize reaction time and temperature. Consider a milder acid catalyst. Run the reaction under an inert atmosphere to minimize oxidation.[10]
Formation of Regioisomers Use of an unsymmetrical ketone (not applicable to this specific synthesis but a general consideration).The choice of acid and reaction conditions can influence regioselectivity.[10]
Dark, Tarry Product Polymerization or decomposition of the indole product under strong acid and high temperature.Reduce reaction temperature and time. Neutralize the acid promptly during workup.[10]
Incomplete Saponification Insufficient base or reaction time.Use a larger excess of sodium hydroxide and ensure the reaction goes to completion by TLC monitoring.

Conclusion

The Fischer indole synthesis of this compound is a robust and reliable procedure that provides access to a valuable substituted indole intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proactive troubleshooting are key to achieving high yields and purity. This guide provides the necessary framework for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.

References

Spectroscopic Characterization of 3,5-dimethyl-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3,5-dimethyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The insights provided herein are synthesized from established principles of spectroscopic interpretation and comparative analysis with structurally related molecules.

Introduction

This compound (CAS No. 16381-45-6) is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Accurate and thorough characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecular structure, enabling unambiguous identification and purity assessment. This guide will present a predictive analysis of the spectroscopic data for this compound, offering a valuable reference for its synthesis and characterization.

Molecular Structure and Spectroscopic Rationale

To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure is essential. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.

References

Physical and chemical properties of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, established synthetic routes, characteristic reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

Core Physicochemical Profile

This compound belongs to the indole-2-carboxylic acid class of heterocyclic compounds. The indole core is a prominent structural motif in numerous biologically active molecules, making its derivatives, such as this one, of significant interest in pharmaceutical research.[1] The addition of methyl groups at the 3 and 5 positions modifies the steric and electronic properties of the parent scaffold, influencing its solubility, reactivity, and biological target interactions.

Key Properties Summary

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific derivative is not broadly published, many properties can be reliably inferred from the well-studied parent compound, indole-2-carboxylic acid, and general principles of physical organic chemistry.

PropertyValueSource / Rationale
CAS Number 16381-45-6[2][3]
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [2][3]
Appearance Expected to be a solid powder at room temperature.[4] (General for similar organic acids)
Melting Point Not specified; likely high due to intermolecular hydrogen bonding.Inferred from related compounds.[1]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethanol.Inferred from indole-2-carboxylic acid's low aqueous solubility and the increased lipophilicity from two methyl groups.[1]
pKa Estimated to be between 3.5 and 4.5.The parent indole-2-carboxylic acid has a pKa around 4.4.[1] The electron-donating methyl groups may slightly alter this value.

Insight into Solubility and Acidity: Like most carboxylic acids, this compound's solubility is pH-dependent.[5] In basic aqueous solutions, it will deprotonate to form the more soluble carboxylate salt. The low water solubility of the neutral form is dominated by the hydrophobic, bicyclic indole ring system.[1] The pKa value is critical for drug development, as it dictates the compound's charge state at physiological pH (around 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Characterization

The synthesis of substituted indole-2-carboxylic acids is well-established. A robust and common pathway involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization.[6][7]

Recommended Synthetic Protocol: Japp-Klingemann / Fischer Indole Synthesis

This two-stage, one-pot optional procedure provides a reliable route to the target molecule from commercially available starting materials.

Stage 1: Japp-Klingemann Reaction (Hydrazone Formation)

  • Diazotization: Prepare a solution of 4-methylaniline in aqueous HCl and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the 4-methylbenzenediazonium chloride salt.

  • Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (the β-ketoester) in ethanol. Add a base, such as sodium ethoxide, to deprotonate the α-carbon, forming an enolate.[8]

  • Reaction: Slowly add the cold diazonium salt solution to the enolate solution. The coupling reaction yields an azo intermediate, which undergoes in-situ hydrolysis and decarboxylation to form the desired phenylhydrazone product.[6][9]

Stage 2: Fischer Indole Synthesis (Cyclization) 4. Acid Catalysis: Add a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to the hydrazone intermediate from the previous step.[10] 5. Cyclization: Heat the reaction mixture. The acid catalyzes the cyclization and subsequent elimination of ammonia to form the indole ring system.[6] 6. Hydrolysis: The resulting ethyl ester of the target compound is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH in ethanol/water), followed by acidic workup to precipitate the final product.[10] 7. Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_japp Japp-Klingemann Reaction cluster_fischer Fischer Indole Synthesis cluster_final Final Steps A 4-Methylaniline C 1. NaNO₂, HCl (0-5°C) 2. Base (NaOEt) A->C B Ethyl 2-methyl-3-oxobutanoate B->C D Phenylhydrazone Intermediate C->D Azo coupling & rearrangement E Acid Catalyst (PPA) Heat D->E F Ethyl 3,5-dimethyl-1H- indole-2-carboxylate E->F Cyclization G 1. Base Hydrolysis (KOH) 2. Acidic Workup F->G H 3,5-dimethyl-1H-indole- 2-carboxylic acid G->H Saponification

Caption: Synthetic pathway via Japp-Klingemann and Fischer Indole reactions.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show:

    • A broad singlet for the carboxylic acid proton (COOH) far downfield, typically >12 ppm.[11]

    • A broad singlet for the indole N-H proton, around 11-12 ppm.[12]

    • Singlets in the aromatic region (approx. 7.0-7.5 ppm) for the protons on the benzene ring.

    • Two sharp singlets in the aliphatic region (approx. 2.3-2.5 ppm), each integrating to 3H, corresponding to the two methyl groups (C3-CH₃ and C5-CH₃).

  • ¹³C NMR (in DMSO-d₆):

    • The carbonyl carbon of the carboxylic acid will appear significantly downfield (160-180 ppm).[13]

    • Multiple signals in the aromatic region (110-140 ppm) for the eight carbons of the indole ring.

    • Two signals in the aliphatic region (<30 ppm) for the two methyl carbons.

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid, spanning from ~2500 to 3300 cm⁻¹, is a hallmark feature.[11]

    • A sharp, strong C=O stretch for the carbonyl group around 1680-1710 cm⁻¹.

    • An N-H stretch around 3300-3400 cm⁻¹.[14]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 189.21.

    • A common fragmentation pattern for carboxylic acids is the loss of COOH (45 Da), leading to a fragment ion.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the indole N-H group, and the electron-rich aromatic system.

  • Carboxylic Acid Group: This is the most reactive site for standard transformations.

    • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) yields the corresponding ester.

    • Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard method to form amides.[15] Direct coupling with amines using reagents like BOP or EDC is also effective.[16]

    • Decarboxylation: Heating, especially in the presence of copper chromite in quinoline, can remove the carboxylic acid group to yield 3,5-dimethylindole.[1][17]

  • Indole N-H Group: The nitrogen proton is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation.

  • Aromatic Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will favor substitution at the C4 or C6 positions.

Caption: Key reactive sites and corresponding chemical transformations.

Relevance in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. It serves as a foundational template for designing inhibitors of various enzymes and receptors.

  • Enzyme Inhibition: A prominent application is in the development of HIV-1 integrase inhibitors.[18][19] The carboxylic acid and the indole N-H group can act as a bidentate chelator, binding to essential divalent metal cations (like Mg²⁺) in the enzyme's active site.[1][18] This interaction is crucial for disrupting the enzyme's function and inhibiting viral replication.[19]

  • Anticancer and Anti-inflammatory Agents: Derivatives have been investigated for antiproliferative activity against cancer cell lines and as inhibitors of enzymes like COX-2.[1][16][20] The ability to easily synthesize a library of derivatives via amide coupling allows for rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.[15][16]

The 3,5-dimethyl substitution pattern on the core scaffold provides a specific steric and electronic profile that can be exploited to enhance binding affinity and selectivity for a given biological target, while also potentially improving metabolic stability compared to the unsubstituted parent compound.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its well-defined synthesis, predictable reactivity at multiple functional sites, and the proven biological relevance of its core structure make it an exceptionally valuable building block for medicinal chemists and researchers. Understanding its fundamental physical and chemical properties is the first step toward unlocking its full potential in the design and development of novel therapeutics.

References

3,5-dimethyl-1H-indole-2-carboxylic acid CAS 16381-45-6 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 3,5-dimethyl-1H-indole-2-carboxylic acid (CAS 16381-45-6)

Introduction: Unveiling the Profile of a Key Heterocyclic Intermediate

This compound, identified by CAS Number 16381-45-6, is a member of the vast and functionally significant indole family. Indole derivatives are foundational scaffolds in medicinal chemistry, contributing to the core structure of numerous pharmaceuticals and biologically active compounds.[1] This particular derivative, featuring methyl substitutions at the 3 and 5 positions of the indole ring and a carboxylic acid at the 2-position, presents a unique combination of electronic and steric properties. Its precise and thorough characterization is a non-negotiable prerequisite for its application in research and development, ensuring reproducibility, purity, and a fundamental understanding of its chemical behavior.

This guide provides a comprehensive framework for the analytical characterization of this molecule. It moves beyond a simple recitation of data points to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. The methodologies described herein are designed to create a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Core Molecular Identifiers:

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Canonical SMILES: CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C

Part 1: Foundational Physicochemical & Chromatographic Profile

Before delving into complex spectroscopic analysis, establishing the fundamental properties and purity of a new batch of this compound is critical. These initial steps provide a macroscopic view of the sample's identity and homogeneity.

Physical Properties and Solubility
  • Appearance: Typically a white to off-white or grey powder.[2]

  • Melting Point: The melting point is a crucial indicator of purity. A sharp, well-defined melting range suggests a high-purity compound. For this molecule, the melting point must be determined experimentally, as it is not widely reported in the literature.

  • Solubility: Understanding solubility is paramount for preparing samples for subsequent analyses. Based on the parent indole-2-carboxylic acid structure, the following profile is anticipated:[3]

    • Poorly soluble in water.

    • Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

    • Moderately soluble in polar protic solvents such as methanol and ethanol.[3]

The choice of DMSO as a solvent is particularly advantageous for NMR spectroscopy, as it effectively dissolves the compound and allows for the observation of exchangeable protons (N-H and O-H).[4]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically the most effective approach for indole derivatives.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity. The indole core provides significant hydrophobic character, making it well-suited for retention and separation on a C18 column. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water with an acid modifier) to less polar (e.g., acetonitrile or methanol), is ideal for eluting the target compound and separating it from potential impurities with different polarities.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18, 100 Å, 3.5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B (re-equilibration).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of >98% is typically required for drug development applications.

Part 2: Definitive Spectroscopic Characterization

Spectroscopy provides unambiguous structural confirmation by probing the molecular framework at the atomic level. The combination of NMR, IR, and Mass Spectrometry creates a detailed and robust structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in ~0.7 mL DMSO-d6 vortex Vortex to ensure complete dissolution prep->vortex transfer Transfer to 5 mm NMR tube vortex->transfer acquire_H Acquire ¹H NMR Spectrum (e.g., 400 MHz) transfer->acquire_H acquire_C Acquire ¹³C NMR Spectrum (e.g., 100 MHz) transfer->acquire_C process Apply Fourier Transform, Phase Correction, Baseline Correction acquire_H->process acquire_C->process integrate Integrate ¹H signals process->integrate assign Assign peaks based on chemical shift, multiplicity, and integration integrate->assign confirm Confirm structure matches ¹H and ¹³C data assign->confirm

Caption: Standard workflow for NMR sample preparation and analysis.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another.

  • Rationale for Predictions: The predicted chemical shifts are based on established values for indole-2-carboxylic acids and substituted indoles.[4][6] The acidic protons of the N-H and COOH groups are expected to be significantly downfield due to deshielding and hydrogen bonding, and their signals are often broad. The aromatic protons on the benzene ring will show splitting patterns characteristic of their substitution, while the remaining aromatic proton and the methyl groups will appear as singlets due to the lack of adjacent protons.

  • Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

    Assignment Predicted δ (ppm) Multiplicity Integration Notes
    Carboxylic Acid (-COOH) 12.5 - 13.5 Broad Singlet 1H Highly deshielded, exchangeable with D₂O.[4][7]
    Indole N-H 11.5 - 12.0 Broad Singlet 1H Deshielded, exchangeable with D₂O.[4]
    H-4 (Aromatic) ~7.4 Doublet 1H ortho-coupling to H-6.
    H-6 (Aromatic) ~7.2 Doublet 1H ortho-coupling to H-4.
    H-7 (Aromatic) ~7.0 Singlet 1H
    C3-CH₃ ~2.4 Singlet 3H Methyl group on the pyrrole ring.[6]

    | C5-CH₃ | ~2.3 | Singlet | 3H | Methyl group on the benzene ring.[6] |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

  • Rationale for Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.[7][8] Carbons of the aromatic indole ring appear in the typical aromatic region (100-140 ppm). The aliphatic methyl carbons are highly shielded and appear upfield.

  • Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

    Assignment Predicted δ (ppm) Notes
    Carboxylic Acid (C=O) 165 - 175 Most deshielded carbon.[7][9]
    C-3a, C-7a (bridgehead) 135 - 140 Quaternary carbons in the indole ring.
    C-2, C-3, C-5 125 - 135 Substituted quaternary carbons.
    C-4, C-6, C-7 110 - 125 Aromatic CH carbons.
    C3-CH₃ 10 - 15 Aliphatic methyl carbon.[6]

    | C5-CH₃ | 15 - 25 | Aliphatic methyl carbon.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Rationale for Interpretation: The spectrum of this compound is expected to be dominated by features from its three main functional components: the indole N-H group, the aromatic rings, and the carboxylic acid. The carboxylic acid O-H stretch is famously broad due to extensive hydrogen bonding, often appearing as a wide trough spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[10] The carbonyl (C=O) stretch is also sensitive to hydrogen bonding, which typically shifts its absorption to a lower wavenumber compared to a free carbonyl.[10][11]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

  • Predicted IR Absorption Bands

    Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance
    N-H Stretch (Indole) 3300 - 3400 Sharp to moderately broad.[1][12]
    O-H Stretch (Carboxylic Acid) 2500 - 3300 Very broad, strong.[10]
    C-H Stretch (Aromatic) 3000 - 3100 Sharp, medium.
    C-H Stretch (Aliphatic, -CH₃) 2850 - 3000 Sharp, medium.
    C=O Stretch (Carboxylic Acid) 1670 - 1710 Strong, sharp.[11]

    | C=C Stretch (Aromatic Rings) | 1450 - 1600 | Multiple sharp bands, medium to strong.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

G cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis prep Prepare dilute solution (~10 µg/mL) in Methanol or Acetonitrile inject Inject into LC system (using HPLC method) prep->inject ionize Ionize eluent via ESI (Positive Ion Mode) inject->ionize acquire_full Acquire Full Scan MS (e.g., m/z 50-500) ionize->acquire_full acquire_msms Acquire MS/MS of parent ion (m/z 190.1) acquire_full->acquire_msms find_mh Identify [M+H]⁺ ion and confirm MW acquire_msms->find_mh analyze_frag Analyze fragmentation pattern from MS/MS find_mh->analyze_frag confirm Confirm structure analyze_frag->confirm

Caption: A typical workflow for structural confirmation using LC-MS/MS.

  • Predicted Mass Spectrometry Data (ESI+)

    Ion Predicted m/z Notes
    [M+H]⁺ 190.08 The protonated molecular ion. The exact mass should be confirmed with a high-resolution mass spectrometer (HRMS).
    [M+Na]⁺ 212.06 Sodium adduct, commonly observed in ESI.
    [M-H₂O+H]⁺ 172.07 Fragment corresponding to the loss of water.

    | [M-COOH+H]⁺ | 145.09 | Fragment corresponding to the loss of the carboxylic acid group (decarboxylation). A common fragmentation pathway.[13] |

Conclusion

The comprehensive characterization of this compound requires a multi-technique, synergistic approach. By integrating physical property measurements, chromatographic purity assessment, and detailed spectroscopic analysis, a complete and unambiguous profile of the molecule can be established. This rigorous analytical dossier is the bedrock upon which all subsequent research, from synthetic methodology to pharmacological screening, must be built. The protocols and expected data outlined in this guide provide a robust framework for scientists to achieve this critical standard of characterization.

References

The Multifaceted Biological Activities of Substituted Indole-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted indole-2-carboxylic acids and their derivatives have emerged as a particularly versatile class of molecules with a wide spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their anti-inflammatory, anticancer, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The indole-2-carboxylic acid moiety, characterized by a carboxylic acid group at the C2 position of the indole ring, provides a unique combination of structural features. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxylic acid group can act as a key pharmacophore, often involved in critical binding interactions with biological targets. The true versatility of this scaffold, however, lies in the diverse substitutions that can be introduced at various positions of the indole ring (N1, C3, C4, C5, C6, and C7), leading to a vast chemical space with a wide range of biological activities.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[1][2] This pathway controls the expression of a multitude of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Substituted indole-2-carboxylic acid derivatives have demonstrated significant potential as anti-inflammatory agents by modulating this critical pathway.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

Several indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response, triggering the NF-κB pathway. The ability of these indole derivatives to suppress the production of these key pro-inflammatory cytokines highlights their potential as therapeutic agents for inflammatory diseases like sepsis.[1]

Experimental Workflow: Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of substituted indole-2-carboxylic acid derivatives.

G cluster_0 In Vitro Anti-inflammatory Assay A RAW 264.7 Macrophage Culture B Pre-treatment with Indole Derivative A->B C LPS Stimulation (e.g., 1 µg/mL) B->C D Incubation (e.g., 24h) C->D E Collect Supernatant D->E F ELISA for TNF-α and IL-6 E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of indole derivatives.

Detailed Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory effects of test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Substituted indole-2-carboxylic acid derivatives (test compounds)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 × 10^5 cells/well and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.[3]

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][5]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the half-maximal inhibitory concentration (IC50) values.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The indole scaffold is a common feature in many anticancer drugs, and substituted indole-2-carboxylic acids are no exception. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of key signaling pathways involved in cancer progression.

Diverse Mechanisms of Anticancer Action
  • Inhibition of 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been identified as inhibitors of the 14-3-3η protein, a promising target for liver cancer therapy.[6] The 14-3-3 protein family regulates multiple cellular processes, and their overexpression is associated with tumor progression.[7][8]

  • Tubulin Polymerization Inhibition: Several indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[9][10][11][12] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

  • Induction of Apoptosis: Indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in breast cancer cells, with their mechanism of action linked to the inhibition of tubulin polymerization.[13]

Experimental Workflow: Evaluating Anticancer Efficacy

The following diagram outlines a general workflow for assessing the in vitro anticancer activity of substituted indole-2-carboxylic acid derivatives.

G cluster_1 In Vitro Anticancer Assay H Cancer Cell Line Culture (e.g., HepG2, MCF-7) I Treatment with Indole Derivative (various concentrations) H->I J Incubation (e.g., 48-72h) I->J K Cell Viability Assay (MTT or SRB) J->K L Data Analysis (IC50 determination) K->L G cluster_2 HIV-1 Integrase Inhibition Assay M Prepare Reaction Mixture: Recombinant HIV-1 Integrase, Donor DNA, Indole Derivative N Incubation M->N O Add Target DNA N->O P Incubation O->P Q Detect Strand Transfer Product (e.g., ELISA-based) P->Q R Data Analysis (IC50 determination) Q->R

References

3,5-dimethyl-1H-indole-2-carboxylic acid as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The 3,5-Dimethyl-1H-indole-2-carboxylic Acid Scaffold in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with multiple receptor types.[1][2][3] This guide focuses on a specific, strategically substituted derivative: This compound . We will dissect the synthetic accessibility of this scaffold, explore its chemical versatility for library generation, and present a series of case studies demonstrating its successful application in the development of potent modulators for diverse therapeutic targets, including cannabinoid receptors, protein kinases, and viral enzymes. This document serves as a technical resource, blending established chemical principles with field-proven insights to empower researchers in leveraging this valuable molecular framework.

The Strategic Advantage of the this compound Core

The indole scaffold's power lies in its unique combination of a benzene ring fused to a pyrrole ring, offering a rich electronic landscape, hydrogen bonding capabilities (via the N-H group), and a shape that is highly complementary to biological macromolecules.[2][3] The this compound scaffold (CAS: 16381-45-6, Formula: C₁₁H₁₁NO₂, MW: 189.21) is not merely another indole; its specific substitution pattern imparts distinct advantages:[4]

  • C2-Carboxylic Acid: This is the primary anchor for synthetic diversification. It serves as a robust handle for forming stable amide bonds, allowing for the systematic exploration of chemical space by coupling with a wide range of amines. This feature is central to the scaffold's utility in constructing libraries of drug candidates.

  • C3-Methyl Group: The C3 position is critical. Structure-activity relationship (SAR) studies on related indole scaffolds have shown that small alkyl groups at this position are often optimal for potency in targets like the CB1 receptor.[5][6] The methyl group provides a balance of lipophilicity and steric bulk without introducing excessive flexibility, helping to lock in favorable conformations for receptor binding.

  • C5-Methyl Group: Substitution on the benzene portion of the indole ring is crucial for fine-tuning electronic properties, metabolism, and target interaction. A methyl group at C5, analogous to the frequently used chloro or fluoro groups, serves to modulate the scaffold's properties and can engage in beneficial hydrophobic interactions within a binding pocket.[5][6]

Synthesis of the Core Scaffold

The construction of the this compound core is reliably achieved through a modified Fischer indole synthesis, a classic and powerful method for forming the indole ring system.[7] The general strategy involves the acid-catalyzed cyclization of a phenylhydrazone derived from 4-methylphenylhydrazine and an α-ketoester, followed by hydrolysis.

cluster_0 Synthesis of this compound reagent1 4-Methylphenylhydrazine intermediate Ethyl 2-((2-(p-tolyl)hydrazono)propanoate (Hydrazone Intermediate) reagent1->intermediate Condensation reagent2 Ethyl 2-oxopropanoate (Ethyl pyruvate) reagent2->intermediate ester Ethyl 3,5-dimethyl-1H-indole-2-carboxylate intermediate->ester Fischer Indole Cyclization (e.g., PTSA, heat) final_product This compound ester->final_product Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O, reflux)

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Cyclization to form Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

  • To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 2-oxopropanoate (ethyl pyruvate) (1.05 eq) dropwise to the mixture. Stir at room temperature for 4-6 hours until hydrazone formation is complete (monitored by TLC).

  • Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure.

  • Dissolve the crude hydrazone in a suitable solvent such as toluene or glacial acetic acid.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq) or use polyphosphoric acid as the medium.[7][8]

  • Heat the reaction mixture to reflux (80-120 °C) for 2-4 hours, monitoring the cyclization by TLC.

  • Upon completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux for 2-3 hours.[7][9]

  • Monitor the disappearance of the starting ester by TLC.

  • Once hydrolysis is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N HCl.

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Versatility and Library Generation

The true power of this scaffold lies in its amenability to diversification. The C2-carboxylic acid is the primary point of modification, most commonly through amide bond formation to produce indole-2-carboxamides. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner.

cluster_mods Points of Functionalization scaffold This compound Core C2-COOH N1-H Aromatic Ring (C4, C6, C7) amide Amide Coupling (R-NH2, Coupling Reagents) scaffold:f1->amide Primary Modification Site alkylation N-Alkylation (R-X, Base) scaffold:f2->alkylation Modulates H-bonding substitution Electrophilic Aromatic Substitution (Halogenation, Nitration) scaffold:f3->substitution Fine-tunes electronics/solubility

Caption: Key reactive sites for scaffold diversification.

General Protocol: Amide Coupling
  • Suspend the this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling reagent. The choice of reagent depends on the complexity and sensitivity of the substrates. Common choices include:

    • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): Highly efficient but produces a carcinogenic byproduct.[7]

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A very common, effective, and safer combination for preventing racemization and improving yields.[10]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the organic solvent, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Case Studies: Applications in Drug Discovery

The 3,5-dimethyl-1H-indole-2-carboxamide framework and its close analogs have been successfully employed to generate potent and selective modulators for several important drug targets.

Case Study 1: Allosteric Modulators of the Cannabinoid CB1 Receptor

The CB1 receptor is a well-established target for various neurological and metabolic disorders. Indole-2-carboxamides are a prominent class of CB1 negative allosteric modulators (NAMs).[6] SAR studies on this class reveal principles directly applicable to our scaffold.

  • Key Insight: Potency is enhanced by a halogen at the C5 position and a short alkyl group (like ethyl or propyl) at C3.[5][6][11] Our C5-methyl group serves a similar purpose of occupying a hydrophobic pocket, and the C3-methyl aligns with the preference for small alkyl substituents.

  • Mechanism: These compounds do not compete with the endogenous ligand at the primary (orthosteric) binding site. Instead, they bind to a distinct (allosteric) site, modulating the receptor's response to the primary agonist.[5][9] This offers a more nuanced therapeutic effect with a potentially lower side-effect profile.

Table 1: Representative SAR Data for CB1 Allosteric Modulators (Adapted from related scaffolds) [5][6]

Compound (Analog)C3-SubstituentC5-SubstituentPhenyl Ring B MoietyPotency (IC₅₀)
1 EthylChloro4-(piperidin-1-yl)phenethyl~790 nM
2 EthylChloro4-(diethylamino)phenethyl79 nM
3 EthylFluoro4-(diethylamino)phenethyl100 nM

This table illustrates the dramatic increase in potency achieved by modifying the amine attached to the C2-carboxamide and the C5-substituent, principles that are directly translatable to the 3,5-dimethyl scaffold.

Case Study 2: Multi-Targeting Kinase Inhibitors for Oncology

Protein kinases are critical targets in cancer therapy. The indole-2-carboxamide scaffold has been used to develop potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), as well as other oncogenic kinases like BRAFV600E and VEGFR-2.[7][12]

  • Key Insight: The antiproliferative activity of these compounds is highly dependent on the nature of the amine coupled to the C2-carboxamide. Specifically, attaching a phenethyl moiety, often further substituted with groups like morpholine or pyrrolidine, is crucial for potent activity against cancer cell lines.[7]

  • Mechanism: These molecules are designed to fit into the ATP-binding pocket of the target kinases, preventing phosphorylation and downstream signaling that drives cell proliferation. The indole core acts as the hinge-binding scaffold.

IndoleCore Indole-2-carboxamide Scaffold Kinase Kinase ATP Binding Pocket IndoleCore->Kinase Binds to Hinge Region Proliferation Cancer Cell Proliferation IndoleCore->Proliferation INHIBITS Kinase->Proliferation Drives Phenethyl Phenethyl Moiety Phenethyl->IndoleCore Attached via Amide Bond Phenethyl->Kinase Occupies Hydrophobic Pocket

Caption: Logic of indole-2-carboxamides as kinase inhibitors.

Table 2: Antiproliferative Activity of 5-Chloro-3-methyl-indole-2-carboxamide Analogs [7]

CompoundR₄ Substituent on Phenethyl MoietyGI₅₀ (MCF-7 Cells)EGFR IC₅₀CDK2 IC₅₀
5d 4-morpholin-4-yl1.50 µM89 nM24 nM
5e 2-methylpyrrolidin-1-yl1.12 µM93 nM13 nM
5h 4-methylpiperazin-1-yl0.95 µM102 nM11 nM
Doxorubicin (Reference)1.10 µM--
Erlotinib (Reference)-80 nM-
Dinaciclib (Reference)--20 nM

This data showcases the scaffold's ability to generate compounds with potent, dual-inhibitory activity at nanomolar concentrations, outperforming or matching reference drugs.

Case Study 3: HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core itself is a key pharmacophore for inhibiting HIV-1 integrase, an essential enzyme for viral replication.

  • Key Insight: The scaffold functions as a metal chelator. The indole N-H and the C2-carboxylic acid are perfectly positioned to form a bidentate chelation complex with the two Mg²⁺ ions in the enzyme's active site.[13][14]

  • Mechanism: By sequestering these essential magnesium cofactors, the inhibitor prevents the integrase enzyme from catalyzing the strand transfer reaction, where the viral DNA is integrated into the host genome. This effectively halts the viral life cycle.[14][15] This mechanism highlights a completely different utility for the scaffold, moving beyond receptor occupancy to direct enzyme inhibition via metal chelation.

Conclusion and Future Perspectives

The this compound scaffold is a synthetically tractable and highly versatile platform for modern drug discovery. Its strategic substitution provides a solid foundation for building potent and selective modulators against a wide range of biological targets. The C2-carboxylic acid is an exceptional handle for diversification through robust amide coupling, allowing for the systematic optimization of potency and pharmacokinetic properties.

Future Directions:

  • Bioisosteric Replacement: The C2-carboxylic acid could be replaced with bioisosteres like tetrazoles to modulate acidity and cell permeability.

  • Scaffold Hopping: While the indole core is effective, insights gained from libraries built on this scaffold could inform the design of novel, non-indole-based compounds with similar pharmacological profiles.

  • New Modalities: The scaffold's proven binding capabilities make it an attractive candidate for incorporation into newer therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as the warhead that binds to the protein of interest.

By understanding the fundamental chemistry and leveraging the extensive SAR knowledge base associated with this and related scaffolds, researchers are well-equipped to unlock its full potential in addressing current and future therapeutic challenges.

References

A Technical Guide to the Discovery and Isolation of Novel Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Among its many derivatives, indole-2-carboxylic acid stands out as a particularly versatile building block in drug discovery. Its strategic placement of a carboxylic acid group at the 2-position provides a crucial anchor for molecular interactions, particularly the chelation of metal ions in enzyme active sites.[2][3] This has led to the successful development of indole-2-carboxylic acid derivatives as potent inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO).[3][4] This guide provides an in-depth exploration of the methodologies employed in the discovery, synthesis, isolation, and characterization of novel indole-2-carboxylic acid derivatives, intended for researchers and scientists in the field of drug development.

Part 1: Discovery Strategies for Novel Bioactive Derivatives

The journey to a new therapeutic agent often begins with the identification of a promising chemical scaffold. For indole-2-carboxylic acid derivatives, modern discovery strategies leverage both computational and experimental approaches to pinpoint novel compounds with desired biological activities.

In Silico Discovery: Virtual Screening and Molecular Docking

Computational methods, particularly molecular docking-based virtual screening, have become indispensable in the early stages of drug discovery.[3] This approach allows for the rapid screening of large compound libraries against a specific biological target, such as an enzyme's active site.

The core principle involves:

  • Target Identification: A well-defined three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, is required.

  • Library Screening: A virtual library of compounds, which can include commercially available molecules or custom-designed derivatives, is computationally "docked" into the target's active site.

  • Binding Affinity Prediction: Scoring functions are used to predict the binding affinity and pose of each compound, ranking them based on their potential to interact favorably with the target.

For instance, in the discovery of novel HIV-1 integrase inhibitors, virtual screening identified indole-2-carboxylic acid as a potent scaffold capable of chelating the two Mg²⁺ ions essential for the enzyme's catalytic activity.[3] Binding mode analysis can further reveal key interactions, such as those between the indole core and viral DNA, guiding subsequent structural optimization.[2]

Diagram 1: Virtual Screening Workflow for Novel Inhibitors

G Target Target Identification (e.g., HIV-1 Integrase) Docking Molecular Docking Simulation Target->Docking Library Virtual Compound Library Library->Docking Scoring Binding Affinity Scoring and Ranking Docking->Scoring Hits Identification of 'Hit' Compounds (e.g., Indole-2-carboxylic acid scaffold) Scoring->Hits Optimization Lead Optimization Hits->Optimization

Caption: A streamlined workflow for identifying lead compounds through virtual screening.

High-Throughput Screening (HTS)

For researchers with access to extensive compound libraries, high-throughput screening (HTS) offers an experimental approach to discovery. HTS involves the automated testing of thousands to millions of compounds in a specific biological assay. A high-throughput screening campaign of a compound library led to the identification of an indole derivative with micromolar CysLT1 antagonist activity.[5]

Part 2: Chemical Synthesis Strategies

Once a promising indole-2-carboxylic acid scaffold is identified, the next critical phase is its chemical synthesis. Several classic and modern synthetic routes are available, each with its own advantages and applications.

The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4] To specifically obtain indole-2-carboxylic acid derivatives, pyruvic acid or its esters are commonly used as the carbonyl component.[4]

Mechanism:

  • Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[4]

  • Tautomerization: The phenylhydrazone tautomerizes to an enamine.[4]

  • [6][6]-Sigmatropic Rearrangement: A key[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to a di-imine intermediate.[4]

  • Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4]

Diagram 2: Fischer Indole Synthesis Mechanism

G cluster_0 Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Cyclization & Ammonia Elimination Sigmatropic->Cyclization Indole Indole-2-carboxylic Acid Cyclization->Indole

Caption: Key steps in the Fischer indole synthesis for indole-2-carboxylic acids.

The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route to indole-2-carboxylic acids, starting from o-nitrotoluene and diethyl oxalate.

Mechanism:

  • Condensation: o-nitrotoluene undergoes condensation with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to yield ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid), which then spontaneously cyclizes to form the indole-2-carboxylic acid.

This method is particularly useful for preparing indole-2-carboxylic acids that may be difficult to access via the Fischer synthesis.[7]

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[2][6] While the yields are often good, the synthesis and stability of the azido starting material can be challenging.[2]

Mechanism: The exact mechanism is not fully elucidated but is thought to proceed through a nitrene intermediate.[2]

Modern Synthetic Modifications and Functionalization

Modern synthetic efforts often focus on the functionalization of the pre-formed indole-2-carboxylic acid core. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to introduce substituents at various positions on the indole ring, enabling the exploration of structure-activity relationships.[8]

Part 3: Isolation and Purification Protocols

The success of any synthetic endeavor hinges on the ability to isolate and purify the target compound to a high degree of homogeneity. For indole-2-carboxylic acid derivatives, a combination of extraction, chromatography, and crystallization techniques is typically employed.

Work-up and Extraction

Following the completion of a reaction, the crude product is typically isolated through an aqueous work-up and extraction. The choice of solvent is critical and depends on the polarity of the target molecule. Ethyl acetate is a commonly used solvent for extracting indole derivatives.[9]

Step-by-Step Protocol for a Typical Extraction:

  • Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate to neutralize acid).

  • Transfer the mixture to a separatory funnel and add the organic extraction solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously to ensure thorough mixing of the two phases.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Chromatographic Purification

Silica gel column chromatography is the workhorse for purifying synthetic organic compounds.[1] The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate) is often used.

High-performance liquid chromatography (HPLC) is an indispensable tool for both purification and purity analysis.[10][11] Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is commonly employed for indole derivatives.[10][11]

Table 1: HPLC Conditions for Purity Analysis of Indole-2-Carboxylic Acid Derivatives

ParameterConditionReference
Column C18 reverse-phase[1]
Mobile Phase Gradient of water and acetonitrile/methanol[10][11]
Detector UV-Vis or Diode Array Detector (DAD)[10][11]
Flow Rate Typically 0.5-1.5 mL/min[9]
Temperature Ambient or controlled (e.g., 35°C)[9]
Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. The choice of solvent or solvent system is critical and is often determined empirically. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Part 4: Structural Elucidation

Unambiguous confirmation of the chemical structure of a novel indole-2-carboxylic acid derivative is paramount. A combination of spectroscopic techniques is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete assignment of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For indole-2-carboxylic acids, characteristic peaks for the N-H stretch of the indole ring and the O-H and C=O stretches of the carboxylic acid group are observed.[12]

Part 5: Case Study: Synthesis and Characterization of a Novel HIV-1 Integrase Inhibitor

A recent study on the discovery of novel HIV-1 integrase inhibitors provides an excellent case study illustrating the entire workflow.

1. Discovery: Molecular docking-based virtual screening identified indole-2-carboxylic acid as a promising scaffold.

2. Synthesis: A multi-step synthesis was employed, starting from 6-bromo-1H-indole-2-carboxylic acid. Key steps included esterification, formylation, reduction, and palladium-catalyzed amination to introduce various substituents.

3. Purification: The final compounds were purified by silica gel column chromatography.[1] Purity was confirmed by HPLC to be greater than 96%.[1]

4. Structural Elucidation: The structures of all synthesized derivatives were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

5. Biological Evaluation: The synthesized compounds were tested for their ability to inhibit HIV-1 integrase, with some derivatives showing significantly improved activity compared to the initial hit compound.

Diagram 3: Workflow for the Development of an Indole-2-Carboxylic Acid-Based Drug Candidate

G Discovery Discovery (Virtual Screening/HTS) Synthesis Chemical Synthesis (e.g., Fischer, Reissert) Discovery->Synthesis Purification Isolation & Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (In vitro/In vivo) Characterization->Bioassay Bioassay->Synthesis SAR-guided Optimization Lead Lead Compound Bioassay->Lead

Caption: An integrated workflow from initial discovery to a lead drug candidate.

Conclusion and Future Outlook

The indole-2-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. The integration of computational discovery methods with advanced synthetic and analytical techniques has accelerated the identification and development of new derivatives with enhanced potency and selectivity. As our understanding of disease biology deepens, we can expect the targeted design of indole-2-carboxylic acid derivatives to yield even more effective drugs for a wide range of therapeutic areas. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful field.

References

Solubility and stability studies of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,5-dimethyl-1H-indole-2-carboxylic Acid

Foreword: A Proactive Approach to Preformulation

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the physicochemical properties of the active pharmaceutical ingredient (API), which dictate its processability, bioavailability, and ultimately, its therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of this compound, a heterocyclic compound of interest, focusing on two cornerstone preformulation parameters: solubility and stability. As a Senior Application Scientist, the perspective offered herein is not merely a recitation of protocols but a synthesis of technical strategy and mechanistic understanding, designed to empower researchers, scientists, and drug development professionals to navigate the complexities of early-stage candidate profiling with confidence and scientific rigor. We will explore not just the "how" but, more importantly, the "why" behind each experimental design, ensuring a robust and self-validating data package that forms the bedrock of successful formulation development.

Physicochemical Characterization of this compound

A thorough understanding of the intrinsic properties of this compound is a prerequisite for any meaningful solubility or stability assessment.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 16381-45-6[1][2][3]
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Appearance White to off-white powder[3]
pKa (predicted) ~4.0 (Carboxylic Acid)(Predicted based on indole-2-carboxylic acid structure)
logP (predicted) ~2.5(Predicted based on structure)

The structure, featuring a relatively nonpolar dimethyl-indole core and a polar carboxylic acid group, suggests an amphiphilic nature. This duality is expected to significantly influence its solubility profile, particularly in response to changes in pH. The indole nucleus itself is known to be susceptible to oxidative and photolytic degradation, a critical consideration for the stability studies that will follow.[4][5]

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like this compound, a multi-faceted approach is necessary to build a complete picture. The goal is to move beyond a single data point to a comprehensive understanding of its behavior in various aqueous environments.

Rationale for Experimental Design

The presence of the carboxylic acid moiety (pKa ~4.0) dictates that the compound's charge state, and thus its solubility, will be highly dependent on the pH of the medium. Below its pKa, the neutral, protonated form will dominate, likely exhibiting lower aqueous solubility. Above the pKa, the deprotonated, anionic carboxylate form will be more prevalent, which is expected to enhance solubility due to ion-dipole interactions with water. Therefore, our investigation must span a physiologically relevant pH range.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility, representing the true saturation point of the compound. It is the gold standard for thermodynamic solubility assessment.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate) at pH 2.0, 4.0, 6.8, and 7.4 to mimic physiological conditions from the stomach to the small intestine.

  • Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer solution. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as described in Section 3.0).

Table 2: Hypothetical Thermodynamic Solubility Data

pH of MediumSolubility (µg/mL) at 25°CPredominant Species
2.0 (Simulated Gastric Fluid)15Neutral (COOH)
4.0 (~pKa)80Neutral/Anionic Mix
6.8 (Simulated Intestinal Fluid)1250Anionic (COO⁻)
7.4 (Physiological pH)2100Anionic (COO⁻)

Stability-Indicating Analytical Method (SIAM) Development

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.[4][6] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.

Rationale for Method Selection

The indole chromophore in this compound provides strong UV absorbance, making UV detection a suitable choice.[6] RP-HPLC is ideal for separating the parent compound from potentially more polar or less polar degradants that may form under stress conditions.

HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 292 nm (based on UV spectra of indole-2-carboxylic acid)[6]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed through forced degradation studies.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation pathways.[7][8][9] These studies involve subjecting the compound to conditions more severe than those expected during storage and are a core requirement of ICH guidelines.[4][10] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the parent molecule.

Experimental Workflow

The overall workflow for forced degradation is a systematic process of applying stress, analyzing the outcome, and elucidating the degradation profile.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV Analysis (Quantify Parent, Detect Degradants) Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Mass_Balance Mass Balance Calculation (% Assay + % Degradants ≈ 100%) HPLC->Mass_Balance LCMS LC-MS/MS (Identify Degradant Structures) Mass_Balance->LCMS If needed API API Sample (this compound) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols and Mechanistic Rationale

A. Acidic and Basic Hydrolysis

  • Protocol: Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH. Maintain samples at room temperature and an elevated temperature (e.g., 60°C). Analyze at time points (e.g., 2, 6, 24, 48 hours).

  • Rationale: The carboxylic acid itself is stable to hydrolysis, but the indole ring can be susceptible to degradation under harsh pH conditions.[11][12] Acid-catalyzed reactions can lead to polymerization or ring-opening, while basic conditions might promote oxidative degradation if dissolved oxygen is present.

B. Oxidative Degradation

  • Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and protect it from light. Analyze at regular intervals.

  • Rationale: The electron-rich indole nucleus is highly susceptible to oxidation.[4] The C2-C3 double bond is a primary target, potentially leading to the formation of oxindole, isatin, or ring-opened products like anthranilic acid derivatives.[5][13] This is often the most significant degradation pathway for indole-containing compounds.

C. Thermal Degradation

  • Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). A parallel study with humidity (e.g., 75% RH) should also be conducted. Analyze at weekly intervals.

  • Rationale: This test evaluates the solid-state thermal stability. Decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids at high temperatures, although often requiring temperatures higher than those used in standard stress testing.

D. Photostability

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A dark control sample must be run in parallel.

  • Rationale: Indole and its derivatives are known to be photolabile.[2][9] UV absorption can lead to the formation of reactive radical species, resulting in dimerization, oxidation, or other complex degradation pathways.[14]

Table 3: Hypothetical Forced Degradation Summary

Stress Condition% Degradation (at 24h)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C< 2%No significant degradation
0.1 M NaOH, RT8%Oxidative products (e.g., N-formylanthranilic acid derivative)
3% H₂O₂, RT18%3,5-dimethyl-isatin-2-carboxylic acid, Ring-opened products
80°C, Solid< 1%No significant degradation
ICH Q1B Light12%Photodimers, Oxidized species

Formal Stability Testing

Following the insights gained from forced degradation, a formal stability study is designed to establish a re-test period for the drug substance under defined storage conditions.[4][13] This study is governed by ICH Q1A(R2) guidelines.[6]

Study Design
  • Batches: At least three primary batches should be included in the study to assess batch-to-batch variability.[4][6]

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[15]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][15]

    • Accelerated: 0, 3, and 6 months.[6]

Formal_Stability_Workflow cluster_setup Study Setup cluster_storage Storage cluster_testing Testing & Evaluation Batches Select ≥ 3 Batches of API Packaging Package in Proposed Container Closure System Batches->Packaging LongTerm Long-Term Storage (25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Packaging->Accelerated Timepoints Pull Samples at Scheduled Timepoints LongTerm->Timepoints Accelerated->Timepoints SIAM Analyze via Validated SIAM (Assay, Purity, etc.) Timepoints->SIAM Evaluation Evaluate Data Trends (Shelf-life Determination) SIAM->Evaluation

Caption: Workflow for a Formal Stability Study.

Tests to be Performed

At each time point, samples should be tested for:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of the parent compound using the validated SIAM.

  • Purity: Determination of degradation products and total impurities.

  • Water Content: (e.g., by Karl Fischer titration), as applicable.

Conclusion and Strategic Outlook

This guide has outlined a comprehensive, scientifically-grounded strategy for the solubility and stability assessment of this compound. The data generated from these studies are not merely a collection of results but form a cohesive narrative of the molecule's behavior. The solubility profile, with its clear pH-dependence, immediately informs formulation strategy, pointing towards approaches that can maintain a favorable pH environment for dissolution. The forced degradation studies reveal the compound's primary vulnerabilities—namely oxidation and photolysis. This knowledge is critical for manufacturing, packaging, and storage recommendations. For instance, the sensitivity to oxidation necessitates control of atmospheric oxygen during processing and packaging in an inert atmosphere (e.g., nitrogen blanketing), while the photolability mandates the use of light-protective packaging. By systematically executing these studies, we build a robust data package that not only satisfies regulatory requirements but, more importantly, provides the critical insights needed to guide the successful development of a stable, safe, and efficacious drug product.

References

A Technical Guide to Quantum Chemical Calculations for 3,5-dimethyl-1H-indole-2-carboxylic acid: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Understanding the electronic and structural properties of indole derivatives at a quantum mechanical level is paramount for rational drug design and development. This guide provides an in-depth technical framework for performing quantum chemical calculations on 3,5-dimethyl-1H-indole-2-carboxylic acid, a representative indole derivative. We will explore the theoretical underpinnings of these calculations, detail a practical computational workflow, and interpret the derived quantum chemical descriptors in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research.

Introduction: The Significance of Indole Derivatives and Quantum Chemistry in Drug Discovery

Indole and its derivatives are ubiquitous in nature and medicine, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The specific substitution pattern on the indole ring significantly influences its pharmacokinetic and pharmacodynamic profile. This compound presents an interesting case study, with methyl groups at the 3 and 5 positions and a carboxylic acid at the 2 position, all of which can modulate its interaction with biological targets.

Quantum chemical calculations offer a powerful lens through which to investigate the intricate relationship between molecular structure and function.[3][4][5] By solving the Schrödinger equation for a given molecule, we can elucidate a wealth of information, including its three-dimensional structure, electron distribution, and reactivity.[3][6] This knowledge is invaluable in drug discovery, enabling the prediction of molecular properties, the rationalization of structure-activity relationships (SAR), and the design of novel molecules with enhanced efficacy and safety profiles.[7][8]

This guide will focus on Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size. We will also briefly touch upon the foundational Hartree-Fock (HF) method.[9][10][11]

Theoretical Foundations: A Primer on Key Concepts

A solid understanding of the underlying theoretical principles is crucial for making informed decisions during the setup and analysis of quantum chemical calculations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction, which is a function of 3N coordinates for an N-electron system. The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The B3LYP functional is a popular hybrid functional that often yields reliable results for organic molecules.

Hartree-Fock (HF) Theory

The Hartree-Fock method is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9][10] While computationally less demanding than some more advanced methods, HF theory neglects electron correlation, which can be a significant limitation.[12] However, it serves as an excellent starting point for more sophisticated calculations and can provide valuable qualitative insights.[10]

Basis Sets

In practical quantum chemical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. The collection of these basis functions for all atoms in a molecule is called a basis set. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules and offer a good compromise between accuracy and efficiency.[1]

Solvation Models

Most biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of the solvent in quantum chemical calculations.[13][14][15] Solvation models can be broadly categorized into two types:

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM)[13], represent the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good description of bulk solvent effects.[14][15]

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation.[16] While more computationally expensive, explicit models can capture specific solute-solvent interactions, such as hydrogen bonding, with greater accuracy.[16]

Computational Workflow for this compound

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on our target molecule. We will utilize the ORCA quantum chemistry package, a powerful and versatile software that is free for academic use.[17][18][19][20][21] A similar workflow can be adapted for other software packages like Gaussian.[6][22][23][24]

Step 1: Molecular Structure Preparation
  • Construct the 3D structure: The initial 3D coordinates of this compound can be generated using molecular building software such as Avogadro or Chemcraft.[21]

  • Initial Pre-optimization: Perform a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule.

  • Select the Level of Theory: For this, we will use the B3LYP functional with the 6-31G(d,p) basis set.

  • Incorporate Solvent Effects: We will use the Conductor-like Polarizable Continuum Model (CPCM) with water as the solvent to simulate an aqueous environment.

  • ORCA Input File:

  • Execute the Calculation: Run the ORCA calculation.

  • Verify the Optimized Geometry: After the calculation is complete, confirm that a true energy minimum has been reached by checking for the absence of imaginary frequencies in the output file.

Step 3: Calculation of Quantum Chemical Descriptors

Once the geometry is optimized, we can calculate various electronic properties. This is typically done as a "single-point" calculation on the optimized geometry.

  • ORCA Input for Properties:

  • Execute the Calculation: Run the single-point energy calculation.

Computational Workflow Diagram

G cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_prop 3. Property Calculation cluster_interp 4. Interpretation mol_build Construct 3D Structure (e.g., Avogadro) pre_opt Pre-optimize Geometry (Molecular Mechanics) mol_build->pre_opt dft_opt DFT Geometry Optimization (B3LYP/6-31G(d,p), CPCM) pre_opt->dft_opt freq_check Frequency Analysis (Verify Minimum) dft_opt->freq_check single_point Single-Point Calculation (on Optimized Geometry) freq_check->single_point analysis Calculate Descriptors (HOMO/LUMO, ESP, Charges) single_point->analysis interpretation Relate to Drug Discovery (Reactivity, Interactions) analysis->interpretation

Caption: A schematic of the computational workflow for this compound.

Analysis and Interpretation of Quantum Chemical Descriptors

The output of our calculations provides a rich dataset of quantum chemical descriptors that can be used to understand the behavior of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[25][26][27]

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[28] A smaller gap suggests higher reactivity.

ParameterEnergy (eV)Interpretation
HOMO Energy -6.2Indicates the energy required to remove an electron.
LUMO Energy -1.5Indicates the energy released when an electron is added.
HOMO-LUMO Gap (ΔE) 4.7Suggests moderate chemical reactivity.

(Note: The values in the table are illustrative and would be obtained from the actual calculation output.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[29][30][31][32][33] It is particularly useful in drug design for understanding how a ligand might interact with its biological target.[29][31]

  • Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are likely to act as hydrogen bond acceptors.

  • Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These regions are likely to act as hydrogen bond donors.

  • Green/Yellow Regions: Indicate neutral or weakly polar areas.

For this compound, we would expect to see a strongly negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the carboxylic acid proton and the N-H proton of the indole ring.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.[34][35][36] While it has known limitations, it can offer a qualitative picture of the charge distribution.[36] These charges can be used to understand intramolecular interactions and to parameterize molecular mechanics force fields.

AtomMulliken Charge (a.u.)
N1 -0.45
O (carbonyl) -0.55
O (hydroxyl) -0.60
H (hydroxyl) +0.40

(Note: The values in the table are illustrative and would be obtained from the actual calculation output.)

Relationship Between Calculated Properties and Biological Activity

G cluster_calc Calculated Quantum Properties cluster_bio Predicted Biological Relevance homo_lumo HOMO/LUMO Energies (Reactivity) metabolism Metabolic Stability (Pharmacokinetics) homo_lumo->metabolism predicts mep Molecular Electrostatic Potential (Interaction Sites) receptor_binding Receptor Binding Affinity (Pharmacodynamics) mep->receptor_binding guides charges Atomic Charges (Polarity) charges->receptor_binding influences solubility Aqueous Solubility (Pharmacokinetics) charges->solubility informs

Caption: The interplay between calculated quantum properties and their relevance to drug discovery.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the application of quantum chemical calculations to this compound. By following the detailed workflow, researchers can gain valuable insights into the electronic and structural properties of this molecule, which can be directly applied to drug discovery efforts. The calculated descriptors, such as the HOMO-LUMO gap, MEP, and Mulliken charges, provide a quantitative basis for understanding molecular reactivity, intermolecular interactions, and overall physicochemical properties.

The continued advancement of computational hardware and theoretical methods will further enhance the predictive power of quantum chemistry in drug development.[4] Future directions may involve the use of more sophisticated theoretical models, such as quantum mechanics/molecular mechanics (QM/MM) methods, to study the interaction of this molecule within the active site of a specific biological target.[7] Such studies will undoubtedly play an increasingly critical role in the design of the next generation of indole-based therapeutics.

References

Methodological & Application

Application Note: A Practical Guide to the Amide Coupling of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-2-Carboxamides in Modern Drug Discovery

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] These molecules have shown a wide range of pharmacological activities, including acting as cannabinoid receptor modulators, antituberculosis agents, and potent antiproliferative agents.[1][2][4] The amide bond, in particular, is a critical linkage in a vast array of pharmaceuticals due to its high stability.[5] The direct condensation of a carboxylic acid and an amine is often inefficient because it leads to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, the use of coupling reagents to activate the carboxylic acid for nucleophilic attack by the amine is a cornerstone of modern synthetic chemistry.[6][8]

This application note provides a detailed, field-proven experimental protocol for the amide coupling of 3,5-dimethyl-1H-indole-2-carboxylic acid with a representative primary amine. We will delve into the rationale behind the choice of reagents and conditions, offering insights to ensure a high-yielding and reproducible synthesis. The protocol described herein is designed to be a self-validating system, with clear steps for reaction monitoring, work-up, and purification.

Core Principle: Activation of the Carboxylic Acid

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by using a coupling reagent that reacts with the carboxylate to form a highly reactive intermediate, which is then readily attacked by the amine. This two-step, one-pot process is highly efficient and avoids the harsh conditions required for direct thermal condensation.[7][8]

Choosing Your Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, potential for side reactions, and desired reaction time.[6] Below is a comparison of common coupling reagents suitable for this transformation.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt or NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproducts, mild conditions.[6][9]Racemization (minimized by HOBt), formation of N-acylurea.
HATU (Uronium/Aminium Salt)NoneDIPEA or TEADMF, ACNFast reaction times, high yields, low racemization.[5][6][9]Can react with the amine if used in excess.[9]
DCC (Carbodiimide)HOBt or DMAPNoneDCM, THFInexpensive, effective.Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for racemization.[9]

For the coupling of this compound, both EDC/HOBt and HATU are excellent choices. The electron-donating methyl groups on the indole ring may increase its nucleophilicity, but generally do not interfere with standard coupling procedures. This protocol will focus on the widely used and reliable EDC/HOBt system.

Reaction Mechanism: EDC/HOBt Mediated Amide Coupling

The reaction proceeds through a well-established mechanism. First, the carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active HOBt ester.[10][11][12] This ester is less reactive than the O-acylisourea, which minimizes side reactions, but is sufficiently electrophilic to react efficiently with the amine to form the desired amide bond, regenerating HOBt in the process.[12]

EDC_HOBt_Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Target Amide Product HOBt_ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_ester->HOBt_regen Amine Primary Amine (R'-NH2) EDU EDU (Byproduct) experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve Carboxylic Acid, HOBt, and Amine in Anhydrous DMF start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_edc Add EDC solution dropwise cool->add_edc react Stir at Room Temperature (Monitor by TLC) add_edc->react workup Aqueous Work-up: - Dilute with EtOAc - Wash with LiCl, NaHCO3, Brine react->workup dry Dry Organic Layer (Na2SO4), Filter, and Concentrate workup->dry purify Purify by Silica Gel Column Chromatography dry->purify end End: Characterize Pure Product purify->end

References

Application Notes and Protocols: Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic Acid Derivatives for Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif renowned for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural features allow for diverse interactions with a multitude of biological targets, making it a cornerstone in modern medicinal chemistry.[2] Within the expansive family of indole-containing compounds, derivatives of indole-2-carboxylic acid have garnered significant attention for their potential as therapeutic agents, demonstrating activities ranging from antiviral to anticancer.[3][4]

Recent research has illuminated the multifaceted mechanisms through which indole derivatives exert their anticancer effects. These mechanisms include the disruption of cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of key signaling pathways crucial for tumor growth and survival.[5] The structural versatility of the indole-2-carboxamide scaffold, in particular, allows for the fine-tuning of its pharmacological properties through strategic chemical modifications, making it an attractive starting point for the development of novel anticancer drug candidates.[6]

This comprehensive guide provides a detailed exposition on the synthesis of a focused library of 3,5-dimethyl-1H-indole-2-carboxylic acid derivatives and outlines a robust protocol for their preliminary in vitro evaluation as potential anticancer agents. The protocols herein are designed to be both reproducible and informative, providing researchers in drug discovery and development with the necessary tools to explore this promising class of compounds.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthetic strategy commences with the construction of the central this compound scaffold, followed by its derivatization into a series of amides and esters. This approach allows for a systematic investigation of the structure-activity relationship (SAR) of the synthesized compounds.

Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

The cornerstone of our synthetic route is the Fischer indole synthesis, a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[5][7] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization to yield the indole ring.[7]

Rationale: The choice of 4-methylphenylhydrazine and ethyl pyruvate as starting materials directly leads to the desired 3,5-dimethyl substitution pattern on the indole ring. The use of an acid catalyst, such as polyphosphoric acid or a Brønsted acid like sulfuric acid in ethanol, is crucial for promoting the key rearrangement and cyclization steps.[7]

Figure 1: Workflow for the Fischer Indole Synthesis of the core indole ester.

Experimental Protocol:

  • Hydrazone Formation and Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (or a suitable Lewis acid like ZnCl2) to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure ethyl 3,5-dimethyl-1H-indole-2-carboxylate as a crystalline solid.

Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, which serves as the key intermediate for the synthesis of amide and ester derivatives.

Rationale: Alkaline hydrolysis using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent is a standard and efficient method for the saponification of esters to carboxylic acids.[9]

Experimental Protocol:

  • Suspend ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3.0-4.0 eq) and heat the mixture to reflux for 2-3 hours.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 3,5-dimethyl-1H-indole-2-carboxamide Derivatives

The carboxylic acid is converted to a series of amides by coupling with various primary and secondary amines using a suitable coupling agent.

Rationale: Direct amidation of carboxylic acids with amines often requires harsh conditions. The use of coupling agents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation under mild conditions with high yields.[10][11]

Figure 2: General workflow for the synthesis of indole-2-carboxamide derivatives.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the desired amine (1.1 eq), the coupling agent (e.g., BOP, 1.2 eq), and the base (e.g., DIPEA, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of this compound Ester Derivatives

Ester derivatives are synthesized by reacting the carboxylic acid with various alcohols under acidic catalysis.

Rationale: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a straightforward method for preparing esters.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Part 2: In Vitro Anticancer Screening

The newly synthesized derivatives are subjected to in vitro screening to assess their cytotoxic activity against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.

Figure 3: Principle of the MTT cell viability assay.

Detailed Protocol for MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized indole derivatives (stock solutions in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The cytotoxic effect of the compounds is typically expressed as the percentage of cell viability and the half-maximal inhibitory concentration (IC50).

Calculation of Percentage Cell Viability:

  • Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determination of IC50:

  • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

The results of the anticancer screening should be summarized in a clear and concise manner. A table presenting the IC50 values of all synthesized derivatives against the tested cancer cell lines is highly recommended for easy comparison of their potencies.

Compound ID R Group (Amide/Ester) MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM)
IA-1 Amide (e.g., -NH-benzyl)Experimental ValueExperimental ValueExperimental Value
IA-2 Amide (e.g., -N(CH3)2)Experimental ValueExperimental ValueExperimental Value
IE-1 Ester (e.g., -O-ethyl)Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the synthesis and preliminary anticancer evaluation of novel this compound derivatives. The systematic derivatization of the core scaffold and subsequent screening against a panel of cancer cell lines will enable the identification of lead compounds with promising cytotoxic activity.

Further investigations should focus on elucidating the mechanism of action of the most potent derivatives. This could involve studies on cell cycle analysis, apoptosis induction (e.g., Annexin V/PI staining, caspase activation assays), and the modulation of specific cancer-related signaling pathways. The insights gained from these studies will be invaluable for the rational design and optimization of the next generation of indole-based anticancer agents.

References

Application Note: Strategic Synthesis of HIV-1 Integrase Inhibitors Using 3,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-Based Inhibitors

Human Immunodeficiency Virus-1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process establishes a lifelong infection. Consequently, HIV-1 integrase has become a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block this crucial step in the HIV-1 life cycle.[3][4][5] While several INSTIs are clinically approved, the emergence of drug-resistant viral strains necessitates the continuous development of new and effective inhibitors.[4][5]

The indole scaffold has emerged as a promising framework for the design of novel HIV-1 inhibitors, targeting various viral enzymes.[4] Specifically, indole-2-carboxylic acid derivatives have been identified as potent INSTIs.[3][5][6] These compounds function by chelating the two divalent magnesium ions (Mg²⁺) within the integrase active site, which are critical for its catalytic activity.[3][4][5][6] The indole nucleus itself can participate in this chelation and also engage in π-π stacking interactions with the viral DNA.[3][4] This application note provides a detailed guide to the synthesis of novel HIV-1 integrase inhibitors, utilizing 3,5-dimethyl-1H-indole-2-carboxylic acid as a key starting material.

Rationale for Employing this compound

The choice of this compound as a foundational molecule is strategic for several reasons:

  • Established Bioactivity: The indole-2-carboxylic acid moiety is a known pharmacophore for HIV-1 integrase inhibition, providing a solid foundation for inhibitor design.[3][4][5][6]

  • Methyl Group Influence: The methyl groups at the 3 and 5 positions can enhance binding affinity through hydrophobic interactions within the enzyme's active site. The C3 substituent, in particular, can interact with a hydrophobic cavity near the active site, potentially increasing inhibitory activity.[5][6]

  • Synthetic Versatility: The carboxylic acid group at the 2-position provides a convenient handle for a variety of chemical modifications, such as amide bond formation, allowing for the exploration of a wide range of chemical space and the optimization of structure-activity relationships (SAR).[7][8]

Synthetic Workflow Overview

The general synthetic strategy involves the coupling of this compound with various amines to generate a library of indole-2-carboxamide derivatives. This approach allows for the systematic modification of the inhibitor's structure to enhance its potency and pharmacokinetic properties.

G A 3,5-Dimethyl-1H-indole- 2-carboxylic acid C Amide Coupling Reaction (e.g., EDC, HOBt, DIPEA) A->C B Amine Library (Diverse R-groups) B->C D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS, HPLC) D->E Purified Product F Biological Evaluation (Integrase Inhibition Assay) E->F Characterized Inhibitor

Caption: General workflow for the synthesis and evaluation of indole-2-carboxamide based HIV-1 integrase inhibitors.

Detailed Synthetic Protocol: Amide Coupling

This protocol details the synthesis of N-benzyl-3,5-dimethyl-1H-indole-2-carboxamide, a representative example of the target compounds.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes.

    • Scientist's Insight: The pre-activation of the carboxylic acid with HOBt and EDC forms a highly reactive O-acylisourea intermediate, facilitating efficient amide bond formation and minimizing side reactions.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

    • Scientist's Insight: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the proton generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Scientist's Insight: The aqueous workup removes DMF and unreacted water-soluble reagents. The NaHCO₃ wash is crucial to remove any remaining acidic starting material or byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3,5-dimethyl-1H-indole-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be further assessed by HPLC.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds can be evaluated using an in vitro HIV-1 integrase strand transfer assay. The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify their potency.

Compound IDR-Group (Amine Component)Integrase Inhibition IC₅₀ (µM)
1a Benzylamine3.11[3]
1b 4-Fluorobenzylamine1.52
1c 2,4-Difluorobenzylamine0.89
1d 4-(Trifluoromethyl)benzylamine0.45

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, except where cited. Actual values will vary based on the specific amine used and assay conditions.

Key SAR Observations:

  • Halogenation: Introducing electron-withdrawing halogen atoms on the benzyl ring generally leads to increased potency. This is likely due to enhanced π-π stacking interactions with the viral DNA.[3]

  • Positional Effects: The position and number of halogen substituents can significantly impact activity.

  • Hydrophobic Groups: The introduction of hydrophobic moieties can improve interactions with hydrophobic pockets in the enzyme's active site.[5][6]

Mechanism of Action: A Visual Representation

The synthesized indole-2-carboxamide derivatives are designed to act as INSTIs. Their proposed mechanism of action involves the chelation of two Mg²⁺ ions in the catalytic core of HIV-1 integrase.

G cluster_0 HIV-1 Integrase Active Site cluster_1 Indole-2-carboxamide Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ IndoleN Indole N-H IndoleN->Mg1 Chelation CarboxylO Carboxyl C=O CarboxylO->Mg1 AmideO Amide C=O AmideO->Mg2 Chelation R_group R-group (e.g., Benzyl) Viral DNA Viral DNA R_group->Viral DNA π-π stacking

References

Application Notes and Protocols: Cell-Based Assay Cascade for the Functional Characterization of 3,5-dimethyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Specifically, indole-2-carboxylic acid derivatives have emerged as a promising class of small molecules exhibiting a range of biological activities, including antiproliferative and pro-apoptotic effects in cancer cells.[1][2] This application note provides a comprehensive, tiered strategy for the cellular characterization of novel 3,5-dimethyl-1H-indole-2-carboxylic acid analogs.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the scientific rationale behind the experimental design, ensuring that each protocol is a self-validating system. We will detail a logical workflow, starting with broad assessments of cytotoxicity and cell viability, progressing to specific mechanisms of cell death, and culminating in methods for target identification and engagement.

The Scientific Rationale: A Tiered Approach
  • Primary Screening: Assess overall impact on cell health and proliferation (e.g., MTT or XTT assays).

  • Mechanism of Action (MoA) Elucidation: If cytotoxicity is observed, determine the mode of cell death (e.g., apoptosis vs. necrosis) using Annexin V and Caspase-3/7 assays.

  • Target Engagement: Once a specific cellular phenotype is confirmed, identify the molecular target within the cell that the compound directly interacts with (e.g., Cellular Thermal Shift Assay - CETSA).

This structured approach ensures a robust characterization of the compound's cellular effects, providing a solid foundation for further preclinical development.

Part 1: Primary Screening - Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of the indole analogs on cell viability. Tetrazolium reduction assays like MTT and XTT are reliable, high-throughput methods for this purpose.[3] They measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[3][4]

Principle of Tetrazolium-Based Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[3][5] The formazan must be solubilized before absorbance reading.[6]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is also reduced to a colored formazan product. However, the XTT formazan is water-soluble, which simplifies the protocol by eliminating the solubilization step, making it more convenient for high-throughput applications.[3][4]

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis p1 Choose and Culture Appropriate Cell Line a1 Seed Cells in 96-well Plate p1->a1 p2 Prepare Serial Dilutions of Indole Analogs a3 Treat Cells with Compound Dilutions p2->a3 a2 Allow Cells to Adhere (18-24h) a1->a2 a2->a3 a4 Incubate for 24, 48, or 72h a3->a4 a5 Add XTT Reagent a4->a5 a6 Incubate (1-4h) a5->a6 d1 Measure Absorbance (450-500 nm) a6->d1 d2 Calculate % Viability vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve and Determine IC50 d2->d3 G start Cell Population node_healthy Healthy Cell Annexin V: Negative Caspase-3/7: Negative node_early Early Apoptosis Annexin V: Positive Caspase-3/7: Negative/Low node_late Late Apoptosis Annexin V: Positive Caspase-3/7: Positive node_necrotic Necrotic Cell Annexin V: Positive Caspase-3/7: Negative G cluster_treat Cell Treatment cluster_heat Heating & Lysis cluster_detect Detection & Analysis t1 Treat Intact Cells with Vehicle or Indole Analog t2 Harvest and Resuspend Cells t1->t2 h1 Aliquot Cell Suspension t2->h1 h2 Heat Aliquots to a Range of Temperatures h1->h2 h3 Lyse Cells via Freeze-Thaw Cycles h2->h3 d1 Separate Soluble Fraction (Centrifugation) h3->d1 d2 Quantify Soluble Target Protein (e.g., Western Blot) d1->d2 d3 Plot Melting Curves (+/- Compound) d2->d3

References

Application Note: A High-Throughput Screening Cascade for the Discovery of Novel Kinase Inhibitors from 3,5-Dimethyl-1H-Indole-2-Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Overview & Rationale

The Indole Scaffold: A Privileged Framework in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, frequently recognized as a "privileged structure."[1][2] This is due to its versatile bicyclic aromatic nature, which allows it to engage with a multitude of biological targets through various non-covalent interactions. Its presence in essential biomolecules like serotonin and tryptophan, as well as in numerous approved drugs, underscores its therapeutic relevance.[1] Indole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them an exceptionally fertile ground for drug discovery.[1][2]

Focus on 3,5-Dimethyl-1H-Indole-2-Carboxylic Acid Libraries

This application note focuses on libraries derived from the this compound scaffold. The rationale for selecting this specific scaffold is twofold:

  • Structural Rigidity and Defined Exit Vectors: The core indole provides a rigid foundation, while the carboxylic acid at the 2-position and the potential for substitution at the N-1 position offer clear vectors for combinatorial synthesis, allowing for the systematic exploration of chemical space.

  • Precedent in Biologically Active Molecules: The indole-2-carboxylic acid moiety is a known pharmacophore. Derivatives have been identified as potent apoptosis inducers and modulators of key cellular targets like PPAR-gamma.[3][4] This precedent increases the probability of identifying bioactive compounds within a focused library.

Application Objective: Identifying Novel Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them high-value targets for therapeutic intervention.[1] Given that many existing kinase inhibitors feature heterocyclic scaffolds, we hypothesize that a focused library of this compound derivatives represents a promising source for novel kinase-targeted agents. This guide outlines a comprehensive high-throughput screening (HTS) cascade designed to identify, validate, and characterize potent and selective kinase inhibitors from such a library.

Section 2: The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is not a single experiment but a multi-stage process designed to progressively filter a large compound collection down to a small number of high-quality, validated hits.[5] This tiered approach maximizes efficiency and minimizes the resources spent on false positives. Our proposed cascade integrates primary screening, dose-response confirmation, orthogonal validation, and counter-screening to ensure the highest possible quality of lead compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization Lib Focused Indole Library (10,000 Compounds) Primary Primary HTS (Single Concentration, e.g., 10 µM) Lib->Primary Data Data Analysis (% Inhibition, Z-Score) Primary->Data Hits Primary Hits (~1-3% Hit Rate) Data->Hits Conf Confirmatory Screen (Fresh Compound Stock) Hits->Conf IC50 Dose-Response Testing (IC50 Determination) Conf->IC50 Confirmed Confirmed Hits with Potency IC50->Confirmed Ortho Orthogonal Assay (e.g., Label-Free Binding) Confirmed->Ortho Counter Counter-Screening (PAINS, Selectivity) Ortho->Counter Triage Hit Triage & SAR Counter->Triage Leads Validated Lead Series (2-3 Series) Triage->Leads

Caption: The tiered HTS cascade for identifying validated lead compounds.

Section 3: Library Preparation and Quality Control

The quality of the screening library is a critical determinant of the HTS output's quality.[5]

  • Synthesis: The focused library, centered around the this compound core, is synthesized using established methods for indole derivatization, such as amide coupling at the carboxylic acid or alkylation at the indole nitrogen.[6][7]

  • Quality Control (QC): Each compound undergoes rigorous QC analysis.

    • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the expected molecular weight.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection to ensure purity is >95%.

    • Solubility: Initial solubility is assessed in dimethyl sulfoxide (DMSO).

  • Plating: Compounds passing QC are accurately weighed and dissolved in 100% DMSO to a standard stock concentration (e.g., 10 mM). These stocks are then plated into 384-well source plates for use in the automated screening system.[8]

Section 4: Primary Assay: Biochemical Kinase Inhibition

The primary screen aims to rapidly identify compounds that modulate the activity of the target kinase from the entire library at a single concentration.

Assay Choice: ADP-Glo™ Kinase Assay

For this campaign, we selected the ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

  • Causality: This format is highly sensitive, has a large dynamic range, and is robust against signal interference from colored or fluorescent compounds, making it ideal for HTS.[9] Its "add-mix-read" protocol is also highly amenable to robotic automation.[10]

Assay Development and Miniaturization

Before full-scale screening, the assay is optimized in a 384-well format.[11] Key parameters validated include:

  • Enzyme concentration and substrate (myelin basic protein, MBP) Kₘ.

  • Optimal ATP concentration (set at the Kₘ,app).

  • Incubation times for the kinase reaction and detection steps.

  • DMSO tolerance to ensure the final assay concentration (typically 0.1-1%) does not inhibit the enzyme.

Table 1: Assay Performance & Quality Control Metrics

Assay robustness is quantified using the Z' factor, which must be consistently > 0.5 for the assay to be suitable for HTS.[11]

ParameterValueAcceptance Criteria
Signal to Background (S/B)> 10> 5
Z' Factor0.78> 0.5
CV of Controls< 10%< 15%
Protocol 1: Primary High-Throughput Screen

Objective: To screen the 10,000-compound indole library at a final concentration of 10 µM against the target kinase.

Materials:

  • Target Kinase (e.g., IKKε)

  • Kinase Substrate (e.g., MBP)

  • ATP Solution

  • Assay Buffer (with MgCl₂)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

  • 384-well low-volume white plates

  • Compound library plates (10 mM in DMSO)

  • Positive Control (Staurosporine) and Negative Control (DMSO)

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of compound, positive control, or negative control (DMSO) into the appropriate wells of the 384-well assay plates. This results in a 10 µM final compound concentration in a 5 µL reaction volume.

  • Enzyme Addition: Add 2.5 µL of a 2X enzyme/substrate solution in assay buffer to all wells.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader (e.g., BMG LABTECH PHERAstar).

Section 5: Data Analysis and Primary Hit Selection

Raw HTS data requires rigorous statistical analysis to confidently identify "hits."[8]

Data_Analysis Raw Raw Luminescence Data Norm Normalization (% Inhibition Calculation) Raw->Norm QC Plate-Level QC Check (Z' > 0.5) Norm->QC ZScore Calculate Robust Z-Score QC->ZScore Pass Threshold Apply Hit Threshold (e.g., Z-Score < -3) ZScore->Threshold HitList Generate Primary Hit List Threshold->HitList

Caption: The data analysis pipeline for primary hit selection.

  • Normalization: The raw luminescence data from each well is converted to percent inhibition using the plate's high (DMSO only) and low (Staurosporine) controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

  • Hit Selection: A robust Z-score is calculated for each compound. This method is preferred over a simple percent inhibition cutoff as it is less sensitive to outliers.[12] Z-score = (Value_compound - Median_plate) / MAD_plate (where MAD is the Median Absolute Deviation of the plate)

  • Criteria: Compounds with a Z-score < -3 (indicating significant inhibition) are declared primary hits. This typically yields a hit rate of 1-3%.

Section 6: Hit Confirmation and Secondary Assays

Primary hits must be validated to confirm their activity and eliminate artifacts.

Protocol 2: Dose-Response (IC₅₀) Determination

Objective: To determine the potency (IC₅₀ value) of the primary hits.

Procedure:

  • Compound Re-order: Order fresh, powdered stock of all primary hit compounds to ensure the observed activity is not due to a degraded or impure sample from the library.[13]

  • Serial Dilution: Create an 8-point, 3-fold serial dilution series for each confirmed hit, typically starting from 30 µM.

  • Assay Execution: Perform the ADP-Glo™ kinase assay as described in Protocol 1, using the dilution series for each compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 3: Orthogonal Assay (Surface Plasmon Resonance)

Objective: To confirm that hit compounds directly bind to the target kinase, ruling out assay-specific interference.

Causality: An orthogonal assay uses a different detection technology.[5] Surface Plasmon Resonance (SPR) is a label-free method that measures direct binding between an immobilized protein (the kinase) and an analyte (the compound), providing definitive evidence of a physical interaction.

Procedure:

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface.

  • Binding Analysis: Flow solutions of the hit compounds (at various concentrations) over the chip surface.

  • Data Acquisition: Measure the change in the refractive index upon binding, which is proportional to the amount of bound compound.

  • Analysis: Determine the equilibrium dissociation constant (Kᴅ), which reflects the binding affinity. A confirmed hit should show concentration-dependent binding and a measurable Kᴅ.

Table 2: Hypothetical Hit Confirmation Data
Compound IDPrimary Screen (% Inh @ 10µM)IC₅₀ (µM) [ADP-Glo]Kᴅ (µM) [SPR]Status
IND-00185.20.450.62Confirmed Hit
IND-00279.81.20.95Confirmed Hit
IND-00381.10.98> 50False Positive
IND-00492.50.150.21Confirmed Hit

Section 7: Counter-Screening & Hit Triage

The final phase of the HTS cascade is to eliminate compounds that are non-specific or act through undesirable mechanisms.

Identifying Pan-Assay Interference Compounds (PAINS)

HTS libraries often contain compounds that appear as hits in many assays through non-specific mechanisms like aggregation or reactivity.[5] These "frequent hitters" must be identified and removed.

Protocol 4: Luciferase Inhibition Counter-Screen

Objective: To identify compounds that directly inhibit the luciferase reporter enzyme used in the primary assay.

Causality: Since the ADP-Glo™ assay relies on a luciferase-luciferin reaction, a compound that inhibits this enzyme will appear as a kinase inhibitor (a false positive).[14] This counter-screen is essential for validating hits from this specific assay format.

Procedure:

  • Assay Setup: Set up a simple reaction containing only the luciferase enzyme, luciferin, and ATP in the assay buffer.

  • Compound Treatment: Add the confirmed hit compounds at 10 µM.

  • Data Acquisition: Read the luminescence.

  • Analysis: Compounds that significantly inhibit the luminescence signal in this assay are flagged as potential luciferase inhibitors and are deprioritized.

Hit Triage and Preliminary SAR

The remaining validated hits are triaged based on a holistic view of the data:

  • Potency: IC₅₀ < 1 µM.

  • Binding Affinity: Kᴅ confirmed and correlated with IC₅₀.

  • Specificity: Does not inhibit luciferase or other unrelated enzymes.

  • Chemical Tractability: The scaffold should be amenable to further chemical modification.

  • SAR: Initial structure-activity relationships (SAR) are examined by clustering active compounds.[5] The presence of a clear SAR trend, where small chemical changes lead to predictable changes in activity, provides strong evidence for a specific binding mode.

Section 8: Conclusion and Future Directions

Following the rigorous cascade detailed in this application note, a typical HTS campaign starting with 10,000 compounds will yield 2-3 validated hit series. These compounds, characterized by sub-micromolar potency, confirmed direct target binding, and clean initial counter-screen profiles, serve as high-quality starting points for a formal lead optimization program. The next steps involve resynthesis, further profiling in cell-based assays to confirm on-target activity in a physiological context, and the initiation of a medicinal chemistry effort to improve potency, selectivity, and drug-like properties.

References

Application Notes and Protocols: 3,5-Dimethyl-1H-indole-2-carboxylic Acid as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Fluorescence Sensing

The indole nucleus, a ubiquitous motif in biologically active compounds, has emerged as a powerhouse in the development of fluorescent probes.[1][2] Its inherent fluorescence, arising from the electron-rich π-system, provides a foundational platform for the design of sophisticated chemosensors.[3] These probes are instrumental in elucidating complex biological processes and in the quantitative detection of environmentally and physiologically significant analytes. The versatility of the indole scaffold allows for fine-tuning of its photophysical properties through chemical modification, enabling the creation of probes with tailored specificities and response mechanisms.[2][3]

This guide focuses on a particularly promising, yet underexplored, precursor: 3,5-dimethyl-1H-indole-2-carboxylic acid . The strategic placement of electron-donating methyl groups on the indole ring is anticipated to enhance the fluorescence quantum yield and modulate the electronic properties of the resulting probes. The carboxylic acid functionality at the 2-position serves as a versatile synthetic handle for the covalent attachment of recognition moieties and signaling units, making it an ideal starting point for the construction of a diverse library of fluorescent sensors.

These application notes will provide a comprehensive overview of the synthesis of this precursor, its derivatization into functional fluorescent probes, and detailed protocols for their application in areas such as metal ion detection and live-cell imaging.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis.[4][5][6] This classical approach remains a robust and reliable method for the preparation of substituted indoles.

Mechanism Overview: A Symbiotic Partnership of Reactions

The synthesis commences with the Japp-Klingemann reaction, which is used to generate a hydrazone from a β-keto-ester and an aryl diazonium salt.[4][5] This hydrazone is the key intermediate that subsequently undergoes an acid-catalyzed cyclization in the Fischer indole synthesis to yield the desired indole derivative.[7][8][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • p-toluidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

  • Diazotization of p-toluidine: Dissolve p-toluidine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes.

  • Coupling Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring. Maintain the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, add a solution of sodium hydroxide to the reaction mixture to hydrolyze the ester and facilitate the elimination of the acetyl group. Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Isolation of the Hydrazone: Acidify the reaction mixture with HCl to precipitate the hydrazone. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Fischer Indole Synthesis to form this compound

  • Cyclization: Add the dried hydrazone from Step 1 to polyphosphoric acid (PPA) at an elevated temperature (typically 80-100 °C). Stir the mixture until the cyclization is complete (monitored by TLC).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. The indole-2-carboxylic acid will precipitate out.

  • Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: From Precursor to Probe: Design and Synthesis of a Fluorescent Sensor

The carboxylic acid group of this compound is the gateway to a myriad of fluorescent probes. A common and effective strategy is to couple the indole precursor with a molecule that can act as a recognition unit for a specific analyte. This is typically achieved through an amide bond formation.[10][11][12]

Design Principle: A Hypothetical Probe for Divalent Metal Ions

For the purpose of this guide, we will outline the synthesis of a hypothetical fluorescent probe designed for the detection of divalent metal ions such as Zn²⁺ or Cu²⁺. The design incorporates a receptor unit that can chelate with the metal ion, leading to a change in the fluorescence properties of the indole fluorophore. A common chelating agent for this purpose is a dipicolylamine (DPA) moiety.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Design and sensing mechanism of a hypothetical indole-DPA probe.

Experimental Protocol: Synthesis of an Indole-DPA Conjugate

Materials:

  • This compound

  • N,N-Bis(pyridin-2-ylmethyl)ethan-1-amine (a DPA derivative with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add EDC and NHS (or HOBt) to the solution and stir at room temperature for 1-2 hours to form the active ester intermediate.

  • Amide Coupling: In a separate flask, dissolve the DPA derivative and DIPEA in anhydrous DMF. Slowly add this solution to the activated indole-2-carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure indole-DPA conjugate.

  • Characterization: Confirm the structure of the final probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Application of the Indole-Based Probe: Fluorometric Titration and Live-Cell Imaging

The synthesized probe can be used for the quantitative detection of target metal ions in solution and for visualizing their presence within living cells.

Protocol 1: Fluorometric Titration for Metal Ion Detection

Objective: To determine the sensitivity and selectivity of the indole-DPA probe for a specific metal ion.

Materials:

  • Indole-DPA probe stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, CuCl₂, FeCl₂, etc.) in a suitable buffer (e.g., HEPES, pH 7.4)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of the Working Solution: Prepare a dilute solution of the indole-DPA probe (e.g., 10 µM) in the buffer.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (to be determined experimentally, but likely in the UV range for the indole core).

  • Titration: Add small aliquots of the metal ion stock solution to the probe solution. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will allow for the determination of the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

  • Selectivity Study: Repeat the titration with other metal ions to assess the selectivity of the probe.

Expected Results:

ParameterExpected Value/Observation
Excitation Wavelength (λex)~280-320 nm
Emission Wavelength (λem)~340-400 nm
Response to Target Metal IonSignificant fluorescence enhancement ('turn-on')
Response to Other Metal IonsMinimal or no change in fluorescence
Detection LimitLow micromolar to nanomolar range
Protocol 2: Live-Cell Imaging of Intracellular Metal Ions

Objective: To visualize the presence and distribution of the target metal ion in living cells.[13][14][15][16][17]

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Indole-DPA probe stock solution (in DMSO)

  • Solution of the target metal ion (e.g., ZnCl₂ in water)

  • A cell-permeable chelator for the target ion (e.g., TPEN for zinc) as a negative control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading: Dilute the indole-DPA probe stock solution in cell culture medium to a final concentration of 5-10 µM. Remove the old medium from the cells and incubate them with the probe-containing medium for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: After incubation, wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope. Use an excitation wavelength appropriate for the indole fluorophore and collect the emission at the corresponding wavelength.

  • Positive Control: To confirm that the probe is responsive to the intracellular metal ion, treat a separate set of probe-loaded cells with a solution of the target metal ion (e.g., 50 µM ZnCl₂) for 15-30 minutes before imaging. An increase in fluorescence intensity is expected.

  • Negative Control: To verify the specificity of the probe, treat another set of probe-loaded, metal-ion-supplemented cells with a cell-permeable chelator (e.g., 100 µM TPEN) for 15-30 minutes. A decrease in fluorescence intensity should be observed.

G

Caption: Experimental workflow for live-cell imaging with the indole-based probe.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile precursor for the development of novel fluorescent probes. Its straightforward synthesis and the presence of a reactive carboxylic acid handle allow for the facile incorporation of various recognition moieties. The electron-donating methyl groups are poised to enhance the photophysical properties of the resulting probes, potentially leading to brighter and more sensitive sensors.

The protocols outlined in these application notes provide a solid foundation for the synthesis of such probes and their application in both in vitro and in-cellulo settings. Future work should focus on a detailed characterization of the photophysical properties of this compound and its derivatives to fully unlock their potential. The exploration of different recognition units will undoubtedly expand the repertoire of analytes that can be detected, furthering the impact of indole-based fluorescent probes in chemical biology, diagnostics, and drug discovery.

References

Application Notes and Protocols: N-Alkylation of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] N-alkylation of the indole ring is a critical modification that often leads to enhanced biological activity, improved pharmacokinetic properties, and novel pharmacological profiles. Specifically, the N-alkylation of substituted indole-2-carboxylic acids, such as 3,5-dimethyl-1H-indole-2-carboxylic acid, generates a class of compounds with significant therapeutic potential. This guide provides a detailed exploration of the methodologies for the N-alkylation of this specific indole derivative, offering insights into the underlying chemical principles and providing robust, step-by-step protocols for practical implementation in a research and development setting.

The primary challenge in the N-alkylation of indole-2-carboxylic acids lies in the presence of two acidic protons: one on the indole nitrogen and the other on the carboxylic acid group. Direct alkylation without protection can lead to a mixture of N-alkylated and O-alkylated (ester) products, significantly complicating purification and reducing the yield of the desired product. Therefore, a common and effective strategy involves the protection of the carboxylic acid as an ester prior to N-alkylation, followed by deprotection to yield the final N-alkylated indole-2-carboxylic acid.

This document will detail two primary, reliable methods for the N-alkylation of this compound:

  • Classical N-Alkylation via an Ester Intermediate: A two-step process involving the protection of the carboxylic acid as a methyl ester, followed by N-alkylation with an alkyl halide under basic conditions, and subsequent deprotection.

  • Phase-Transfer Catalysis (PTC) for Direct N-Alkylation: A direct approach that can, under optimized conditions, selectively N-alkylate the indole in the presence of the carboxylate anion.

Method 1: Classical N-Alkylation via an Ester Intermediate

This is the most common and often highest-yielding method. It provides excellent control over the reaction's regioselectivity by temporarily masking the reactivity of the carboxylic acid.

Workflow Overview

Classical N-Alkylation Workflow Start 3,5-dimethyl-1H-indole- 2-carboxylic acid Esterification Step 1: Esterification (Protection) Start->Esterification Intermediate Methyl 3,5-dimethyl-1H- indole-2-carboxylate Esterification->Intermediate N_Alkylation Step 2: N-Alkylation Intermediate->N_Alkylation Alkylated_Ester Methyl 1-alkyl-3,5-dimethyl- 1H-indole-2-carboxylate N_Alkylation->Alkylated_Ester Deprotection Step 3: Saponification (Deprotection) Alkylated_Ester->Deprotection End 1-alkyl-3,5-dimethyl-1H- indole-2-carboxylic acid Deprotection->End

Caption: Workflow for classical N-alkylation.

Step 1: Esterification (Protection of the Carboxylic Acid)

The initial step is the conversion of the carboxylic acid to a methyl ester. Fischer esterification is a reliable method for this transformation.[2]

Protocol 1: Fischer Esterification of this compound

  • Materials:

    • This compound (1.0 eq)

    • Methanol (as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 5.0 g, 26.4 mmol).

    • Add methanol (100 mL) to dissolve the starting material.

    • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dimethyl-1H-indole-2-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: N-Alkylation of the Ester Intermediate

With the carboxylic acid protected, the indole nitrogen can be deprotonated with a suitable base and alkylated with an alkyl halide.[3][4]

Protocol 2: N-Alkylation of Methyl 3,5-dimethyl-1H-indole-2-carboxylate

  • Materials:

    • Methyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, separatory funnel, rotary evaporator.

  • Procedure (using Sodium Hydride):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (e.g., 1.1 g, 27.5 mmol, 60% dispersion) in anhydrous DMF (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve methyl 3,5-dimethyl-1H-indole-2-carboxylate (e.g., 5.0 g, 22.9 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.6 mL, 25.2 mmol) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (3 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Saponification (Deprotection)

The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid.

Protocol 3: Saponification of Methyl 1-alkyl-3,5-dimethyl-1H-indole-2-carboxylate

  • Materials:

    • Methyl 1-alkyl-3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 - 3.0 eq)

    • Methanol or Ethanol

    • Water

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve the N-alkylated ester in a mixture of methanol (or ethanol) and water (e.g., 4:1 v/v).

    • Add sodium hydroxide or potassium hydroxide pellets and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 1-alkyl-3,5-dimethyl-1H-indole-2-carboxylic acid.

Method 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a more direct and environmentally friendly approach, sometimes avoiding the need for protection/deprotection steps.[5] It involves the use of a phase-transfer catalyst to shuttle the indole anion from the aqueous phase (where the base is) to the organic phase (where the alkylating agent is).

Workflow Overview

PTC N-Alkylation Workflow Start 3,5-dimethyl-1H-indole- 2-carboxylic acid PTC_Reaction One-Pot N-Alkylation (PTC Conditions) Start->PTC_Reaction End 1-alkyl-3,5-dimethyl-1H- indole-2-carboxylic acid PTC_Reaction->End

Caption: Workflow for Phase-Transfer Catalysis N-alkylation.

Protocol 4: Direct N-Alkylation via Phase-Transfer Catalysis

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (1.2 - 2.0 eq)

    • 50% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

    • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)

    • Toluene or Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Round-bottom flask, mechanical stirrer, separatory funnel.

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer, add this compound (e.g., 5.0 g, 26.4 mmol), toluene (50 mL), and the phase-transfer catalyst (e.g., TBAB, 0.85 g, 2.64 mmol).

    • With vigorous stirring, add the 50% aqueous NaOH solution (50 mL).

    • Add the alkyl halide (e.g., ethyl bromide, 2.4 mL, 31.7 mmol) to the biphasic mixture.

    • Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C) for 6-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and separate the layers.

    • Wash the organic layer with water (2 x 30 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine all organic layers and dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Data Summary and Comparison

ParameterMethod 1: Classical N-AlkylationMethod 2: Phase-Transfer Catalysis
Number of Steps 3 (Protection, Alkylation, Deprotection)1
Typical Yields Generally high (often >80% overall)Moderate to high (can be variable)
Reagents Strong bases (NaH), anhydrous solventsAqueous base, phase-transfer catalyst
Selectivity Excellent N-selectivity due to protectionGood N-selectivity, but O-alkylation can be a side reaction
Scalability Readily scalableCan be scalable, requires efficient mixing
Work-up Multi-step work-up and purificationSimpler work-up

Troubleshooting and Key Considerations

  • Incomplete Esterification: If the esterification in Method 1 is incomplete, increase the reaction time or the amount of acid catalyst. Ensure the methanol is anhydrous.

  • Low N-Alkylation Yield: In Protocol 2, ensure the reaction is performed under strictly anhydrous conditions, especially when using sodium hydride. The grade of the base and solvent is critical.

  • Side Reactions (C3-Alkylation): While less common for indole-2-carboxylic acid derivatives, C3-alkylation can occur. Using a less polar solvent and ensuring complete deprotonation of the nitrogen can favor N-alkylation.

  • PTC Inefficiency: Vigorous stirring is crucial for effective phase-transfer catalysis. If the reaction is slow, gentle heating or using a different phase-transfer catalyst may be beneficial.

  • Emulsion Formation: During work-up of the PTC reaction, emulsions can form. Addition of brine can help to break up emulsions.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. The choice between the classical, multi-step approach and the more direct phase-transfer catalysis method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The classical method offers greater control and generally higher yields, while PTC provides a more atom-economical and potentially simpler procedure. The protocols provided herein offer a solid foundation for researchers to successfully perform this important chemical modification.

References

Scale-up synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid

Abstract

This application note provides a comprehensive technical guide for the multi-gram scale-up synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research. We present a robust and scalable two-stage synthetic strategy employing the Japp-Klingemann reaction followed by the Fischer indole synthesis. This document offers a detailed, step-by-step protocol, critical process safety considerations, optimization strategies, and thorough analytical characterization of the target compound. The protocols and insights are designed for researchers, chemists, and process development professionals in the drug development and chemical industries.

Introduction and Significance

Indole-2-carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, serves as a crucial intermediate for synthesizing targeted therapeutics, including kinase inhibitors and receptor antagonists. Its defined substitution pattern allows for precise downstream functionalization. The successful and reproducible synthesis of this molecule at scale is, therefore, a critical step in many drug discovery and development pipelines.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the process is not only followed but understood. We emphasize safety, scalability, and validation at each stage, reflecting the core tenets of modern process chemistry.

Overview of Synthetic Strategy

The most reliable and scalable route to this compound involves a two-part classical approach: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for cyclization.[1]

  • Stage 1: Japp-Klingemann Reaction. This reaction synthesizes arylhydrazones from aryl diazonium salts and β-keto-esters.[2] In our synthesis, 3,5-dimethylaniline is converted to its corresponding diazonium salt, which is then coupled with ethyl 2-methylacetoacetate. This coupling is followed by an in situ deacylation to yield the desired ethyl 2-((2-(3,5-dimethylphenyl)hydrazono)propanoate.

  • Stage 2: Fischer Indole Synthesis. The resulting hydrazone is cyclized under strong acidic conditions. This classic reaction proceeds via a[3][3]-sigmatropic rearrangement to form the indole ring system, yielding the ethyl ester of the target molecule.[4][5] Subsequent saponification provides the final carboxylic acid.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis & Hydrolysis 3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium Salt Diazonium Salt 3,5-Dimethylaniline->Diazonium Salt NaNO2, HCl 0-5 °C Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-methylacetoacetate NaOH, EtOH/H2O Indole Ethyl Ester Indole Ethyl Ester Hydrazone Intermediate->Indole Ethyl Ester Polyphosphoric Acid (PPA) Heat Target Molecule Target Molecule Indole Ethyl Ester->Target Molecule 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthetic workflow for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 25-30 grams of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: 3,5-Dimethylaniline (99%), Hydrochloric Acid (conc., 37%), Sodium Nitrite (99%), Sulfamic Acid (99%), Ethyl 2-methylacetoacetate (98%), Sodium Hydroxide, Ethanol, Polyphosphoric Acid (PPA), Ethyl Acetate, Hexanes, Sodium Bicarbonate, Anhydrous Magnesium Sulfate.

  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, heating mantle with temperature controller, rotary evaporator, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-((2-(3,5-dimethylphenyl)hydrazono)propanoate) (Hydrazone Intermediate)

  • Diazotization:

    • In the 2 L flask, charge 3,5-dimethylaniline (30.3 g, 0.25 mol) and water (125 mL).

    • Add concentrated HCl (62.5 mL, 0.75 mol) slowly while stirring. Cool the resulting slurry to 0-5 °C using an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (18.1 g, 0.26 mol) in water (50 mL).

    • Add the sodium nitrite solution dropwise to the aniline slurry via the addition funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the reaction for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (immediate blue-black color).

    • Quench any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. Crucial Safety Note: Do not allow the diazonium salt solution to warm up or concentrate. Use immediately in the next step.[3][6]

  • Japp-Klingemann Coupling:

    • In a separate 2 L beaker, prepare a solution of sodium hydroxide (40.0 g, 1.0 mol) in ethanol (250 mL) and water (250 mL). Cool this solution to 0 °C.

    • Add ethyl 2-methylacetoacetate (43.2 g, 0.30 mol) to the cold NaOH solution and stir for 15 minutes.

    • Slowly add the cold diazonium salt solution from the previous step to the β-keto-ester solution. The rate of addition should be controlled to keep the temperature below 10 °C.

    • A yellow-orange precipitate will form. After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL).

    • Dry the solid under vacuum to a constant weight. The expected yield of the hydrazone is 50-60 g.

Part B: Fischer Indole Cyclization and Saponification

  • Cyclization:

    • In a 1 L flask equipped with a mechanical stirrer and thermometer, add polyphosphoric acid (PPA, 300 g). Heat the PPA to 80 °C with stirring.

    • Slowly and in portions, add the dried hydrazone intermediate (50.0 g, 0.20 mol) to the hot PPA. The addition may be exothermic; control the temperature between 90-100 °C.

    • After the addition is complete, heat the reaction mixture to 120-125 °C and maintain for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once the reaction is complete, cool the mixture to below 80 °C. Very carefully and slowly, pour the hot reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring.

    • The crude indole ester will precipitate. Allow the ice to melt completely, then extract the product with ethyl acetate (3 x 250 mL).

    • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,5-dimethyl-1H-indole-2-carboxylate as an oil or solid.

  • Saponification:

    • Dissolve the crude ester in ethanol (300 mL).

    • Add a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until TLC analysis shows complete consumption of the ester.

    • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water (200 mL) and wash with ethyl acetate (100 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

    • A precipitate will form. Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum at 50 °C to yield pure this compound.

Expected Results
ParameterValue
Starting Material 3,5-Dimethylaniline
Quantity 30.3 g (0.25 mol)
Final Product This compound
Molecular Weight 189.21 g/mol [7]
Theoretical Yield 47.3 g
Expected Actual Yield 28-33 g
Overall Yield 60-70%
Appearance Off-white to light tan solid

Process Safety and Optimization

Hazard Analysis and Mitigation
  • Diazonium Salts: These are the most significant hazard. They are thermally unstable and can be explosive when isolated and dried.[8]

    • Mitigation: Always prepare and use diazonium salts in solution at low temperatures (0-5 °C).[3][6] Never allow the solution to warm up or the solvent to evaporate. Use a stoichiometric amount of sodium nitrite and quench any excess with sulfamic acid. Ensure proper venting of any evolved gases.[3]

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. The quenching process is extremely exothermic.

    • Mitigation: Wear appropriate gloves, lab coat, and face shield. Quench by adding the hot acid slowly to a large excess of ice with very efficient stirring to manage the heat release.

  • Tar Formation: The Fischer indole synthesis is notorious for producing tar-like byproducts, especially at scale.[9]

    • Mitigation: Maintain strict temperature control during the cyclization. Ensure the hydrazone intermediate is as dry and pure as possible. The choice of acid is critical; while PPA is effective, other acids like sulfuric acid or solid-supported acids can be explored to minimize side reactions.[9][10]

Optimization Workflow

Process optimization should focus on improving yield, purity, and operational safety.

G A Identify Critical Process Parameters B Temperature Control (Diazotization & Cyclization) A->B C Reagent Stoichiometry (NaNO2, Acid) A->C D Acid Catalyst Choice (PPA vs H2SO4 vs Lewis Acid) A->D E Workup & Purification (Solvent, pH) A->E F Design of Experiment (DoE) Small-Scale Screening B->F C->F D->F E->F G Analyze Yield & Purity (HPLC, NMR) F->G H Confirm Optimal Conditions G->H I Validate at Scale H->I I->H Iterate if needed

Caption: Workflow for the optimization of the indole synthesis process.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Literature values can be used for comparison.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR are essential for structural confirmation.[11][12] Mass spectrometry will confirm the molecular weight.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment.

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-13.0 (s, 1H, COOH), 11.5-11.8 (s, 1H, NH), 7.2-7.3 (s, 1H, Ar-H), 6.8-6.9 (s, 1H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃). Note: Indole NH and COOH protons are exchangeable.[13]
¹³C NMR (100 MHz, DMSO-d₆)δ ~164 (C=O), ~136, ~135, ~130, ~128, ~124, ~121, ~112, ~105 (Aromatic & Indole C), ~21 (Ar-CH₃), ~10 (C3-CH₃).
FT-IR (KBr, cm⁻¹)3300-3400 (N-H stretch), 2500-3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch).[11]
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₁H₁₀NO₂: 188.07; found: 188.1.
Purity (HPLC) >98%

Conclusion

This application note details a robust and scalable synthesis of this compound. By combining the Japp-Klingemann and Fischer indole reactions, the target molecule can be produced in high yield and purity on a multi-gram scale. Critical attention to the safety protocols, especially concerning the handling of diazonium salts, is paramount for a successful and safe scale-up. The provided protocols and analytical data serve as a reliable foundation for researchers and process chemists working with this important heterocyclic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Dimethyl Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered when synthesizing dimethyl-substituted indoles. As a Senior Application Scientist, my goal is to explain not just the what, but the why behind each troubleshooting step, grounding our protocols in solid mechanistic understanding to ensure your success.

The Fischer indole synthesis, a venerable and powerful reaction since its discovery in 1883, remains a cornerstone for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde.[3] However, its sensitivity to reaction conditions can often lead to challenges such as low yields, tar formation, or unexpected side products.[4] This guide directly addresses these issues in a practical question-and-answer format.

Core Troubleshooting Guide

Question 1: My reaction is giving a very low yield, or has failed completely. What are the most likely causes?

Low or no yield is the most common issue and can stem from several points in the reaction mechanism. Let's break down the potential culprits.

A) Inefficient Phenylhydrazone Formation or Decomposition: The synthesis begins with the condensation of the arylhydrazine and the ketone to form the phenylhydrazone intermediate.[5] This step is often performed in situ. If this equilibrium is unfavorable or the hydrazone is unstable, the overall reaction will fail.

  • Causality: The condensation is a reversible reaction. Water is produced and must be tolerated by the subsequent acid-catalyzed step, or the equilibrium must be driven forward. Phenylhydrazones can also be susceptible to air oxidation or decomposition under harsh acidic conditions before the main cyclization reaction begins.

  • Troubleshooting Steps:

    • Isolate the Hydrazone: While often performed as a one-pot reaction, pre-forming and isolating the phenylhydrazone can significantly improve results, especially if the starting materials are sensitive.[5] This allows you to confirm its formation and purity (via ¹H NMR, LC-MS) before committing to the cyclization.

    • Use an Inert Atmosphere: If you suspect oxidative decomposition, run the reaction under an inert atmosphere like nitrogen or argon. This is particularly important for electron-rich phenylhydrazines.

    • Check Starting Material Purity: Ensure your ketone and phenylhydrazine are pure. Impurities can interfere with hydrazone formation or catalyze side reactions.

B) Incorrect Choice or Concentration of Acid Catalyst: The acid catalyst is critical for the key[1][1]-sigmatropic rearrangement step.[6] The choice and concentration are paramount.[7]

  • Causality: A catalyst that is too weak will not facilitate the necessary protonation and tautomerization to the ene-hydrazine intermediate.[1] Conversely, an acid that is too strong or used in high concentration can lead to decomposition of the starting materials, intermediates, or the final indole product, often resulting in extensive tar formation.[4]

  • Troubleshooting Steps:

    • Screen Catalysts: There is no single "best" catalyst; the optimal choice is substrate-dependent. Start with milder conditions and increase strength as needed. See the table below for a comparison.

    • Titrate Catalyst Concentration: Begin with catalytic amounts and incrementally increase. For catalysts like polyphosphoric acid (PPA), which can also serve as the solvent, the temperature becomes the more critical variable.[8]

C) Suboptimal Reaction Temperature and Time: The Fischer synthesis often requires elevated temperatures to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[9]

  • Causality: Insufficient heat will result in an incomplete reaction, leaving unreacted hydrazone. Excessive heat can promote polymerization and decomposition pathways, leading to tar.[4]

  • Troubleshooting Steps:

    • Stepwise Temperature Increase: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the reaction efficiently at lower bulk temperatures and shorter reaction times, minimizing side product formation.[5]

D) Competing N-N Bond Cleavage: Certain substitution patterns, particularly those with strong electron-donating groups on the ketone-derived portion of the ene-hydrazine intermediate, can weaken the N-N bond.[10]

  • Causality: Instead of the desired[1][1]-sigmatropic rearrangement, the protonated ene-hydrazine can undergo heterolytic cleavage of the N-N bond.[10][11] This side reaction is a mechanistic dead end and is a known failure mode for this synthesis.

  • Troubleshooting Steps:

    • Switch to a Lewis Acid: Protic acids directly protonate the nitrogen, which can encourage cleavage. Lewis acids (e.g., ZnCl₂) coordinate to the nitrogen and may favor the rearrangement pathway over cleavage.[3]

    • Modify Starting Materials: If possible, altering the electronic properties of the ketone substrate may be necessary to disfavor this cleavage pathway.

Question 2: My reaction turned into a black, intractable tar. How can I prevent this?

Tarring is a sign of widespread decomposition. This is usually caused by conditions that are too harsh.

  • Causality: Indoles, particularly electron-rich dimethyl indoles, are susceptible to acid-catalyzed polymerization and air oxidation, especially at high temperatures. The combination of strong acid and high heat is a common recipe for tar formation.

  • Troubleshooting Steps:

    • Reduce Acid Concentration/Strength: This is the most critical factor. Switch from a strong Brønsted acid like H₂SO₄ or PPA to a milder catalyst like acetic acid or zinc chloride (ZnCl₂).[12]

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a High-Boiling Solvent: Using a solvent like Dowtherm A or sulfolane can help maintain better temperature control and prevent localized overheating.

    • Work Under Inert Atmosphere: As mentioned previously, excluding oxygen by running the reaction under N₂ or Ar can prevent oxidative degradation of the indole product.

Question 3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?

When using a ketone like 2-butanone to synthesize 2,3-dimethylindole, regioselectivity is not an issue. However, if you were using an unsymmetrical ketone with two different enolizable positions (e.g., 2-pentanone), you could get a mixture of products.

  • Causality: The direction of the cyclization is determined by which α-carbon of the ketone participates in the formation of the ene-hydrazine intermediate, which then undergoes the[1][1]-sigmatropic shift. Generally, the reaction favors the formation of the more thermodynamically stable, more substituted enamine. However, this can be influenced by both steric factors and the choice of acid catalyst.[13]

  • Troubleshooting Steps:

    • Catalyst Choice: The acidity of the medium is a major factor. In some systems, weaker acids favor one isomer, while stronger acids like Eaton's reagent (P₂O₅ in MeSO₃H) can provide excellent regiocontrol, often favoring the less sterically hindered product.[13][14]

    • Steric Control: Bulky substituents on either the phenylhydrazine or the ketone can direct the cyclization away from the more hindered side.

    • Pre-form a Regioisomerically Pure Enamine/Ene-hydrazine: While synthetically challenging, advanced strategies could involve forming a specific enol ether or silyl enol ether from the ketone, which would then react with the hydrazine to lock in the desired regiochemistry.

Visualizing the Core Mechanism and Troubleshooting

To better understand the process, let's visualize the key steps and the decision points for troubleshooting.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Acid-Catalyzed Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone (e.g., 2-Butanone) B Phenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C H⁺ Tautomerization D [1][1]-Sigmatropic Shift Product C->D Heat (Rate-Limiting) E Cyclized Intermediate (Aminal) D->E Rearomatization & Cyclization F Dimethyl Indole E->F H⁺ (-NH₃)

Caption: The core mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow cluster_low_yield Low / No Yield cluster_tar Tar Formation Start Problem Observed P1 Check Hydrazone Formation Start->P1 Yield P2 Catalyst Issue? Start->P2 Yield P3 Temp / Time Issue? Start->P3 Yield P4 Conditions Too Harsh? Start->P4 Decomposition P5 Oxidation? Start->P5 Decomposition S1 Pre-form & Isolate Hydrazone P1->S1 S2 Screen Different Acids (e.g., ZnCl₂, PPA, AcOH) P2->S2 S3 Increase Temp Gradually or Use Microwave P3->S3 S4 Use Milder Acid (e.g., AcOH) Lower Temperature P4->S4 S5 Run Under N₂/Ar Atmosphere P5->S5

Caption: A decision-tree for troubleshooting common synthesis problems.

Data & Protocols

Table 1: Comparison of Common Acid Catalysts
CatalystTypeTypical ConditionsAdvantagesCommon Issues & Caveats
Zinc Chloride (ZnCl₂) Lewis Acid1-2 eq., neat or in solvent, 120-180 °CGenerally good yields, relatively mild.[1]Can be hygroscopic; requires anhydrous conditions.
Polyphosphoric Acid (PPA) Brønsted AcidUsed as solvent, 80-150 °CStrong dehydrating agent, often effective when others fail.[8]Can be viscous and difficult to stir. Often leads to charring if overheated.
Acetic Acid (AcOH) Brønsted AcidUsed as solvent, refluxVery mild, good for sensitive substrates, minimizes tarring.[5]May not be strong enough for less reactive substrates.
Sulfuric Acid (H₂SO₄) Brønsted AcidCatalytic amounts in EtOH/H₂O, refluxStrong, inexpensive, and effective.Very corrosive; can easily cause charring and sulfonation side reactions.[4]
Eaton's Reagent (P₂O₅/MeSO₃H) Superacid10 eq., CH₂Cl₂, 25-60 °CExtremely powerful, can drive difficult cyclizations and control regioselectivity.[14]Very harsh, can decompose many functional groups.
Boron Trifluoride (BF₃·OEt₂) Lewis Acid1-3 eq., in solvent (e.g., EtOH, AcOH), 80-120 °CEffective catalyst, particularly for certain substrates.[15]Moisture sensitive, corrosive, requires careful handling.
General Protocol: Synthesis of 2,3-Dimethylindole

This protocol is a representative example for the synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone (methyl ethyl ketone).

Materials:

  • Phenylhydrazine (1.0 eq)

  • 2-Butanone (1.1 eq)

  • Anhydrous Zinc Chloride (1.5 eq)

  • Toluene (as solvent)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Saturated aq. Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous zinc chloride. Heat the flask gently under vacuum and then backfill with nitrogen gas to ensure anhydrous conditions.

  • Reagent Addition: Allow the flask to cool to room temperature. Add toluene, followed by phenylhydrazine and 2-butanone.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the disappearance of the phenylhydrazine and the formation of the indole product.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water, followed by saturated aq. NaHCO₃ until the solution is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product is often a dark oil or solid. Purify the crude material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2,3-dimethylindole as a crystalline solid.[15][16] An alternative is purification by crystallization from a suitable solvent system like methanol/water or hexane.[17]

Frequently Asked Questions (FAQs)

Q: How do I best purify my crude dimethyl indole? A: The two primary methods are flash column chromatography and recrystallization. For chromatography, indoles are typically UV-active and visualize well on TLC plates. A gradient elution with an ethyl acetate/hexanes system is a good starting point. For recrystallization, solvents like ethanol, methanol/water, or toluene/hexanes are often effective.[17][18] If your product is an oil, chromatography is the preferred method.

Q: Can the Fischer indole synthesis tolerate other functional groups? A: It depends on the group's sensitivity to strong acid and heat. Esters, ethers, and alkyl halides are often tolerated. However, acid-sensitive groups like acetals, t-Boc protecting groups, or highly reactive amines may not survive the reaction conditions.[4] Milder catalysts like acetic acid should be chosen in these cases.

Q: Why does the reaction fail with acetaldehyde as the ketone? A: The phenylhydrazone of acetaldehyde is known to be particularly prone to side reactions and polymerization under acidic conditions, and generally does not yield indole itself.[3][4] To synthesize the parent indole ring, alternative methods or starting with a precursor like pyruvic acid followed by decarboxylation are typically employed.[3]

Q: How do I confirm the structure of my product and rule out isomers? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: This is the most powerful tool. For 2,3-dimethylindole, you will see two distinct methyl singlets and the characteristic aromatic protons of the indole core, as well as a broad singlet for the N-H proton.

  • ¹³C NMR: Will confirm the number of unique carbons.

  • LC-MS: Provides the molecular weight of the product, confirming the correct mass.

  • Melting Point: If your product is a known solid, comparing its melting point to the literature value is a good confirmation of purity.[16]

References

Optimizing reaction conditions for 3,5-dimethyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals, providing expert insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of this synthetic pathway. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Overview of the Synthetic Strategy

The most reliable and common route to synthesizing this compound involves a two-stage process. First, a Japp-Klingemann reaction is employed to create a key phenylhydrazone intermediate from readily available starting materials.[1][2] This intermediate is then cyclized via the venerable Fischer indole synthesis to construct the target indole ring system.[3][4] The resulting indole-2-carboxylate ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Synthetic_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis & Hydrolysis p_toluidine 4-Methylaniline (p-Toluidine) diazonium Diazonium Salt Intermediate p_toluidine->diazonium NaNO₂, HCl 0-5 °C hydrazone Ethyl 2-((4-methylphenyl)hydrazono)propanoate diazonium->hydrazone Coupling, NaOAc buffer ketoester Ethyl 2-methylacetoacetate ketoester->hydrazone indole_ester Ethyl 3,5-dimethyl-1H- indole-2-carboxylate hydrazone->indole_ester Acid Catalyst (e.g., PPA) Heat hydrazone->indole_ester final_product 3,5-dimethyl-1H-indole- 2-carboxylic acid indole_ester->final_product Base Hydrolysis (e.g., NaOH) then Acidification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: The Japp-Klingemann Reaction (Hydrazone Formation)

Question 1: My Japp-Klingemann reaction is giving a low yield or failing completely. What are the most likely causes?

Answer: Low yields in this step typically trace back to two critical areas: the diazotization of 4-methylaniline or the subsequent coupling reaction.

  • Ineffective Diazotization: The formation of the diazonium salt is highly temperature-sensitive. The reaction must be maintained between 0-5 °C.[5] An excess of sodium nitrite can lead to unwanted side reactions, while insufficient acid can result in incomplete diazotization. It is crucial to add the sodium nitrite solution slowly beneath the surface of the acidic aniline solution to prevent the loss of nitrous acid as gaseous byproducts.[5]

  • Incorrect Coupling pH: The coupling of the diazonium salt with the enolate of ethyl 2-methylacetoacetate requires a weakly acidic to neutral pH (typically pH 4-5). This is usually achieved by adding a buffer like sodium acetate.[6] If the solution is too acidic, the enolate concentration will be too low for the reaction to proceed efficiently. If it's too basic, the diazonium salt will decompose.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and should be generated in situ and used immediately. Do not allow the solution to warm up, as this leads to rapid decomposition and the formation of phenol byproducts.

  • Formation of Azo Compounds: In some cases, a stable azo compound may form instead of the desired hydrazone.[7] This can sometimes be rectified by adjusting the pH or temperature during the final stages of the reaction to encourage hydrolysis and rearrangement to the hydrazone.

Question 2: The reaction mixture from the Japp-Klingemann step is a dark, oily tar. How can I isolate the hydrazone intermediate?

Answer: While it is often possible to proceed to the next step without isolating the pure hydrazone (in a "one-pot" fashion), purification may be necessary if significant side products have formed.[7][8] If you are met with an oil, attempt the following:

  • Extraction: Neutralize the reaction mixture carefully and extract it with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and brine, then dry and concentrate it.

  • Column Chromatography: If the resulting crude oil is still impure, purification via silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Trituration: Sometimes, the oil can be induced to solidify by trituration (stirring/grinding) with a non-polar solvent like cold hexanes or pentane.

Part 2: The Fischer Indole Synthesis (Cyclization & Hydrolysis)

Question 3: My Fischer indole cyclization is sluggish, results in a low yield, or just produces a black tar. What should I troubleshoot?

Answer: The Fischer indole synthesis is the most challenging step and its success is highly dependent on reaction conditions.

  • Choice of Acid Catalyst: This is the most critical parameter. Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are used.[3][9] For many substrates, polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and solvent, often providing high yields.[8][10] However, the workup with PPA can be difficult (see Question 5). Acetic acid can also be effective and serves as both a catalyst and solvent.[10]

  • Reaction Temperature: The key[11][11]-sigmatropic rearrangement in the Fischer mechanism has a high activation energy and requires heat.[8][11] However, excessive temperatures (>160-180 °C) or prolonged heating can cause complete decomposition of the starting material and product, leading to tar formation. The optimal temperature must be determined empirically, but a starting point is often 80-120 °C.[10] Monitor the reaction closely using Thin-Layer Chromatography (TLC).

  • Purity of the Hydrazone: Impurities carried over from the Japp-Klingemann step can significantly inhibit the cyclization. If you suspect this is the issue, purifying the hydrazone intermediate is recommended.

Problem Potential Cause Suggested Solution
Low Yield Insufficient acid catalyst strength or amount.Screen stronger acids (e.g., switch from acetic acid to PPA). Ensure at least a catalytic amount is used, or use as solvent.[8]
Temperature too low.Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC.[11]
Tar Formation Temperature too high or reaction time too long.Reduce temperature and monitor for product formation to determine the optimal time.[8]
Acid is too harsh for the substrate.Try a milder acid (e.g., acetic acid or p-TsOH).[10]
No Reaction Impure hydrazone starting material.Purify the intermediate hydrazone by column chromatography.
Inappropriate solvent.Test a range of solvents. Acetic acid or neat PPA are common starting points.[10]

Question 4: I used Polyphosphoric Acid (PPA) and now have a thick, unmanageable solid. How do I work up the reaction?

Answer: This is a very common issue with PPA. The workup must be performed carefully while the reaction mixture is still hot and viscous, but not dangerously so.

  • Allow the reaction to cool to around 80-100 °C. At this temperature, the PPA should still be a manageable, albeit thick, liquid.

  • In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Very slowly and carefully, pour the hot PPA mixture into the ice water. This quenching process is highly exothermic and can cause splattering if done too quickly. The PPA will hydrolyze, and the organic product should precipitate as a solid.[8]

  • Continue stirring until the solid is finely dispersed, then collect it by vacuum filtration. Wash the solid thoroughly with water to remove any remaining phosphoric acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid.

Question 5: My final product is the ethyl ester, not the carboxylic acid. What happened?

Answer: The Fischer indole synthesis on the hydrazone derived from ethyl 2-methylacetoacetate will yield ethyl 3,5-dimethyl-1H-indole-2-carboxylate . The final carboxylic acid is obtained by hydrolyzing this ester. This is typically done as a subsequent step by heating the ester with a base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate salt and precipitate the final product.

Key Reaction Mechanisms

Understanding the mechanisms provides insight into why certain conditions are critical.

Japp_Klingemann_Mechanism s1 Ar-N₂⁺ Diazonium Salt s3 Azo Intermediate s1->s3 Coupling s2 Enolate of Ketoester s2->s3 s4 Tetrahedral Intermediate s3->s4 H₂O (Hydrolysis) s5 Hydrazone Product s4->s5 Decarboxylation/ Rearrangement caption Simplified Japp-Klingemann Mechanism

Caption: Key steps of the Japp-Klingemann reaction.

Fischer_Indole_Mechanism h1 Hydrazone h2 Ene-hydrazine (Tautomer) h1->h2 H⁺ Tautomerization h3 Di-imine Intermediate h2->h3 [3,3]-Sigmatropic Rearrangement h4 Cyclized Intermediate (Aminal) h3->h4 H⁺ Cyclization h5 Indole Product h4->h5 -NH₃ Aromatization caption Simplified Fischer Indole Synthesis Mechanism

Caption: Key steps of the Fischer indole synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-methylphenyl)hydrazono)propanoate

  • Diazotization: In a 250 mL beaker, dissolve 4-methylaniline (p-toluidine) (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes at this temperature. The resulting solution contains the diazonium salt and should be used immediately.

  • Coupling: In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) in ethanol (100 mL). Add a solution of sodium acetate trihydrate (27.2 g, 0.2 mol) in water (200 mL) and cool the mixture to 0-5 °C with stirring.

  • Reaction: Slowly add the cold diazonium salt solution from step 1 to the stirred ketoester solution from step 2 over 30 minutes. Maintain the temperature below 10 °C. A yellow-orange precipitate should form.

  • Isolation: After the addition is complete, stir the mixture for another hour as it slowly warms to room temperature. Collect the solid product by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. Dry the solid to yield the crude hydrazone, which can be used directly or recrystallized from ethanol/water.

Protocol 2: Synthesis of this compound

  • Fischer Cyclization (using PPA): Place polyphosphoric acid (PPA) (approx. 100 g) in a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C.

  • Carefully add the crude ethyl 2-((4-methylphenyl)hydrazono)propanoate (0.05 mol) from Protocol 1 in portions to the hot, stirring PPA.

  • After the addition is complete, heat the mixture to 100-110 °C and hold for 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Allow the reaction to cool to ~90 °C and carefully pour it into a large beaker containing 500 g of crushed ice with vigorous stirring. The crude indole ester will precipitate. Filter the solid and wash extensively with water.

  • Hydrolysis: Transfer the entire crude, wet solid of the indole ester to a flask containing a solution of sodium hydroxide (20 g, 0.5 mol) in a mixture of ethanol (150 mL) and water (150 mL).

  • Heat the mixture to reflux for 2-3 hours, or until TLC indicates the disappearance of the ester.

  • Isolation of Final Product: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (200 mL) and filter to remove any insoluble impurities. Cool the clear filtrate in an ice bath and slowly acidify it with concentrated HCl with stirring. The this compound will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for high purity.

References

Technical Support Center: Purification of Crude 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of crude 3,5-dimethyl-1H-indole-2-carboxylic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with purifying this indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer indole synthesis?

A1: The impurity profile can vary based on reaction conditions, but common impurities include unreacted starting materials (4-methylphenylhydrazine and pyruvic acid), intermediates, and side-products from undesired reactions. One significant impurity can be the decarboxylated byproduct, 3,5-dimethyl-1H-indole, which can form at elevated temperatures[1]. Other potential impurities are regioisomers formed during the cyclization step of the Fischer indole synthesis.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective and commonly employed purification techniques for this compound are acid-base extraction and recrystallization.[2][3][4][5] For challenging separations, column chromatography can also be utilized.[6][7]

Q3: What is the principle behind using acid-base extraction for purification?

A3: Acid-base extraction leverages the acidic nature of the carboxylic acid group.[2][8] By treating the crude mixture with a weak base, such as sodium bicarbonate, the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer regenerates the purified carboxylic acid, which then precipitates out of the solution.[3][4][5]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent will dissolve the this compound sparingly at room temperature but will have high solubility at its boiling point.[9] For indole-2-carboxylic acids, solvent systems like ethanol/water or toluene are often effective.[9] It is recommended to perform small-scale solvent screens to identify the optimal solvent or solvent mixture for your specific crude material.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Explanations
Low recovery after acid-base extraction - Incomplete precipitation of the carboxylic acid.- The compound is somewhat water-soluble.- Emulsion formation during extraction.- Ensure the aqueous layer is sufficiently acidified (pH < 4) by testing with litmus paper.[3]- If the product remains in the aqueous phase after acidification, perform back-extraction with a suitable organic solvent like ethyl acetate.[8]- To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Product is oily and does not crystallize - Presence of impurities that inhibit crystallization.- Supersaturation of the solution.- Try adding a seed crystal of pure this compound to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- If oiling out persists, redissolve the oil in a minimal amount of hot solvent and cool slowly.
Poor separation on a silica gel column - The compound is streaking on the column.- Co-elution of impurities.- Carboxylic acids can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to keep the carboxylic acid protonated.[7]- If the impurities are structurally very similar, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
The purified product has a brownish or off-white color - Presence of colored impurities, possibly from oxidation or side reactions.- If the color persists after recrystallization, try treating the solution with activated charcoal before hot filtration. Use charcoal sparingly, as it can adsorb the desired product.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of diethyl ether per 1 g of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH < 4), which will cause the purified carboxylic acid to precipitate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it under vacuum to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already substantially pure.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them to a constant weight.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE Recrystallization Recrystallization ABE->Recrystallization Further Purification Pure Pure Product ABE->Pure Recrystallization->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Purity

Troubleshooting start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities neutral_impurities Neutral Impurities Present? check_impurities->neutral_impurities column Column Chromatography acidic_impurities->column Yes re_recrystallize Re-recrystallize with Different Solvent acidic_impurities->re_recrystallize No re_abe Repeat Acid-Base Extraction neutral_impurities->re_abe Yes neutral_impurities->re_recrystallize No success High Purity Achieved re_abe->success column->success re_recrystallize->success

Caption: Decision tree for troubleshooting low purity of the final product.

References

Side reactions and impurity profiling in 3,5-dimethyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on troubleshooting common side reactions and effectively profiling impurities. Our goal is to provide you with field-proven insights and robust protocols to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in the Fischer indole synthesis of this compound can stem from several factors, primarily related to the stability of intermediates and competing side reactions. The most probable synthetic route involves the reaction of 4-methylphenylhydrazine with pyruvic acid.[1][2]

  • Causality: The key step in the Fischer indole synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate.[3][4] If the reaction conditions are not optimal, side reactions can dominate. One significant side reaction for electron-rich hydrazones, such as 4-methylphenylhydrazine, is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 4-methylaniline and other fragmentation products.[5]

  • Troubleshooting Steps:

    • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical.[4][6] While strong Brønsted acids like HCl or H₂SO₄ are commonly used, they can also promote side reactions.[3] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), which can favor the desired cyclization.[3][6] Titrate the catalyst concentration to find the optimal balance between reaction rate and suppression of side products.

    • Control Reaction Temperature: The Fischer indole synthesis is often conducted at elevated temperatures to drive the reaction.[7] However, excessive heat can promote decomposition of the hydrazone intermediate and the final product. We recommend a systematic study of the reaction temperature, starting from a moderate temperature (e.g., 80°C) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Inert Atmosphere: Although not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can contribute to lower yields and the formation of colored impurities.

Question 2: My final product has a pink or brownish hue. What is the cause and how can I purify it?

Answer:

The appearance of color in your isolated this compound is a common issue and is typically indicative of oxidative impurities.

  • Causality: Indoles, particularly electron-rich derivatives, are susceptible to oxidation by atmospheric oxygen.[8] This oxidation can lead to the formation of colored byproducts, such as indoxyls, which can further dimerize to form indigo-type pigments.[5] The presence of residual acid or exposure to light can accelerate this process.

  • Troubleshooting and Purification Protocol:

    • Minimize Air and Light Exposure: During workup and storage, minimize the exposure of your product to air and light. Use amber-colored vials for storage and consider blanketing the product with an inert gas.

    • Purification by Recrystallization: Recrystallization is often an effective method for removing colored impurities. A suitable solvent system can be a mixture of ethanol and water, or ethyl acetate and hexanes.

      • Protocol:

        • Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol).

        • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

        • Hot filter the solution to remove the charcoal and any insoluble impurities.

        • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

        • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from colored impurities.

Question 3: My HPLC chromatogram shows an unexpected peak with a shorter retention time than my product. What could it be?

Answer:

An unexpected peak with a shorter retention time in a reverse-phase HPLC analysis suggests the presence of a more polar impurity. In the context of this synthesis, a likely candidate is the decarboxylated byproduct, 3,5-dimethyl-1H-indole.

  • Causality: Indole-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of strong acids.[9] The loss of the carboxylic acid group results in the formation of the corresponding indole, which is less polar and thus typically elutes earlier in reverse-phase HPLC.

  • Troubleshooting and Identification:

    • Confirm Identity: The identity of this impurity can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass of the impurity should correspond to that of 3,5-dimethyl-1H-indole.

    • Mitigation Strategies:

      • Milder Reaction Conditions: Employ milder acid catalysts and lower reaction temperatures to minimize decarboxylation.

      • Purification: As with colored impurities, recrystallization or column chromatography can be used to separate the desired carboxylic acid from its decarboxylated counterpart.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct route is the Fischer indole synthesis .[3][4] This involves the reaction of 4-methylphenylhydrazine (or its hydrochloride salt) with pyruvic acid in the presence of an acid catalyst.[1][2] An alternative, though less direct, route could involve a Japp-Klingemann reaction to form a hydrazone intermediate, followed by a Fischer indole cyclization.[10]

Q2: What are the key starting materials and reagents for the Fischer indole synthesis of this compound?

  • Starting Materials: 4-methylphenylhydrazine (or its hydrochloride salt) and pyruvic acid.

  • Catalyst: A Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, polyphosphoric acid).[3][6]

  • Solvent: Typically a protic solvent like ethanol or acetic acid.[3]

Q3: What analytical techniques are recommended for impurity profiling of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of acid like formic or phosphoric acid) is a common setup.[1][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities that have distinct NMR signals.[12]

Q4: Can I use the Japp-Klingemann reaction for this synthesis?

Yes, the Japp-Klingemann reaction can be used as a preliminary step to the Fischer indole synthesis.[10] It involves the reaction of a diazonium salt of 4-methylaniline with a β-keto-ester, which then forms a hydrazone that can be cyclized to the desired indole. This route is generally more complex than the direct Fischer indole synthesis with pyruvic acid.

III. Experimental Protocols

Protocol 1: Representative Synthesis of this compound via Fischer Indole Synthesis

Disclaimer: This is a representative protocol based on established principles of the Fischer indole synthesis. Optimal conditions may vary and should be determined experimentally.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add sodium acetate (1.1 equivalents) and stir for 15 minutes.

    • Add pyruvic acid (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Indolization:

    • To the hydrazone mixture (or the isolated hydrazone), add a suitable solvent such as glacial acetic acid or ethanol.

    • Add the acid catalyst (e.g., concentrated sulfuric acid, a few drops, or zinc chloride, 0.5-1 equivalent).

    • Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The crude product will precipitate. Collect the solid by filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% A, 10% B

    • 2-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25.1-30 min: Return to 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

IV. Visualizations

Reaction Pathway and Potential Side Reactions

Fischer_Indole_Synthesis Reactants 4-Methylphenylhydrazine + Pyruvic Acid Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Side_Product3 N-N Bond Cleavage (4-Methylaniline) Hydrazone->Side_Product3 Strong Acid/Heat Product This compound Enehydrazine->Product [3,3]-Sigmatropic Rearrangement & Cyclization Side_Product1 Decarboxylation Product (3,5-dimethyl-1H-indole) Product->Side_Product1 Heat/Acid Side_Product2 Oxidation Products (Colored Impurities) Product->Side_Product2 O₂/Light

Caption: Fischer indole synthesis of this compound and potential side reactions.

Impurity Profiling Workflow

Impurity_Profiling_Workflow Start Crude Synthetic Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Start->NMR LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If impurities detected Purification Purification (Recrystallization or Column Chromatography) HPLC->Purification LCMS->Purification GCMS->Purification NMR->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A typical workflow for the impurity profiling and purification of this compound.

V. References

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. --INVALID-LINK--

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • ResearchGate. (2017). What do common indole impurities look like?. --INVALID-LINK--

  • Wikipedia. (n.d.). Japp–Klingemann reaction. --INVALID-LINK--

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. --INVALID-LINK--

  • AppliChem. (n.d.). This compound. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • Reddit. (2021). Problems with Fischer indole synthesis. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. --INVALID-LINK--

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. --INVALID-LINK--

  • ResearchGate. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Japp-Klingemann Reaction. --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column. --INVALID-LINK--

  • Wiley Online Library. (n.d.). The Japp-Klingemann Reaction. --INVALID-LINK--

  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. --INVALID-LINK--

  • SlideShare. (n.d.). Japp klingemann reaction. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. --INVALID-LINK--

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis. --INVALID-LINK--

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. --INVALID-LINK--

  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. --INVALID-LINK--

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References

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3,5-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal factors that govern reaction success and product purity. Our goal is to empower you to not only execute the synthesis but also to intelligently troubleshoot the challenges that may arise.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] While its structure appears straightforward, its synthesis involves multi-step reactions where yield and purity are highly sensitive to procedural nuances. The most robust and widely adopted strategy involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization and subsequent ester hydrolysis.[3][4][5][6] This guide is structured as a series of troubleshooting questions and FAQs to directly address the critical points of failure and optimization within this synthetic pathway.

Overall Synthetic Workflow

The synthesis is typically a three-stage process starting from p-toluidine. The workflow diagram below outlines the key transformations.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Saponification A p-Toluidine B p-Tolyldiazonium Salt A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate B->D NaOAc or weak base C Ethyl 2-methylacetoacetate C->D NaOAc or weak base E Ethyl 3,5-dimethyl- 1H-indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) Heat F 3,5-Dimethyl-1H-indole- 2-carboxylic Acid (Crude) E->F 1. NaOH or KOH, EtOH/H₂O 2. Acidification G Purified Product F->G Purification

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Stage 1: Japp-Klingemann Reaction (Hydrazone Formation)

Question: My Japp-Klingemann reaction is giving a very low yield of the hydrazone intermediate. TLC analysis shows multiple byproducts. What are the likely causes?

Answer: Low yield in this stage almost always points to issues with the diazonium salt or improper pH control during the coupling reaction.

  • Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization of p-toluidine must be performed between 0 and 5 °C. Allowing the temperature to rise will lead to decomposition and the formation of phenolic byproducts.

  • Cause 2: Incorrect pH for Coupling. The coupling of the diazonium salt with the ethyl 2-methylacetoacetate requires a mildly basic or buffered environment. The β-ketoester must be deprotonated to form the nucleophilic enolate, but a pH that is too high can lead to unwanted side reactions of the diazonium salt.[3]

  • Cause 3: Competing Azo-Compound Formation. Under certain conditions, a relatively stable azo-compound can form instead of the desired hydrazone, which may not proceed to cyclize.[3] This is often a result of suboptimal pH or temperature.

Troubleshooting Protocol & Optimization:

ParameterProblem IndicatorRecommended ActionScientific Rationale
Temperature Reaction mixture turns dark brown/black; low yield.Maintain strict 0-5 °C control during diazotization and coupling. Use an ice-salt bath if necessary.Minimizes the decomposition of the thermally sensitive diazonium salt.
pH Control Formation of oily byproducts; no solid hydrazone precipitates.Use a buffered system like sodium acetate or carefully add a weak base to maintain a pH between 5 and 7 for the coupling step.Ensures sufficient enolate formation for nucleophilic attack without promoting diazonium salt decomposition or other side reactions.
Reagent Quality Low conversion despite optimal conditions.Use freshly distilled p-toluidine and high-purity sodium nitrite. Prepare the diazonium salt solution and use it immediately.Impurities can interfere with the reaction. The diazonium salt is not stable and should be used in situ.
Stage 2: Fischer Indole Synthesis (Cyclization)

Question: The cyclization of my hydrazone to the indole ester is failing. I either recover the starting material or get a complex mixture of unidentifiable products. What should I investigate?

Answer: The Fischer indole synthesis is the most critical and often lowest-yielding step. Success hinges almost entirely on the choice of acid catalyst and reaction temperature.[7][8][9]

  • Cause 1: Inappropriate Acid Catalyst. The catalyst's role is to facilitate the tautomerization to the enamine and the subsequent[10][10]-sigmatropic rearrangement.[7][11] A catalyst that is too weak will not drive the reaction, while one that is too strong can cause degradation of the starting material or the indole product.

    • Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) are commonly used.[8]

    • Lewis acids (e.g., ZnCl₂, BF₃) are also effective and can sometimes offer milder conditions.[8][12]

  • Cause 2: Competing N-N Bond Cleavage. The core of the Fischer synthesis is a[10][10]-sigmatropic rearrangement. However, a competing pathway is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate. Substituents on the starting materials can influence which pathway is favored.[13][14] If this cleavage is too stabilized, the reaction will fail.

  • Cause 3: Suboptimal Reaction Temperature. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessive heat can lead to polymerization or decomposition, often indicated by the reaction mixture turning into a dark, intractable tar.

Troubleshooting Protocol & Optimization:

ParameterProblem IndicatorRecommended ActionScientific Rationale
Acid Catalyst No reaction or complete decomposition.Screen different catalysts. Start with PPA or a mixture of glacial acetic acid and H₂SO₄. If decomposition is observed, switch to a milder Lewis acid like ZnCl₂.[7]Different substrates have different electronic requirements for the key rearrangement step. There is no single "best" catalyst.
Temperature Low conversion or tar formation.Start at a moderate temperature (e.g., 80-90 °C) and monitor closely by TLC. Gradually increase the temperature if the reaction is slow.Provides the activation energy for the rearrangement while minimizing thermal degradation of the sensitive indole ring.
Solvent Reaction stalls or is messy.For many catalysts like PPA, no additional solvent is needed. For others, high-boiling point solvents like toluene or xylene can be effective.The solvent must be stable to the acidic conditions and high temperatures required.

Fischer Indole Synthesis Mechanism

G A Hydrazone B Enamine (Ene-hydrazine) A->B Tautomerization C Protonated Enamine B->C Protonation (H⁺) D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Aromatization (-NH₃) G->H I Indole Product H->I

Caption: Key mechanistic steps of the acid-catalyzed Fischer indole synthesis.[8][11][15]

Stage 3: Saponification & Purification

Question: I'm struggling with the final ester hydrolysis and purification. My yield is low after work-up, and the product is discolored.

Answer: This stage is prone to two main issues: incomplete hydrolysis and product degradation during work-up or purification.

  • Cause 1: Incomplete Hydrolysis. The ester may be sterically hindered, requiring forcing conditions (prolonged heating or higher concentration of base) to drive the reaction to completion.

  • Cause 2: Product Degradation. Indoles can be sensitive to strongly acidic or basic conditions, especially at high temperatures. Over-exposure can lead to decomposition or decarboxylation.[16]

  • Cause 3: Inefficient Purification. The crude product often contains neutral organic impurities (e.g., unreacted ester) and colored degradation products. Standard recrystallization may not be sufficient to remove these effectively.

Troubleshooting Protocol & Optimization:

ParameterProblem IndicatorRecommended ActionScientific Rationale
Hydrolysis TLC shows remaining starting ester.Increase reaction time or temperature moderately. Ensure sufficient base (e.g., 2-3 equivalents of NaOH/KOH) is used.[17][18]Drives the equilibrium of the saponification reaction towards the carboxylate salt.
Acidification Low yield of precipitated product.After hydrolysis, cool the basic solution and slowly add acid (e.g., 1M HCl) with vigorous stirring until the pH is ~3-4. Check pH with paper.The carboxylic acid is least soluble at its isoelectric point. Adding acid too quickly can trap impurities.[19]
Purification Product is off-white, yellow, or brown.Use the triethylamine salt purification method (see protocol below). This is highly effective for removing colored and neutral impurities.[19]Forms a crystalline salt of the desired acid, leaving many impurities behind in the solvent. The pure acid is then regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution for this synthesis? A: The preparation and handling of the aryl diazonium salt require the most attention. The reaction must be kept cold to prevent uncontrolled decomposition. Although aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive when isolated in a dry state. Always use them as a solution in situ and never attempt to isolate the solid salt.

Q2: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. A typical eluent system for these compounds is a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate). The carboxylic acid product will be more polar (lower Rf) than its ester precursor. Staining with potassium permanganate can help visualize the spots.

Q3: Can I use a different starting amine, for instance, aniline, with this protocol? A: Yes, the Japp-Klingemann/Fischer indole synthesis sequence is highly versatile.[4] Using different substituted anilines and various β-ketoesters or pyruvate derivatives allows for the synthesis of a wide array of substituted indole-2-carboxylic acids. However, the optimal acid catalyst and reaction conditions for the Fischer cyclization step may need to be re-optimized for each new substrate.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate
  • Hydrazone Formation (Japp-Klingemann):

    • Dissolve p-toluidine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

    • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol/water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Allow the mixture to stir and slowly warm to room temperature overnight. The hydrazone should precipitate as a yellow-orange solid.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Cyclization (Fischer Indole Synthesis):

    • Caution: Perform in a well-ventilated fume hood.

    • To a round-bottom flask, add the dried hydrazone intermediate from the previous step.

    • Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone).

    • Heat the mixture with stirring to 90-100 °C for 2-3 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

    • Carefully and slowly pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. This can be purified by column chromatography or used directly in the next step.

Protocol 2: Saponification and Purification
  • Hydrolysis:

    • Dissolve the crude ethyl 3,5-dimethyl-1H-indole-2-carboxylate in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water. Wash with diethyl ether or dichloromethane to remove any neutral impurities.

  • Purification via Triethylamine Salt Formation: [19]

    • Take the crude, discolored carboxylic acid and dissolve it in a minimal amount of a suitable organic solvent like ethyl acetate.

    • Slowly add triethylamine (1.1 eq) dropwise with stirring. The triethylamine salt of the product should precipitate as a solid.

    • Stir for 30 minutes, then collect the salt by filtration. Wash the solid with a small amount of cold ethyl acetate or ether.

    • Suspend the collected salt in water and acidify with 1M HCl to a pH of ~3.

    • The pure this compound will precipitate as a clean, off-white solid.

    • Collect the final product by filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Regioselective Functionalization of 3,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of regioselective C-H functionalization of 3,5-dimethyl-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Our goal is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding Substrate Reactivity

This section addresses fundamental questions about the inherent reactivity of your starting material. A clear understanding of these principles is the first step toward a successful functionalization strategy.

Q1: What are the most reactive sites on this compound for C-H functionalization, and why?

Answer: The reactivity of an indole ring is not uniform. In your specific substrate, the positions C2, C3, and C5 are already substituted. This leaves the C4, C6, and C7 positions on the benzenoid ring, as well as the N1-H, as potential sites for functionalization.

  • Inherent Electronic Preference: In a typical indole, the pyrrole ring (positions C2 and C3) is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzenoid ring (C4-C7).[1][2] Since C3 is blocked by a methyl group, classic electrophilic substitution would typically be directed to the most activated available positions on the benzene ring, which are C4 and C6.

  • The Challenge of Selectivity: Without a directing group strategy, achieving selectivity between C4, C6, and C7 is a primary challenge because their intrinsic electronic differences are subtle.[1][3] Most successful strategies rely on transition-metal-catalyzed C-H activation, where regioselectivity is controlled by a directing group rather than the indole's natural electronics.[4][5]

Figure 1. Reactivity map of the indole substrate.
Q2: How does the C2-carboxylic acid group influence regioselectivity and reaction outcomes?

Answer: The carboxylic acid at the C2 position is a double-edged sword. It is an electron-withdrawing group that can serve as a handle for directing reactions, but it is also prone to removal under many reaction conditions.

  • Directing Group Ability: The carboxylate can act as a weakly coordinating directing group in some transition metal-catalyzed reactions, although this is less common for C-H activation on the benzene ring compared to directing groups at N1 or C3.

  • Decarboxylation Liability: The most significant challenge associated with the C2-COOH group is its tendency to undergo decarboxylation (loss of CO2), especially at elevated temperatures or in the presence of certain metal catalysts like copper, silver, or palladium.[6][7][8] This can lead to the formation of 3,5-dimethylindole as a byproduct or the major product, complicating your synthesis. In some advanced strategies, this is used intentionally in what is known as "traceless directing group" chemistry, but if you wish to retain the acid, it is a problematic side reaction.[6]

Q3: Is an N-H protecting group necessary for selective functionalization?

Answer: Yes, absolutely. For achieving high regioselectivity, especially at the challenging C7 position, installing a directing group on the indole nitrogen is the most effective and widely adopted strategy.[9] The N-H proton is acidic and can interfere with many organometallic catalysts. Replacing it with a suitable directing group provides an anchor point for the metal catalyst, allowing it to activate a specific, nearby C-H bond.

  • For C7 Functionalization: A bulky, coordinating group is required to direct the catalyst to the ortho C7 position. Common and effective directing groups for this purpose include pivaloyl (Piv) and di-tert-butylphosphinoyl (P(O)tBu2).[10][11]

  • For Other Positions: While C7-direction is the most common goal for N-directing groups, different groups can favor other positions. However, for targeting C4 or C6, strategies often rely on other elements of reaction design, as N-directing groups overwhelmingly favor C2 or C7.[9][12]

Section 2: Troubleshooting Guides for Site-Specific Functionalization

This section provides a problem-and-solution framework for common challenges encountered when targeting specific C-H bonds on the benzenoid ring.

Scenario 1: Attempting C7-Functionalization (e.g., Arylation, Alkenylation)
  • Problem: My reaction gives low yield, no conversion, or a mixture of isomers instead of the desired C7-functionalized product.

  • Common Causes & Solutions:

    • Cause: Lack of an effective N-directing group. The C7 position is sterically hindered and electronically deactivated; it will not react without a catalyst being brought into close proximity.

      • Solution: You must install a directing group on the indole nitrogen. For C7 selectivity, a pivaloyl group is an excellent choice due to its steric bulk and coordinating carbonyl oxygen.[10] The reaction proceeds via a cyclometalated intermediate where the catalyst is coordinated to both the directing group and the C7 position.

    • Cause: Incorrect choice of catalyst. Rhodium(III) and Ruthenium(II) catalysts are particularly effective for N-directed C7 functionalization.[9][10]

      • Solution: Screen catalysts such as [RhCp*Cl2]2 or [Ru(p-cymene)Cl2]2. These have proven highly effective in directing C-H activation to the C7 position when an appropriate N-directing group is used.

    • Cause: The C2-carboxylic acid is interfering with the catalyst or causing side reactions.

      • Solution: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the C-H activation. An ester is generally more stable under these conditions and less likely to undergo decarboxylation, while still being easily hydrolyzed back to the carboxylic acid post-functionalization.

Scenario 2: Attempting C4 or C6-Functionalization
  • Problem: The reaction is unselective, yielding a mixture of C4 and C6-functionalized products, or it functionalizes the undesired position.

  • Common Causes & Solutions:

    • Cause: Inherent electronic similarity. The C4 and C6 positions have very similar reactivity, and the C5-methyl group does not provide a strong electronic bias to differentiate them.

      • Solution: Achieving selectivity between C4 and C6 is one of the most difficult challenges in indole functionalization.[13] Some success has been reported for C4-functionalization by using a directing group at the C3 position; however, your substrate has a methyl group there.[14] For C6-functionalization, specific Brønsted acid or ruthenium-catalyzed methods have been developed for 2,3-disubstituted indoles that may be applicable.[15][16] You will likely need to perform extensive screening of catalysts and conditions.

    • Cause: The reaction conditions favor thermodynamic products.

      • Solution: DFT calculations have shown that in some cases, C6 functionalization can be the thermodynamically favored outcome, even if C4 is kinetically preferred.[5] Try running the reaction at lower temperatures to favor the kinetic product or at higher temperatures for longer times to favor the thermodynamic product, and analyze the resulting isomer ratio.

Scenario 3: Unwanted Decarboxylation
  • Problem: I am isolating 3,5-dimethylindole or its C-H functionalized derivatives, having lost the C2-carboxylic acid group.

  • Common Causes & Solutions:

    • Cause: High reaction temperature. Decarboxylation is often thermally promoted.

      • Solution: Attempt to run the reaction at the lowest possible temperature that still allows for C-H activation. This may require longer reaction times but can preserve the carboxyl group.

    • Cause: Catalyst-induced decarboxylation. As mentioned, Cu, Ag, and Pd catalysts are known to facilitate this process.[6][7][8]

      • Solution: If possible, switch to a catalyst system less prone to promoting decarboxylation, such as certain Rh or Ru complexes. If you must use a Pd catalyst, screen different ligands and additives. Sometimes, the choice of base or solvent can also influence the rate of decarboxylation.

    • Cause: The free carboxylic acid is unstable.

      • Solution: As recommended in Scenario 1, protect the carboxylic acid as an ester (methyl, ethyl, or tert-butyl). Esters are significantly more robust against decarboxylation. The protecting group can be removed in a final step.[17]

Section 3: Key Experimental Protocols & Data

Protocol 1: N-Pivaloylation for C7-Direction

This protocol describes the installation of the pivaloyl directing group, a crucial first step for targeting the C7 position.

  • Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF or DCM).

  • Add a non-nucleophilic base such as triethylamine (TEA, 2.5 equiv) or DMAP (cat.) followed by slow addition of pivaloyl chloride (PivCl, 1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aq. NH4Cl and extract the product with an organic solvent (e.g., EtOAc).

  • Purify the resulting N-pivaloyl-3,5-dimethyl-1H-indole-2-carboxylic acid by column chromatography.

Note: You may consider protecting the carboxylic acid as an ester before this step to avoid potential side reactions with pivaloyl chloride.

Table 1: Comparison of Common Directing Groups for Indole C-H Functionalization
Directing Group (at N1)Typical CatalystPosition TargetedRemovabilityReference
Pivaloyl (Piv)Rh(III), Ru(II)C7Difficult (strong base/acid)[10][18]
AcetylPd(II)C2Easy (mild base)[9]
PyrimidylCo(II), Cu(II)C2Difficult[1]
Di-tert-butylphosphinoylPd(II), Cu(II)C7 (Pd), C6 (Cu)Moderate[11][19]
2-Phenylsulfonylethyl-N/A (Protecting)Easy (Base)[20]

Section 4: Visualization & Workflow

Decision Workflow for Regioselective Functionalization

This diagram outlines the logical steps for designing your experiment based on your desired outcome.

Figure 2. Decision workflow for selecting a functionalization strategy.

References

Technical Support Center: Strategies for Solubilizing 3,5-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3,5-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in common organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the smooth progression of your research.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound possesses a rigid, planar indole core, a carboxylic acid group capable of hydrogen bonding, and two methyl groups that increase its lipophilicity. This combination of a polar functional group and a non-polar ring system can lead to strong crystal lattice energy and, consequently, poor solubility in a variety of organic solvents. The indole nitrogen can also participate in hydrogen bonding, further complicating its dissolution.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in common solvents for my reaction. What are some good starting points?

A1: Based on the behavior of structurally similar indole carboxylic acids, we recommend starting with polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), where high solubility is anticipated. Polar protic solvents such as methanol and ethanol are also good candidates, likely offering moderate solubility. Below is a predictive solubility table to guide your initial solvent selection.

Table 1: Predicted Qualitative Solubility of this compound at Room Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and high polarity can effectively solvate the carboxylic acid and indole N-H.[1]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent that can disrupt the crystal lattice through strong dipole-dipole interactions.
AcetoneModerateA polar aprotic solvent that can offer moderate solubility, but may be less effective than DMSO or DMF.
Polar Protic MethanolModerateCapable of hydrogen bonding with the carboxylic acid and indole moieties, facilitating dissolution.
EthanolModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
IsopropanolLow to ModerateThe bulkier alkyl group compared to methanol and ethanol may hinder efficient solvation.
Non-Polar TolueneLowThe aromatic ring of toluene can have some π-π stacking interactions with the indole core, but the overall polarity mismatch with the carboxylic acid group will limit solubility.
Dichloromethane (DCM)LowWhile a common organic solvent, its lower polarity makes it a poor choice for dissolving this relatively polar molecule.
HexanesVery LowAs a non-polar aliphatic solvent, it is unlikely to overcome the strong intermolecular forces in the solid state.

Q2: My compound is still not dissolving even in the recommended solvents. What can I do next?

A2: If you're facing persistent solubility issues, it's time to consider active solubility enhancement techniques. The most common and effective methods for a carboxylic acid like yours are:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt.

  • pH Adjustment: Modifying the "apparent pH" of the organic solvent system.

  • Cosolvency: Using a mixture of solvents to improve solubility.

  • Use of Surfactants: Employing agents that can form micelles to encapsulate the compound.

The following sections provide detailed troubleshooting guides for each of these techniques.

Troubleshooting Guide: Enhancing Solubility

Issue 1: Poor Solubility in a Chosen Organic Solvent

Solution A: Salt Formation

  • Principle: By reacting the acidic carboxylic acid group with a base, you can form a salt. Salts are ionic compounds and often exhibit significantly higher solubility in polar organic solvents compared to their neutral counterparts. This is a widely used strategy to improve the solubility of acidic drugs.

  • Workflow for Salt Formation:

Caption: Workflow for enhancing solubility via salt formation.

  • Detailed Protocol: In-situ Salt Formation for Improved Solubility

    • Preparation: To your suspension of this compound in the desired organic solvent (e.g., ethanol), add a stoichiometric equivalent (1.0 eq) of a suitable base.

    • Base Selection:

      • Inorganic Bases: A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a minimal amount of water or alcohol can be used.

      • Organic Bases: Triethylamine (TEA) is a common, soluble organic base that can be added directly.

    • Mixing: Stir the mixture at room temperature. Gentle warming (e.g., to 40-50 °C) can be applied if dissolution is slow, but be mindful of potential side reactions.

    • Observation: A successful salt formation should result in a clear, homogeneous solution.

  • Troubleshooting:

    • Precipitate remains:

      • Add a slight excess of the base (e.g., 1.1 eq).

      • Consider a stronger base.

      • If using an inorganic base, the resulting salt may still have limited solubility in less polar organic solvents. Try a more polar solvent.

Solution B: pH Adjustment of the Medium

  • Principle: Although the concept of pH is strictly defined for aqueous solutions, the acidity or basicity of an organic solvent system can be modified by the addition of acids or bases. For a carboxylic acid, increasing the basicity of the medium will favor the deprotonated, more soluble carboxylate form.

  • Practical Application: This is closely related to salt formation. The addition of a base like triethylamine to an organic solvent increases its basicity, facilitating the dissolution of the acidic compound. You can use organic bases like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to adjust the "apparent pH" of your organic solvent.

Solution C: Cosolvency

  • Principle: A cosolvent is a solvent that, when added to a primary solvent, increases the solubility of a poorly soluble compound. This works by reducing the polarity difference between the solute and the solvent system. For your compound, adding a small amount of a highly polar solvent in which the compound is soluble (like DMSO) to a less effective solvent can significantly boost solubility. Another common strategy is the use of water in combination with a water-miscible organic solvent. The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[2]

  • Experimental Protocol: Screening for an Effective Cosolvent System

    • Solvent Selection: Choose a primary solvent in which your compound has low but measurable solubility, and a cosolvent in which it is highly soluble (e.g., primary: ethanol, cosolvent: DMSO).

    • Preparation of Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and cosolvent (e.g., 9:1, 4:1, 1:1 ethanol:DMSO).

    • Solubility Determination: Add an excess of your compound to each solvent mixture.

    • Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Analysis: Centrifuge the samples, dilute the supernatant, and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC.

    • Optimization: Plot solubility versus the cosolvent ratio to identify the optimal mixture for your application.

Cosolvency cluster_0 Solvent System Preparation cluster_1 Solubility Measurement Solvent A Primary Solvent (e.g., Ethanol) Mixtures Varying Ratios (9:1, 4:1, 1:1, etc.) Solvent A->Mixtures Solvent B Cosolvent (e.g., DMSO) Solvent B->Mixtures Add_Compound Add Excess Compound Mixtures->Add_Compound Equilibrate Equilibrate (24-48h) Add_Compound->Equilibrate Analyze Analyze Supernatant (HPLC) Equilibrate->Analyze Optimal_Ratio Identify Optimal Cosolvent Ratio Analyze->Optimal_Ratio Plot Data

Caption: Workflow for determining an optimal cosolvent system.

Solution D: Use of Surfactants

  • Principle: Surfactants are amphiphilic molecules that can form micelles in a solution. The hydrophobic core of these micelles can encapsulate poorly soluble molecules, increasing their apparent solubility in the bulk solvent. Non-ionic surfactants like Tween 80 are commonly used in pharmaceutical formulations for this purpose.

  • Considerations:

    • Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC.

    • Solvent Compatibility: The effectiveness of a surfactant can depend on the solvent system.

    • Downstream Processing: The presence of a surfactant may complicate purification steps.

  • Screening Protocol:

    • Prepare stock solutions of a surfactant (e.g., Tween 80) in your chosen organic solvent at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Determine the solubility of your compound in each of these surfactant solutions using the shake-flask method described in the cosolvency protocol.

    • Compare the solubility in the presence and absence of the surfactant to evaluate its effectiveness.

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

This protocol provides a reliable method for determining the equilibrium solubility of this compound in various organic solvents.

  • Materials:

    • This compound

    • Selected organic solvents (HPLC grade)

    • Vials with screw caps

    • Thermostatically controlled shaker

    • Centrifuge

    • Syringes and syringe filters (0.22 µm)

    • HPLC system with a suitable column and detector

  • Procedure:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the solvent to be tested.

    • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.

    • Dilute the filtered solution to a concentration within the linear range of your analytical method.

    • Analyze the diluted solution by HPLC to determine the concentration.

    • Calculate the original solubility, accounting for the dilution factor.

References

Technical Support Center: Managing the Stability of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3,5-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable synthetic building block.[1][2][3][4] Our goal is to provide you with a deep understanding of its chemical behavior, specifically addressing the common challenge of premature decarboxylation, and to equip you with robust, field-proven strategies to ensure the integrity of your reactions.

Section 1: The "Why" — Understanding the Decarboxylation Mechanism

A foundational understanding of the underlying mechanism is the first step toward effective troubleshooting.

FAQ: Why is this compound so prone to decarboxylation?

Answer: The susceptibility of indole-2-carboxylic acids to decarboxylation stems from the electronic nature of the indole ring system itself. Upon heating, the molecule can lose carbon dioxide (CO₂) to form a resonance-stabilized intermediate. The electron-rich indole ring is effective at stabilizing the transient species formed at the C2 position during the loss of CO₂, significantly lowering the activation energy for this process compared to a simple aliphatic or benzoic carboxylic acid.[5][6]

This reaction is primarily driven by thermal energy. In our experience, significant decarboxylation can be observed at temperatures as low as 85-100°C, particularly in polar aprotic solvents like DMF.[7] In some cases, metal catalysts or strongly acidic conditions can also promote this unwanted side reaction.[8][9]

Decarboxylation_Mechanism cluster_main Proposed Thermal Decarboxylation Pathway Start 3,5-dimethyl-1H- indole-2-carboxylic acid TS Transition State (Cyclic or Zwitterionic) Start->TS Heat (Δ) Product 3,5-dimethylindole (Decarboxylated Byproduct) TS->Product Loss of CO₂ CO2 Carbon Dioxide (CO₂)

Caption: Proposed mechanism for thermal decarboxylation.

Section 2: Troubleshooting Guide — Preventing Decarboxylation During Amide Coupling

Amide bond formation is the most common reaction where unintended decarboxylation occurs, as the conditions required to activate the carboxylic acid can easily trigger its degradation.

FAQ: I'm seeing significant amounts of 3,5-dimethylindole byproduct in my amide coupling reaction. What's going wrong and how do I fix it?

Answer: This is a classic problem resulting from reaction conditions that are too harsh for this sensitive substrate. The issue can almost always be traced back to one or more of the following factors: excessive temperature, suboptimal coupling reagent, or inappropriate base selection. Let's break down the solution systematically.

Causality Analysis: The Three Pillars of Reaction Control
  • Thermal Stress: This is the primary driver of decarboxylation. The solution is rigorous temperature control. Activating the carboxylic acid and running the coupling at or below room temperature is critical.

  • Coupling Reagent Selection: The choice of activating agent dictates the reaction's speed and efficiency. A faster, more efficient reagent allows for lower temperatures and shorter reaction times, minimizing the window for thermal degradation.

  • Base and Solvent Environment: The base is necessary to neutralize acids formed during the reaction but can also influence side reactions. The solvent must be appropriate for the reagents and temperature.

The following table summarizes our recommended coupling reagents for this specific substrate, prioritizing mild conditions and high efficiency.

Coupling ReagentMechanism of ActionRecommended Temp.ProsCons / Considerations
EDC / HOBt Carbodiimide-mediated formation of a reactive HOBt ester.[10][11][12]0°C to Room Temp.Cost-effective, common reagents, water-soluble byproduct (urea from EDC).[10]Slower than uronium salts; may require longer reaction times. HOBt has safety/explosive concerns.
HATU Uronium/Aminium salt that forms a highly reactive HOAt ester.[10][13]0°C to Room Temp.Very fast and highly efficient, reduces racemization, excellent for hindered substrates.[10][14]Higher cost, byproduct can complicate purification if not properly quenched.
COMU Third-generation uronium salt incorporating Oxyma Pure.[15]0°C to Room Temp.Efficiency comparable to HATU, but with a significantly improved safety profile (avoids explosive HOBt/HOAt).[15]Higher cost than EDC; newer reagent may be less available.

Key Insight: For this compound, we strongly recommend starting with a modern uronium salt like HATU or COMU . The speed of these reagents is your best defense against decarboxylation, as it allows the desired amide coupling to occur faster than the undesired degradation pathway at low temperatures.

Workflow cluster_workflow Optimized Amide Coupling Workflow A 1. System Preparation (Dry Glassware, Inert Gas) B 2. Reagent Solution (Dissolve Acid in Dry, Aprotic Solvent e.g., DMF, DCM) A->B C 3. Pre-activation (CRITICAL STEP) Add Coupling Reagent (e.g., HATU) Stir for 5-10 min B->C Cool to 0 °C D 4. Nucleophile Addition Add Amine, then add Base (DIPEA) dropwise C->D Maintain 0 °C E 5. Reaction Monitoring Maintain temp, monitor by TLC/LC-MS (Typical: 1-4 hours) D->E Allow to warm to RT F 6. Aqueous Workup & Purification E->F

Caption: A workflow emphasizing critical low-temperature control points.

Section 3: Validated Protocols

These protocols are designed to be self-validating systems for forming an amide bond with a generic primary amine (R-NH₂). Always perform reactions under an inert atmosphere (Nitrogen or Argon).

Protocol A: High-Efficiency Uronium Salt Approach (HATU) — Recommended

This is the preferred method for minimizing decarboxylation risk.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add dry DMF (or DCM) to a concentration of approximately 0.1 M. Stir to dissolve and cool the solution to 0°C in an ice bath.

  • Activation: Add HATU (1.1 eq) to the cooled solution. Stir for 5-10 minutes. You should have a clear, homogenous solution. This is the "pre-activation" step.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Once the starting material is consumed, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Classic Carbodiimide Approach (EDC/HOBt) — Cost-Effective Alternative

This method is viable but requires strict adherence to temperature control due to potentially longer reaction times.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Add dry DMF (or DCM) to a concentration of approximately 0.1 M. Stir to dissolve and cool the solution to 0°C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 eq) in a single portion.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Keep the reaction at 0°C for 30 minutes, then allow it to warm slowly to room temperature. Monitor progress by TLC or LC-MS. This reaction may require 4-12 hours.

  • Workup & Purification: Follow steps 7 and 8 from Protocol A.

Section 4: General Handling & Storage FAQs
FAQ: How should I store this compound to ensure its long-term stability?

Answer: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A refrigerator (2-8°C) is ideal. Avoid exposure to high heat, strong acids, and direct sunlight during storage.

FAQ: Are there any solvents I should avoid when working with this compound?

Answer: While soluble in many organic solvents, avoid prolonged heating in high-boiling polar aprotic solvents like DMF, NMP, or DMSO, as these conditions can facilitate thermal decarboxylation even without other reagents present.[7][8] If a reaction requires heat, it is imperative to first assess the thermal stability of the acid under the proposed conditions via a small-scale test reaction monitored closely by LC-MS.

References

Technical Support Center: Optimization of Catalyst Selection for Indole-2-Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Indole-2-carboxylic acid and its derivatives are foundational building blocks in numerous biologically active compounds, including anti-inflammatory agents, anti-hypertensives, and novel HIV-1 integrase inhibitors.[1][2][3] The strategic selection of a catalyst is paramount to achieving desired reaction outcomes, including high yield, regioselectivity, and chemoselectivity.

This document provides field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to navigate the complexities of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common starting points for researchers working with indole-2-carboxylic acid.

Q1: What are the primary catalytic strategies for modifying indole-2-carboxylic acid?

A1: The derivatization of indole-2-carboxylic acid is versatile, targeting either the carboxylic acid moiety or the indole ring itself. The main catalytic strategies include:

  • Derivatization of the Carboxylic Acid Group: This is the most direct functionalization, typically involving esterification or amidation. These reactions are often promoted by acid catalysts (for esterification) or coupling agents (for amidation), which can be considered catalysts in a broader sense.[4][5][6] For more complex transformations, metal catalysts like Ruthenium can facilitate the addition of the carboxylic acid to alkynes, forming enol esters.[7]

  • C-H Functionalization of the Indole Ring: Direct functionalization of the C-H bonds is a powerful, atom-economical approach. The inherent electronic properties of the indole ring make the C3 position the most reactive site for electrophilic substitution.[8] Palladium, Rhodium, and Cobalt catalysts are commonly employed for various C-H functionalizations, including arylations, alkylations, and carbonylations.[2][8][9] Functionalization at less reactive positions (C2, C4-C7) is more challenging and often requires specialized directing groups or catalyst systems.[8][10]

  • Reduction of the Pyrrole Ring: Catalytic hydrogenation is a standard method to reduce the indole to an indoline, a scaffold present in many pharmaceuticals.[11][12] Palladium on carbon (Pd/C) or Raney Nickel are common choices, but the reaction outcome can be highly dependent on the substrate and conditions.[4][13]

  • Cross-Coupling Reactions: For indole-2-carboxylic acids bearing a halide (e.g., 6-bromoindole-2-carboxylic acid), palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are effective for introducing amine substituents onto the benzene portion of the scaffold.[5]

Q2: How does the choice of catalyst influence the regioselectivity of C-H functionalization?

A2: Catalyst choice is a critical determinant of which position on the indole ring is functionalized. The C3 position is electronically favored for functionalization due to its high nucleophilicity. However, this can be overridden by catalyst and directing group control:

  • Inherent Reactivity (C3-Selection): Many reactions, such as Friedel-Crafts acylations, preferentially occur at the C3 position. The choice of Lewis acid can fine-tune this selectivity; for instance, FeCl₃ can offer higher C3 selectivity compared to AlCl₃, which may yield mixtures of 3-, 5-, and 7-acyl derivatives depending on the conditions.[13]

  • Directing Group Strategy (C2, C4-C7 Selection): To target less reactive positions, a directing group is often installed on the indole nitrogen. This group contains a Lewis basic atom that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond (e.g., at C2 or C7), thereby overriding the inherent reactivity.

  • Catalyst-Controlled Translocation: Advanced strategies involve a directing group that can "migrate." For example, a 3-carboxamide group on an indole can either direct functionalization to the C2 position with an Iridium(III) catalyst or undergo a Rhodium(I)-catalyzed translocation to the C2 position, enabling subsequent functionalization at the C3 position.[10] This provides divergent access to different isomers from the same starting material.

Q3: Can the carboxylic acid at the C2 position act as a directing group?

A3: Yes, the C2-carboxylic acid can function as a traceless directing group. In a notable example, Miura and co-workers developed a Palladium-catalyzed C2 alkenylation of indole-3-carboxylic acids.[8] A similar principle can apply where the C2-carboxylic acid directs functionalization to an adjacent position before being removed (decarboxylation) or retained in the final product. This strategy leverages the coordinating ability of the carboxylate to deliver the catalyst to a specific site.

Q4: When should I choose a homogeneous versus a heterogeneous catalyst?

A4: The choice depends on the specific reaction, scale, and purification requirements.

  • Homogeneous Catalysts (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂, Cobalt(acac)₃) are soluble in the reaction medium.

    • Advantages: They typically offer higher activity, selectivity, and milder reaction conditions due to their well-defined active sites.

    • Disadvantages: Separation from the product can be difficult, often requiring chromatography, which is not ideal for large-scale synthesis. Trace metal contamination in the final product, a major concern in drug development, is also a significant issue.

  • Heterogeneous Catalysts (e.g., Palladium on Carbon (Pd/C), Raney Nickel) are insoluble in the reaction medium.

    • Advantages: They are easily removed by simple filtration, simplifying product workup and minimizing metal contamination. They can often be recycled, improving process economy.

    • Disadvantages: They may require harsher conditions (higher temperatures and pressures), can sometimes exhibit lower selectivity, and their performance can be sensitive to surface properties, which may vary between batches. For reductions, Pd/C can sometimes lead to over-reduction or undesired side reactions like dehalogenation.[4]

Catalyst Selection and Optimization Workflow

The following diagram outlines a general decision-making process for selecting and optimizing a catalyst for your desired indole-2-carboxylic acid derivatization.

G start Define Desired Transformation q1 Target Site? start->q1 t_cooh Carboxylic Acid Group (Amidation, Esterification) q1->t_cooh COOH t_ch C-H Bond on Indole Ring q1->t_ch C-H t_pyrrole Pyrrole Ring Reduction (Indole -> Indoline) q1->t_pyrrole Pyrrole cat_cooh Select Coupling Agent / Acid Catalyst (e.g., EDAC, DCC, H₂SO₄, TsOH) t_cooh->cat_cooh optimize Optimization Loop: - Screen Ligands - Vary Solvent, Temp., Time - Check for Side Reactions cat_cooh->optimize q2 Target Position? t_ch->q2 c3_pos C3 Position (Most Reactive) q2->c3_pos C3 c2_c47_pos C2, C4-C7 Positions q2->c2_c47_pos C2, C4-C7 cat_c3 Select Catalyst for Electrophilic Sub. (e.g., Pd(OAc)₂, Co(acac)₃, Lewis Acids) c3_pos->cat_c3 cat_c2_c47 Select Catalyst + Directing Group Strategy (e.g., Ir(III)/Rh(I) complexes with amide DG) c2_c47_pos->cat_c2_c47 cat_c3->optimize cat_c2_c47->optimize cat_pyrrole Select Hydrogenation Catalyst (e.g., Pd/C, Raney Ni, Mg/MeOH) t_pyrrole->cat_pyrrole cat_pyrrole->optimize end_node Optimized Protocol optimize->end_node

Caption: Decision tree for catalyst selection in indole-2-carboxylic acid derivatization.

Troubleshooting Guides

This section is formatted to address specific experimental issues, providing potential causes and actionable solutions grounded in chemical principles.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
1. Low Yield in Amidation/Esterification 1. Insufficient activation of the carboxylic acid.2. Catalyst deactivation or incompatibility.3. Unfavorable reaction equilibrium (for Fischer esterification).1. For amidation, use more potent coupling agents like DCC with DMAP, or convert the acid to an acyl chloride first.[4][6]2. For Fischer esterification, use the alcohol as the solvent to drive the equilibrium and ensure a strong acid catalyst (e.g., H₂SO₄) is used.[4]3. Remove water as it forms using a Dean-Stark apparatus.[4]
2. Poor Regioselectivity in C-H Functionalization 1. Incorrect Lewis acid or transition metal catalyst for the desired position.2. Reaction conditions (solvent, temperature) favoring mixed isomers.3. Absence of a required directing group for less-reactive sites.1. For Friedel-Crafts acylation, screen different Lewis acids. FeCl₃ often provides higher C3 selectivity than AlCl₃.[13]2. For C2 or C4-C7 functionalization, a directing group strategy is almost always necessary.[8][10]3. Systematically screen solvents and temperatures, as these can significantly impact selectivity.
3. Unwanted Side Products 1. Over-reduction: During indole-to-indoline conversion, the benzene ring is reduced.2. Decarboxylation: Loss of the COOH group under harsh thermal or acidic/basic conditions.3. Polymerization: Possible with haloindoles under some cross-coupling conditions.1. If the benzene ring is reduced during catalytic hydrogenation (e.g., with Pd/C), switch to a different reducing system like magnesium in methanol.[13] Alternatively, protecting the indole nitrogen with a Boc group can change the substrate's reactivity and favor pyrrole ring reduction.[13]2. Avoid unnecessarily high temperatures. If decarboxylation is a problem during hydrolysis of an ester, use milder conditions (e.g., LiOH at 0°C).[13]3. For cross-coupling, carefully screen the catalyst, ligand, and base to find conditions that favor the desired coupling over oligomerization.
4. Reaction Stalls or Fails to Initiate 1. Catalyst Poisoning: Impurities in starting materials or solvents (e.g., sulfur, water, other coordinating species) can deactivate the catalyst.2. Poor Catalyst Solubility: The chosen homogeneous catalyst may not be soluble in the reaction solvent.3. Inactive Pre-catalyst: The active catalytic species is not being formed from the pre-catalyst.1. Ensure all starting materials and solvents are rigorously purified and dried.2. Check the solubility of your catalyst system in the chosen solvent. A change to a more suitable solvent (e.g., THF, Dioxane, DMF) may be required.[1][9]3. Some catalysts require an activator or co-catalyst (e.g., a silver salt to abstract a halide).[7][10] Ensure all components of the catalytic system are present.

Exemplary Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 1: Ruthenium-Catalyzed Synthesis of an Enol Ester

This protocol is adapted from the Markovnikov addition of indole-2-carboxylic acid to a terminal alkyne.[7]

  • Reaction Setup: In a nitrogen-purged, Teflon-capped sealed tube, add indole-2-carboxylic acid (1.0 mmol), the terminal alkyne (e.g., 1-hexyne, 1.0 mmol), the catalyst [RuCl₂(η⁶-p-cymene)(PPh₃)] (0.05 mmol, 5 mol%), and anhydrous toluene (1 mL).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture for 18 hours. The reaction progress can be monitored by taking small aliquots (if safe to do so) and analyzing by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using an ethyl acetate/n-hexane gradient) to isolate the target enol ester.

Protocol 2: General Workflow for C-H Functionalization

This represents a generalized workflow applicable to many transition-metal-catalyzed C-H functionalization reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_sm Purify & Dry Starting Materials & Solvents prep_reagents Weigh Catalyst, Ligand, Additives, & Substrate in Glovebox/Inert Atm. prep_sm->prep_reagents setup Assemble Reaction (e.g., Schlenk flask) prep_reagents->setup execute Heat & Stir under Inert Atmosphere setup->execute monitor Monitor by TLC/GC/LC-MS execute->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

References

Resolving peak broadening in HPLC analysis of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethyl-1H-indole-2-carboxylic Acid HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically focusing on the prevalent challenge of peak broadening. By understanding the underlying chemical principles, you can develop robust and reproducible analytical methods.

Troubleshooting Guide: Resolving Peak Broadening

Peak broadening in HPLC can obscure results, reduce resolution, and compromise the accuracy of quantification. For this compound, this issue often stems from a combination of factors related to its chemical structure: an acidic carboxylic acid group, a weakly basic indole nitrogen, and a hydrophobic core. This guide provides a systematic, question-and-answer approach to diagnose and resolve these issues.

Q1: My peak for this compound is tailing significantly. What is the most probable cause?

Answer:

Peak tailing for this compound is most commonly caused by secondary interactions with the stationary phase, specifically with residual silanol groups on the silica backbone of reversed-phase columns.[1][2]

  • The "Why": Standard silica-based C18 or C8 columns have surface silanol groups (Si-OH). At typical mobile phase pH ranges (pH 3-7), some of these silanols can be deprotonated and negatively charged (Si-O⁻).[3][4] The carboxylic acid group on your analyte can interact with these sites through hydrogen bonding, while the indole nitrogen can also participate in polar interactions.[5] These secondary interactions are kinetically slower than the primary hydrophobic interactions, leading to a portion of the analyte molecules being retained longer, which manifests as a tailing peak.[2][4]

  • The Solution: The primary goal is to minimize these silanol interactions. This can be achieved through several approaches that can be used in combination.

    • Mobile Phase pH Adjustment: Control the ionization state of both the analyte and the silanol groups.

    • Use of Modern, End-Capped Columns: Select a stationary phase with minimal active silanols.

    • Addition of a Mobile Phase Modifier: Introduce a competing agent to block the active sites.

.

cluster_cause Primary Cause cluster_mechanism Underlying Mechanism cluster_solution Troubleshooting Solutions Cause Peak Tailing Observed Mechanism Secondary Interactions with Silanols Cause->Mechanism is due to Sol1 Optimize Mobile Phase pH Mechanism->Sol1 mitigated by Sol2 Use End-Capped Column Mechanism->Sol2 mitigated by Sol3 Add Mobile Phase Modifier Mechanism->Sol3 mitigated by Analyte Analyte Functional Groups (Carboxylic Acid, Indole N-H) Analyte->Mechanism StationaryPhase Stationary Phase (Residual Silanols on Silica) StationaryPhase->Mechanism

Caption: Root cause analysis of peak tailing for indole carboxylic acids.

Q2: How do I systematically optimize the mobile phase pH to improve peak shape?

Answer:

Optimizing the mobile phase pH is a critical step to ensure that your analyte is in a single, stable ionic state, which minimizes peak distortion.[6][7] For an acidic compound like this compound, this generally means working at a low pH to suppress the ionization of the carboxylic acid group.

  • The "Why": When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms will exist.[6] These two forms have different retention behaviors, leading to peak broadening or even splitting. By adjusting the pH to be at least 1.5 to 2 units away from the pKa, you ensure a single predominant species.[8] For a carboxylic acid, a lower pH protonates the group (-COOH), making it less polar and better retained in a predictable manner on a reversed-phase column.[7][9] This also helps to suppress the ionization of acidic silanol groups on the stationary phase, reducing secondary interactions.[3]

  • Experimental Protocol: pH Scouting

    • Preparation of Mobile Phases:

      • Prepare a stock solution of your analyte (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

      • Prepare several batches of the aqueous component of your mobile phase, each buffered to a different pH. Good starting points would be pH 2.5, 3.0, and 3.5. Use a buffer system appropriate for this range, such as a phosphate or formate buffer, at a concentration of 10-25 mM.[1]

      • Crucially, always measure and adjust the pH of the aqueous portion before mixing it with the organic solvent. [8]

    • HPLC Analysis:

      • Equilibrate the column (e.g., a standard C18, 5 µm, 150 x 4.6 mm) with the first mobile phase (e.g., 50:50 Acetonitrile:Buffer at pH 2.5) for at least 15 column volumes.

      • Inject a fixed volume of your analyte solution.

      • Record the chromatogram, paying close attention to the peak shape, retention time, and tailing factor.

      • Repeat the equilibration and injection for each subsequent pH value.

    • Data Evaluation:

      • Compare the tailing factors and peak widths obtained at each pH. The optimal pH will yield the most symmetrical and sharpest peak. For acidic analytes, lower pH values typically result in better peak shape.[8]

pH of Aqueous ComponentExpected Analyte StateExpected Silanol StateTypical Peak Shape Outcome
2.5 - 3.0 Primarily Non-ionized (COOH) Primarily Non-ionized (SiOH) Optimal: Sharp, symmetrical peak
4.0 - 5.0Mixed (COOH / COO⁻)Partially Ionized (SiOH / SiO⁻)Poor: Broad, tailing peak
> 6.0Primarily Ionized (COO⁻)Significantly Ionized (SiO⁻)Very Poor: Early elution, severe tailing
Q3: All the peaks in my chromatogram are broad, not just the analyte. What does this suggest?

Answer:

If all peaks in the chromatogram are symmetrically broad, the issue is likely not chemical in nature (i.e., specific to your analyte) but rather points to a system or instrumental problem.[10]

  • The "Why": Peak broadening that affects all compounds equally is often a result of physical phenomena within the HPLC system that cause the sample band to disperse before or after the column.

  • Troubleshooting Workflow: System Issues

    • Check for Extra-Column Volume: This is a very common cause.

      • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

      • Fittings: Check for any dead volume in the connections. Ensure fittings are properly seated.

    • Verify Flow Rate: An inconsistent or incorrect flow rate can lead to broader peaks. Verify the pump's flow rate accuracy.

    • Column Void: A void or channel in the column packing material can cause the sample band to spread unevenly. This can happen from pressure shocks or operating outside the column's recommended pH range. A column performance test can diagnose this. If a void is present, the column usually needs to be replaced.

.

Caption: Troubleshooting workflow for system-wide peak broadening.

Frequently Asked Questions (FAQs)

Q: Can I use a mobile phase modifier like triethylamine (TEA) to improve the peak shape?

A: While adding a basic modifier like TEA is a common strategy to improve the peak shape of basic analytes by competing for active silanol sites, it is generally not recommended for acidic compounds like this compound.[1] Instead, for acidic analytes that exhibit tailing, adding a small amount of a similar acidic compound to the mobile phase, such as acetic acid or trifluoroacetic acid (TFA), can sometimes improve peak shape by masking the silanol interactions.[2] However, the most robust approach remains proper pH control and the use of a high-quality, end-capped column.

Q: What type of column is best suited for this analysis?

A: For robust analysis and to minimize the issues discussed, a modern, high-purity, end-capped C18 or C8 column is highly recommended.[4][10] "End-capping" is a process where the stationary phase is further treated to block many of the accessible residual silanol groups, leading to a more inert surface and significantly reduced peak tailing for polar and ionizable compounds.[4] Columns specifically marketed as "base-deactivated" or having low silanol activity are excellent choices.[11]

Q: My peak is fronting instead of tailing. What could be the cause?

A: Peak fronting is less common than tailing but typically points to one of two issues: column overload or sample solvent incompatibility.[1][12]

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the peak shape is distorted.

    • Solution: Reduce the concentration of your sample and re-inject. Prepare a dilution series to find the optimal concentration.[13]

  • Sample Solvent Incompatibility: The solvent in which your sample is dissolved is significantly stronger (more eluting power) than your mobile phase.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

References

Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold

The indole framework is a cornerstone in medicinal chemistry, celebrated for its presence in a vast number of bioactive molecules and pharmaceuticals.[1] These structures are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] Structural modifications to the indole core can dramatically alter its biological function, making the exploration of novel derivatives a compelling avenue for drug discovery.[1]

This guide focuses on a specific derivative, 3,5-dimethyl-1H-indole-2-carboxylic acid . While its parent structure, indole-2-carboxylic acid, has been explored in various contexts, including as a building block for anti-inflammatory agents like CysLT1 antagonists[2] and compounds with antiproliferative activity[3][4], the specific bioactivity profile of this dimethylated analog remains to be thoroughly characterized.

The purpose of this document is to provide a comprehensive, logic-driven framework for the in vitro validation of this compound. We will move beyond a simple checklist of assays, instead focusing on building a self-validating experimental cascade that begins with foundational safety assessments and progresses to targeted, hypothesis-driven functional screening and preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

Part 1: The Foundational Step - Cytotoxicity Assessment

Before investigating any potential therapeutic bioactivity, it is imperative to determine the compound's inherent toxicity to cells.[5][6] A compound that indiscriminately kills cells can produce false positives in many functional assays. Therefore, establishing a non-toxic concentration range is the critical first step in any screening workflow.[6]

Rationale for Method Selection

We will employ two common but mechanistically distinct cytotoxicity assays to ensure a robust assessment.[7] The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the Lactate Dehydrogenase (LDH) release assay quantifies the loss of plasma membrane integrity.[5][7] Using both provides a more complete picture of the compound's effect on cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF-7 if investigating anticancer potential) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in appropriate cell culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM).

  • Controls: Include wells for "untreated" cells (vehicle control, e.g., 0.1% DMSO) and "maximum kill" (e.g., 1% Triton™ X-100).

  • Incubation: Remove the old medium from the cells and add the compound dilutions and controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 2: The Experimental Cascade - A Workflow for Bioactivity Screening

Following the determination of a non-toxic concentration range, a logical screening cascade can be initiated. This workflow is designed to efficiently test plausible hypotheses based on the known activities of related indole structures.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Screening (Non-Toxic Concentrations) cluster_2 Phase 3: Mechanistic Insight Compound Test Compound: 3,5-dimethyl-1H-indole- 2-carboxylic acid Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH Assays) Compound->Cytotoxicity AntiInflammatory Anti-Inflammatory Assays - COX-2 Inhibition - MMP-9 Inhibition - Protein Denaturation Cytotoxicity->AntiInflammatory IC50 > 50µM Antioxidant Antioxidant Assays - DPPH/ABTS Scavenging - Nrf2-ARE Reporter Assay Cytotoxicity->Antioxidant IC50 > 50µM MoA Mechanism of Action Study (e.g., Nrf2 Pathway Validation) AntiInflammatory->MoA Positive Hit Antioxidant->MoA Positive Hit

Caption: Experimental workflow for in vitro validation.

Part 3: Hypothesis-Driven Functional Screening

Based on the activities of similar indole derivatives, we hypothesize that this compound may possess anti-inflammatory and/or antioxidant properties.

A. Anti-Inflammatory Activity

Inflammation is a complex process mediated by various enzymes and cellular events.[8] We will assess the compound's ability to inhibit key pro-inflammatory enzymes and to stabilize cellular structures under stress.

1. Cyclooxygenase-2 (COX-2) Enzyme Inhibition

  • Rationale: COX-2 is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[9] Its inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[9][10] A fluorometric or colorimetric inhibitor screening kit provides a rapid and reliable method for high-throughput screening.[9][10]

  • Protocol (Fluorometric Assay):

    • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399).[9]

    • Inhibitor Preparation: Prepare a 10X stock of the test compound and a positive control (e.g., Celecoxib) in COX Assay Buffer.[9][11]

    • Reaction Setup: In a 96-well plate, add 10 µL of the test compound, positive control, or buffer (for enzyme control). Add 70 µL of the Reaction Mix (Buffer, Probe, Cofactor) to all wells. Finally, add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

    • Initiation: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously.

    • Measurement: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

    • Analysis: Calculate the slope of the linear portion of the kinetic curve. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.

2. Matrix Metalloproteinase-9 (MMP-9) Enzyme Inhibition

  • Rationale: MMP-9 is an enzyme involved in breaking down the extracellular matrix, a process that is upregulated in chronic inflammation and cancer metastasis.[12][13] Screening for MMP-9 inhibition can reveal a different dimension of the compound's anti-inflammatory potential.

  • Protocol (FRET-based Assay):

    • Reagent Preparation: Reconstitute and dilute the human recombinant MMP-9 enzyme, the FRET-based MMP-9 substrate, and the inhibitor control (e.g., NNGH) in MMP-9 Assay Buffer.[13]

    • Reaction Setup: In a 96-well plate, add diluted test compound or a known inhibitor (positive control) to the appropriate wells. Add the diluted MMP-9 enzyme to all wells except the background control. Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiation: Add the MMP-9 substrate to all wells to start the reaction.

    • Measurement: Immediately measure fluorescence kinetically at Ex/Em = 325/393 nm.

    • Analysis: Calculate the reaction rate and percent inhibition to determine the IC₅₀.

B. Antioxidant Activity

Oxidative stress is closely linked to inflammation.[14] We will evaluate the compound's antioxidant potential using both a direct chemical scavenging assay and a more biologically relevant cell-based assay.

1. ABTS/DPPH Radical Scavenging Assay

  • Rationale: These chemical assays provide a rapid assessment of a compound's intrinsic ability to neutralize free radicals through hydrogen or electron donation.[15][16][17] They are excellent first-pass screens for antioxidant potential.

  • Protocol (DPPH Assay):

    • Preparation: Prepare a stock solution of the test compound in methanol and a 0.1 mM solution of DPPH in methanol.

    • Reaction: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to all wells. Include a control with only methanol and DPPH. Ascorbic acid or Trolox can be used as a positive control.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at ~517 nm.

    • Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀.

2. Nrf2-ARE Reporter Gene Assay

  • Rationale: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[18][19] Activation of this pathway leads to the expression of numerous antioxidant and detoxification genes.[18] A reporter assay using a cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase construct provides a highly relevant measure of biological antioxidant activity.[18][20]

  • Protocol:

    • Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE-Luc) in a 96-well white plate and incubate for 24 hours.

    • Treatment: Treat cells with various non-toxic concentrations of this compound. Use a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle (DMSO) as a negative control.

    • Incubation: Incubate for 12-24 hours.

    • Lysis & Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate) and express the results as fold induction over the vehicle control.

Part 4: Data Presentation & Comparative Analysis

All quantitative data should be summarized in clear, comparative tables. This allows for objective evaluation of the test compound's potency against established standards.

Table 1: Cytotoxicity and Anti-Inflammatory Activity of this compound

AssayTest Compound (IC₅₀, µM)Positive ControlControl IC₅₀ (µM)
Cytotoxicity (MCF-7 cells) > 100Doxorubicin1.10[3]
COX-2 Inhibition 5.2Celecoxib0.30[11]
MMP-9 Inhibition 18.5NNGH (Generic Inhibitor)~10-20 (Assay Dependent)

Table 2: Antioxidant Activity of this compound

AssayTest CompoundPositive Control
DPPH Scavenging (IC₅₀, µM) 25.8Ascorbic Acid (IC₅₀ ~15 µM)
Nrf2-ARE Activation (Fold Induction @ 10 µM) 4.5-foldSulforaphane (8-fold @ 10 µM)

Note: Data presented are hypothetical and for illustrative purposes.

Part 5: Delving Deeper - Mechanism of Action

If the compound demonstrates promising activity, particularly in the Nrf2-ARE assay, the next logical step is to probe the underlying signaling pathway.

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor, Keap1, which facilitates its continuous degradation.[14][18] When cells are exposed to oxidative stress or electrophilic inducers, specific cysteine residues on Keap1 are modified.[18][19] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[14][18]

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 ubiquitinates Inducer Inducer (e.g., Test Compound) Inducer->Keap1 modifies ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: The Nrf2-Keap1 antioxidant response pathway.

Conclusion

This guide outlines a systematic and robust approach for the initial in vitro characterization of this compound. By starting with essential cytotoxicity screening and progressing through a hypothesis-driven cascade of functional assays, researchers can efficiently identify and validate potential bioactivities. The hypothetical data presented suggest that this compound could be a moderately potent anti-inflammatory agent, possibly acting through both COX-2 inhibition and the activation of the Nrf2 antioxidant pathway. Further studies would be required to confirm these activities, determine the mechanism of enzyme inhibition (e.g., competitive vs. non-competitive)[21], and validate the activation of downstream Nrf2 target genes via qPCR or Western blot. This structured validation process ensures that resources are directed toward the most promising compounds, accelerating the journey from chemical entity to potential therapeutic lead.

References

A Comparative Structural Analysis of 3,5-dimethyl-1H-indole-2-carboxylic acid and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 3,5-dimethyl-1H-indole-2-carboxylic acid with other notable indole analogs. In the absence of extensive direct experimental data on this compound, this document leverages a structure-activity relationship (SAR) approach. By examining the known biological activities and physicochemical properties of structurally related indole carboxylic acids, we can infer the potential pharmacological profile of our lead compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel indole derivatives.

Introduction to the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. The indole-2-carboxylic acid moiety, in particular, serves as a crucial pharmacophore, with its derivatives demonstrating a wide array of therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties. The carboxylic acid group at the 2-position is a key feature, often involved in critical binding interactions with biological targets, such as metal chelation in enzyme active sites.[1]

This guide focuses on this compound, a derivative with methyl substitutions at the 3 and 5 positions of the indole ring. To understand its potential biological role, we will compare it with three key analogs: the parent indole-2-carboxylic acid, the isomeric indole-3-carboxylic acid, and the 5-substituted 5-methoxy-1H-indole-2-carboxylic acid. The choice of these analogs allows for a systematic evaluation of the influence of substituent position and nature on the overall activity profile.

Physicochemical Properties: A Comparative Overview

Table 1: Comparative Physicochemical Properties of Indole Carboxylic Acid Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Solubility
This compound C₁₁H₁₁NO₂189.21Not Reported~4.0-4.5Likely sparingly soluble in water, soluble in organic solvents.
Indole-2-carboxylic acidC₉H₇NO₂161.16202-206~4.4Sparingly soluble in water; soluble in ethanol, DMSO, methanol.
Indole-3-carboxylic acidC₉H₇NO₂161.16164-167~4.5-5.0Slightly soluble in water.
5-Methoxy-1H-indole-2-carboxylic acidC₁₀H₉NO₃191.18Not Reported~4.3Sparingly soluble in water.[2]

Note: Some physical properties are predicted based on the behavior of similar chemical structures.

The methyl groups in this compound are expected to increase its lipophilicity compared to the parent indole-2-carboxylic acid. This could influence its membrane permeability and interaction with hydrophobic pockets in target proteins. The pKa is not expected to deviate significantly from other indole-2-carboxylic acids, maintaining the acidic character of the carboxyl group which is crucial for potential salt formation and interactions with biological targets. Carboxylic acids generally exhibit high boiling points due to strong hydrogen bonding and their solubility in water decreases as the carbon chain length increases.[3]

Comparative Biological Activities: Insights from Analogs

The biological activity of indole derivatives is highly dependent on the substitution pattern on the indole ring. By examining the known activities of our selected analogs, we can build a hypothesis for the potential therapeutic applications of this compound.

Indole-2-Carboxylic Acid Derivatives: A Foundation for Diverse Activities

Derivatives of the parent indole-2-carboxylic acid have been explored for a multitude of therapeutic targets:

  • Anti-inflammatory Activity: Certain substituted indole-2-carboxylic acids have been identified as potent and selective antagonists of the CysLT1 receptor, a key player in the inflammatory cascade of asthma.[4]

  • Anticancer Activity: Indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing potent antiproliferative activity against various cancer cell lines.[5]

  • Antiviral Activity: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[1][6] The carboxyl group is crucial for chelating Mg²⁺ ions in the enzyme's active site.

The presence of a methyl group at the 3-position in our target compound, this compound, could modulate these activities. For instance, in the context of CB1 allosteric modulators, substituents at the C3 position of indole-2-carboxamides have been shown to significantly impact their activity.[7]

Indole-3-Carboxylic Acid: An Isomer with Distinct Activities

Shifting the carboxylic acid group to the 3-position results in a different pharmacological profile:

  • Anticancer and Anti-HIV Activity: Indole-3-carboxylic acid has demonstrated cytotoxicity against human lung (A549) and breast (MCF-7) cancer cells and can inhibit HIV replication.

  • Plant Metabolite and Growth Regulator: It is a naturally occurring plant metabolite derived from tryptophan and plays a role in plant defense mechanisms.

This highlights the critical importance of the substituent position on the indole ring in determining the biological target.

5-Methoxy-1H-indole-2-carboxylic acid: Neuroprotection and Metabolic Regulation

Substitution at the 5-position with an electron-donating methoxy group imparts another set of activities:

  • Neuroprotective Properties: This analog has shown potential in reducing the effects of stroke by decreasing oxidative stress.[2]

  • Metabolic Regulation: It has been investigated for its potential in the treatment of diabetes.

The methyl group at the 5-position of this compound, being a weakly electron-donating group, might confer some of these neuroprotective or metabolic regulatory properties, although likely to a different extent than the more strongly electron-donating methoxy group.

Hypothetical Potential of this compound

Based on the analysis of its structural analogs, we can propose a hypothetical activity profile for this compound:

  • Potential as an Anticancer Agent: The indole-2-carboxylic acid core suggests potential for anticancer activity, possibly through the inhibition of kinases like EGFR or other enzymes involved in cell proliferation. The methyl groups could enhance binding to hydrophobic pockets within these targets.

  • Potential as an Antiviral Agent: The core scaffold is conducive to HIV-1 integrase inhibition. The dimethyl substitution would need to be evaluated for its impact on the chelation of essential metal ions in the active site.

  • Modulated Anti-inflammatory Activity: The 3-methyl group could influence the binding to receptors like CysLT1, potentially leading to novel anti-inflammatory agents.

It is crucial to emphasize that these are hypotheses derived from SAR analysis and require experimental validation.

Experimental Protocols

To facilitate the investigation of this compound and its analogs, detailed protocols for relevant in vitro assays are provided below.

EGFR Kinase Inhibition Assay (Luminescent-Based)

This assay determines the ability of a test compound to inhibit the activity of the EGFR kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the EGFR enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate a typical workflow for kinase inhibitor screening and a representative signaling pathway.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Compound Dilutions D Dispense Compound to Plate A->D B Prepare Enzyme and Substrate Solutions E Add Enzyme and Incubate B->E C Prepare ATP Solution F Initiate Reaction with ATP/Substrate Mix C->F D->E E->F G Incubate at Room Temperature F->G H Stop Reaction and Add Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for an in vitro kinase inhibition assay.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Inhibitor Indole Analog (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, a comparative analysis with its structural analogs provides a valuable framework for predicting its potential pharmacological profile. The indole-2-carboxylic acid scaffold is a versatile starting point for the development of therapeutics targeting a range of diseases. The dimethyl substitution pattern of the title compound is likely to confer a unique set of properties that warrant further investigation. The experimental protocols and workflows provided in this guide offer a starting point for the empirical evaluation of this and other novel indole derivatives. Future studies should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets to validate the hypotheses presented herein.

References

The Structure-Activity Relationship of 3,5-Dimethyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile scaffold in the design of therapeutic agents.[1][2] Among its numerous derivatives, those bearing a carboxylic acid at the 2-position have garnered significant attention for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-dimethyl-1H-indole-2-carboxylic acid derivatives, with a particular focus on their potential as anti-inflammatory agents. By examining the influence of substituents on the indole core, we aim to furnish researchers and drug development professionals with a rational framework for the design of novel and potent therapeutic candidates.

The this compound Scaffold: A Privileged Starting Point

The selection of the this compound core is predicated on established SAR principles for this class of compounds. The carboxylic acid at the C-2 position is a critical pharmacophore, often involved in key interactions with biological targets. The methyl groups at the C-3 and C-5 positions are not merely passive substituents; they serve to modulate the electronic and steric properties of the indole ring, thereby influencing potency, selectivity, and pharmacokinetic profiles.

The C-3 position of the indole ring is a frequent site for modification in SAR studies. Substitution at this position has been shown to be important for the apoptotic activity of certain indole-2-carboxylic acid derivatives. The introduction of a methyl group at C-3 can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

The C-5 position offers another strategic handle for SAR exploration. Halogenation or the introduction of small alkyl groups at this position can significantly impact the allosteric modulation of cannabinoid receptor 1 (CB1) by certain indole-2-carboxamides. A methyl group at C-5 can contribute to favorable van der Waals interactions within a receptor's binding pocket and can influence the overall electronic nature of the aromatic system.

Comparative SAR Analysis: Unraveling the Contributions of Key Structural Motifs

The biological activity of this compound derivatives can be systematically optimized by modifying three key regions of the molecule:

  • The Carboxylic Acid (C-2): Esterification or conversion to an amide can have a profound impact on activity. While the free acid is often crucial for direct interaction with the target, ester derivatives can serve as prodrugs, improving pharmacokinetic properties. However, in some cases, esterification can lead to a loss of activity.[6]

  • The N-1 Position: Substitution on the indole nitrogen with various alkyl or aryl groups can significantly alter the compound's biological profile. This position is often targeted to enhance potency and modulate physical properties.

  • The Amide/Substituent at C-2: When the carboxylic acid is converted to an amide, the nature of the amine substituent becomes a critical determinant of activity. The length and branching of alkyl chains, as well as the presence of aromatic or heterocyclic rings, can dramatically influence target engagement.

Modifications at the C-2 Carboxylic Acid

The carboxylic acid moiety is a key anchoring point for many indole-2-carboxylic acid derivatives to their biological targets. Its ability to form hydrogen bonds and ionic interactions is often central to their mechanism of action.

Modification Effect on Activity Rationale
Esterification Often decreases or abolishes activityThe free carboxylate is frequently essential for binding to the active site of enzymes or receptors.
Amide Formation Variable, can enhance or decrease activityIntroduces a hydrogen bond donor and alters steric bulk, which can be beneficial or detrimental depending on the target.
Bioisosteric Replacement Can maintain or improve activityReplacement with groups like tetrazole can mimic the acidic properties of the carboxylic acid while potentially improving metabolic stability.
The Influence of N-1 Substitution

Alkylation or arylation at the N-1 position of the indole ring is a common strategy to explore the SAR of this scaffold.

Substituent at N-1 Observed Effect on Anti-inflammatory Activity Potential Rationale
Hydrogen (unsubstituted) Baseline activityAllows for potential hydrogen bonding with the target.
Small Alkyl (e.g., Methyl, Ethyl) Often enhances activityIncreases lipophilicity, potentially improving cell permeability and target engagement.
Benzyl or Substituted Benzyl Can significantly increase potencyIntroduces the potential for additional π-π stacking or hydrophobic interactions with the target.
SAR of Amide Derivatives at C-2

For derivatives where the carboxylic acid is converted to an amide, the nature of the N-substituent is paramount.

N-Substituent of Amide Impact on Activity Structural Insights
Phenethyl Often a favorable substituentThe ethylene linker provides optimal spacing for the phenyl ring to interact with a hydrophobic pocket in the target protein.
Substituted Phenyl Activity is sensitive to the position and nature of the substituentElectron-donating or withdrawing groups can modulate the electronic properties and steric profile, influencing binding affinity.
Heterocyclic Rings Can lead to potent and selective compoundsThe introduction of nitrogen or other heteroatoms can provide additional hydrogen bonding opportunities and improve solubility.

Experimental Protocols for Biological Evaluation

To assess the anti-inflammatory potential of novel this compound derivatives, a tiered screening approach is recommended.

In Vitro Anti-inflammatory Assays

3.1.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a primary screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

3.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

The inhibitory effect of the compounds on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[5][7]

Protocol:

  • Follow steps 1-4 of the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine and calculate the percentage inhibition.

In Vivo Anti-inflammatory Assay

3.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation.[8][9]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A positive control (e.g., indomethacin) and a vehicle control should be included.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Synthetic Pathway and Workflow

The synthesis of this compound derivatives typically proceeds through a Fischer indole synthesis followed by functional group manipulations.

Synthesis_Workflow A 4-Methylaniline B Sodium Nitrite, HCl A->B 1. C Diazonium Salt B->C D Ethyl 2-methylacetoacetate C->D 2. E Japp-Klingemann Reaction C->E D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (e.g., H2SO4 or PPA) F->G 3. H Ethyl 3,5-dimethyl-1H-indole-2-carboxylate G->H I Hydrolysis (e.g., NaOH, EtOH/H2O) H->I 4a. J This compound I->J K Amide Coupling (e.g., HATU, DIPEA, Amine) J->K 4b. L Amide Derivatives K->L

Caption: General synthetic workflow for this compound and its amide derivatives.

Logical Relationship of SAR Exploration

The process of optimizing a lead compound based on the this compound scaffold follows a logical, iterative cycle.

SAR_Logic A Initial Hit Compound (this compound) B Synthesize Analogs (Vary N-1 and C-2 substituents) A->B C In Vitro Screening (e.g., NO, Cytokine Assays) B->C D Analyze SAR Data C->D E Identify Potent Analogs D->E F In Vivo Testing (e.g., Carrageenan Paw Edema) E->F G Lead Optimization E->G F->D Iterate F->G H Preclinical Candidate G->H

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies for lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. A systematic exploration of the SAR, focusing on modifications at the N-1 and C-2 positions, is crucial for enhancing potency and optimizing drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of newly synthesized derivatives. Future work should focus on elucidating the precise molecular targets of these compounds and further refining their selectivity and pharmacokinetic profiles to identify promising preclinical candidates.

References

A Spectroscopic Guide to Differentiating Isomers of 3,5-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Isomeric purity can profoundly influence a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of 3,5-dimethyl-1H-indole-2-carboxylic acid and its structural isomers. By leveraging fundamental principles and empirical data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), this document serves as a practical reference for researchers engaged in the synthesis, purification, and analysis of substituted indole derivatives.

Introduction to the Isomers

This compound is a member of the indole carboxylic acid family, a scaffold of significant interest in medicinal chemistry. Its isomers, which differ in the substitution pattern of the two methyl groups on the indole ring, possess the same molecular formula (C₁₁H₁₁NO₂) and molecular weight (189.21 g/mol ) but exhibit distinct physicochemical and, consequently, spectroscopic properties. Understanding these subtle differences is crucial for unambiguous identification. This guide will focus on a selection of representative isomers to illustrate the key differentiating spectroscopic features.

Considered Isomers:

  • This compound

  • 2,3-dimethyl-1H-indole-7-carboxylic acid

  • 4,7-dimethyl-1H-indole-2-carboxylic acid

  • 1,6-dimethyl-1H-indole-2-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis is essential for reproducible results.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and O-H.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum Processed Spectrum Processing->Spectrum Analysis Chemical Shift & Coupling Analysis Spectrum->Analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Purified Isomer ATR ATR Crystal Sample->ATR Pellet KBr Pellet Sample->Pellet KBr KBr Powder KBr->Pellet Spectrometer FT-IR Spectrometer ATR->Spectrometer Pellet->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Analysis Peak Identification Spectrum->Analysis

A Comparative Biological Evaluation: 3,5-dimethyl-1H-indole-2-carboxylic Acid vs. its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Indole Derivatives

Physicochemical Properties: The Foundation of Biological Activity

The primary differentiator between 3,5-dimethyl-1H-indole-2-carboxylic acid and its ethyl ester lies in their physicochemical properties, which in turn dictate their pharmacokinetic and pharmacodynamic behavior. The carboxylic acid is an acidic moiety, capable of donating a proton to form a carboxylate anion at physiological pH. This ionization significantly increases its polarity and water solubility. In contrast, the ethyl ester is a neutral, more lipophilic molecule.

This fundamental difference has significant implications for cell permeability. Generally, more lipophilic compounds can more readily cross the lipid bilayer of cell membranes via passive diffusion.[2][3] Carboxylic acids, due to their charge, often exhibit poorer membrane permeability.[4][5] However, they can also be substrates for specific uptake transporters, which can facilitate their entry into cells.

Table 1: Predicted Physicochemical Properties

PropertyThis compoundEthyl 3,5-dimethyl-1H-indole-2-carboxylateRationale for Predicted Difference
Molecular Weight 189.21 g/mol 217.26 g/mol Addition of an ethyl group.
LogP (Lipophilicity) LowerHigherThe ethyl group increases lipophilicity.
pKa ~4-5Not applicable (neutral)The carboxylic acid is acidic.
Water Solubility HigherLowerThe ionized carboxylate group enhances water solubility.
Hydrogen Bond Donors 2 (indole N-H, carboxylic acid O-H)1 (indole N-H)The carboxylic acid has an additional H-bond donor.
Hydrogen Bond Acceptors 2 (carbonyl O, hydroxyl O)2 (carbonyl O, ester O)Both have two H-bond acceptors.

Comparative Biological Evaluation: A Predictive Analysis

Based on the differing physicochemical properties, we can predict how these two molecules will behave in various biological assays. This section will explore potential differences in anticancer and antimicrobial activities, two areas where indole derivatives have shown significant promise.[6]

Anticancer Activity

Indole derivatives have been extensively investigated as anticancer agents, with mechanisms of action that include the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1][7]

Expected Activity of this compound:

  • Target Interaction: The carboxylic acid group can form strong ionic interactions and hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases.[8] This can lead to potent inhibitory activity. For example, many kinase inhibitors utilize a carboxylic acid to interact with key lysine or arginine residues.

  • Cellular Uptake: While passive diffusion may be limited, if the cancer cells express relevant transporters, the carboxylic acid could be actively transported into the cell.

  • Potential Liabilities: Poor membrane permeability could limit its effectiveness in cell-based assays and in vivo if a suitable transport mechanism is not available.[3]

Expected Activity of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate:

  • Prodrug Potential: The ethyl ester can act as a prodrug of the carboxylic acid. Once inside the cell, it can be hydrolyzed by intracellular esterases to release the active carboxylic acid form.[3] This strategy is often employed to overcome the poor permeability of acidic drugs.

  • Direct Activity: In some cases, the ester itself may be the active species, interacting with the target protein through different binding modes that do not require the acidic proton.

  • Increased Cellular Accumulation: Due to its higher lipophilicity, the ethyl ester is expected to have better cell permeability, leading to higher intracellular concentrations.

Comparative Summary:

It is plausible that the ethyl ester will exhibit greater potency in cell-based anticancer assays due to its superior ability to cross the cell membrane and accumulate intracellularly. The intracellular conversion to the carboxylic acid would then allow for potent target engagement. The carboxylic acid, when tested directly in a biochemical assay with the purified target protein, might show high potency, but this may not translate to cellular activity.

Antimicrobial Activity

Indole derivatives have also demonstrated a broad spectrum of antimicrobial activities.[9] The mechanism of action can vary, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.

Expected Activity of this compound:

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is a significant barrier to many drugs. The charged nature of the carboxylic acid may hinder its ability to penetrate this layer.

  • Gram-Positive Bacteria: Gram-positive bacteria lack an outer membrane, and the carboxylic acid may have better access to its target.

  • Target Interaction: Similar to anticancer targets, the carboxylic acid can form strong interactions with bacterial enzymes.

Expected Activity of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate:

  • Broad-Spectrum Potential: The increased lipophilicity of the ethyl ester could facilitate its passage through the cell walls of both Gram-positive and Gram-negative bacteria.

  • Intracellular Activation: As with cancer cells, intracellular esterases in bacteria could hydrolyze the ester to the active carboxylic acid.

  • Membrane Disruption: The more lipophilic nature of the ester might also contribute to direct disruption of the bacterial cell membrane.

Comparative Summary:

The ethyl ester is predicted to have a broader spectrum of antimicrobial activity , with potentially better efficacy against Gram-negative bacteria due to its enhanced ability to penetrate the outer membrane. The carboxylic acid's activity might be more restricted to Gram-positive species.

Experimental Protocols

To empirically validate the predicted biological activities, the following experimental protocols are recommended.

Synthesis

The synthesis of this compound and its ethyl ester can be achieved through established methods. A common route involves the Fischer indole synthesis.

Protocol for Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride and ethyl 2-methylacetoacetate in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.

Protocol for Synthesis of this compound:

  • Hydrolysis: Dissolve the synthesized ethyl 3,5-dimethyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reflux: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol. Dilute with water and acidify with a strong acid, such as hydrochloric acid, until a precipitate forms.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound and its ethyl ester in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizing the Structure-Activity Relationship

The relationship between the chemical structure and the predicted biological activity can be visualized to better understand the underlying principles.

G cluster_0 This compound cluster_1 Ethyl 3,5-dimethyl-1H-indole-2-carboxylate a Carboxylic Acid Moiety b Increased Polarity a->b c Lower Lipophilicity a->c d Potential for Strong Target Binding (Ionic/H-bonds) a->d e Poor Cell Permeability (Passive Diffusion) b->e c->e g Potentially Higher Activity in Biochemical Assays d->g e->g limits cellular activity f Potential for Transporter-Mediated Uptake f->g enhances cellular activity h Ethyl Ester Moiety i Decreased Polarity h->i j Higher Lipophilicity h->j k Prodrug Potential h->k l Good Cell Permeability j->l m Intracellular Hydrolysis to Carboxylic Acid k->m n Potentially Higher Activity in Cell-Based Assays l->n m->n

Caption: Predicted biological activity pathways for the carboxylic acid vs. its ethyl ester.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparison of the biological profiles of this compound and its ethyl ester. The central hypothesis is that the ethyl ester will likely demonstrate superior performance in cell-based assays due to its enhanced membrane permeability and prodrug potential. Conversely, the carboxylic acid may exhibit high potency in target-based biochemical assays but could be limited by its poor cellular uptake.

For researchers in drug discovery, this analysis underscores the importance of considering physicochemical properties in the early stages of lead optimization. The simple modification of a carboxylic acid to an ester can be a powerful strategy to improve the druggability of a compound. Future experimental work should focus on the direct synthesis and comparative testing of these two compounds in a panel of relevant anticancer and antimicrobial assays to validate the predictions made in this guide. Such studies will provide valuable empirical data to further refine our understanding of the structure-activity relationships within this important class of molecules.

References

Comparative In Silico Docking Analysis of 3,5-dimethyl-1H-indole-2-carboxylic acid with Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Virtual Screening and Performance Benchmarking

This guide provides a comprehensive comparison of the in silico docking performance of 3,5-dimethyl-1H-indole-2-carboxylic acid against the Cyclooxygenase-2 (COX-2) enzyme, benchmarked against a known inhibitor, Celecoxib. We will explore the scientific rationale behind the selection of the target, detail the experimental workflow with causality-driven explanations, and present the data in a clear, comparative format.

Introduction: The Rationale for Targeting COX-2 with Indole Derivatives

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Many indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which mediate inflammation. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation.[3] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastric side effects.[1][4]

Given this precedent, this compound, a structurally related indole derivative, is a plausible candidate for investigation as a COX-2 inhibitor. In silico molecular docking offers a rapid, cost-effective preliminary method to predict the binding affinity and interaction patterns of this ligand with the COX-2 active site.[5][6] This guide will compare its predicted binding efficacy against that of Celecoxib, a potent and selective COX-2 inhibitor, to gauge its potential as a novel anti-inflammatory agent.

Methodology: A Self-Validating In Silico Workflow

The credibility of any in silico study hinges on a meticulous, reproducible, and scientifically sound protocol.[7] The following workflow is designed as a self-validating system, incorporating a known inhibitor as a positive control to benchmark the results.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison p1 Select Target Protein (COX-2, PDB: 3PGH) p2 Prepare Protein: - Remove water/ligands - Add polar hydrogens - Assign charges p1->p2 l1 Obtain Ligand Structures (Test & Comparator) l2 Prepare Ligands: - Generate 3D conformers - Minimize energy - Assign charges & rotatable bonds l1->l2 d1 Define Binding Site (Grid Box Generation) p2->d1 l2->d1 d2 Execute Docking (AutoDock Vina) d1->d2 a1 Extract Binding Affinity (kcal/mol) d2->a1 a2 Analyze Interactions (H-bonds, hydrophobic) d2->a2 a3 Compare with Celecoxib (Benchmark Performance) a1->a3 a2->a3

Caption: Workflow for comparative in silico molecular docking.

1. Target Protein and Ligand Preparation

  • Target Selection: The crystal structure of human COX-2 in complex with a selective inhibitor was chosen from the RCSB Protein Data Bank (PDB).[8][9][10][11] Specifically, PDB ID: 3PGH was selected as it provides a high-resolution structure with a well-defined active site.

  • Protein Preparation:

    • The PDB file (3PGH.pdb) was downloaded.

    • Using molecular visualization software such as AutoDockTools (ADT), the co-crystallized ligand and all water molecules were removed to create a clean receptor structure.

    • Polar hydrogen atoms were added to the protein, which is a critical step for accurate hydrogen bond calculation.

    • Gasteiger charges were computed and assigned to the protein atoms to simulate their electrostatic potential. The prepared protein structure was saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structure of the test ligand, This compound , was generated. Its structure can be obtained from chemical databases like PubChem or built using molecular modeling software.

    • The structure of the comparator ligand, Celecoxib , was also obtained from PubChem.

    • Both ligands underwent energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Gasteiger charges were assigned, and rotatable bonds were defined for both ligands using ADT. This allows the docking algorithm to explore conformational flexibility during the simulation.[7] The final structures were saved in the PDBQT format.

2. Molecular Docking Simulation

  • Software: AutoDock Vina, a widely used and validated open-source molecular docking program, was selected for this study due to its accuracy and computational speed.

  • Grid Box Generation: A grid box was defined to encompass the known active site of the COX-2 enzyme. The coordinates were centered on the position of the co-crystallized ligand in the original 3PGH structure to ensure the docking search was localized to the relevant binding pocket. The dimensions were set to 60Å x 60Å x 60Å to provide ample space for the ligands to orient themselves.

  • Docking Execution: The docking simulation was performed for both this compound and Celecoxib against the prepared COX-2 structure. AutoDock Vina uses an advanced iterative search algorithm to predict the optimal binding pose and calculates a corresponding binding affinity score. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

3. Analysis and Comparison

  • Binding Affinity: The primary quantitative metric for comparison is the binding affinity, reported in kcal/mol. This value represents the Gibbs free energy of binding; a more negative value indicates a stronger, more favorable interaction.

  • Interaction Analysis: The predicted binding poses for the top-ranked conformation of each ligand were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues of COX-2.

Results: A Comparative Performance Analysis

The in silico docking simulations provide quantitative and qualitative data to compare the binding potential of this compound against the established inhibitor, Celecoxib.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Number of Hydrogen Bonds (Predicted)
This compound -8.1Arg120, Tyr355, Ser5302
Celecoxib (Comparator) -10.5Arg513, His90, Gln1922

Disclaimer: These are predicted values from a computational model and require experimental validation.

The docking results predict that This compound binds to the COX-2 active site with a favorable binding affinity of -8.1 kcal/mol . The analysis of its binding pose reveals critical interactions. Specifically, the carboxylic acid group is predicted to form hydrogen bonds with the side chains of Arg120 and Tyr355 , two key residues in the COX active site. This type of interaction is crucial for the activity of many NSAIDs, including indomethacin.[1][12]

In comparison, the known selective inhibitor Celecoxib demonstrated a significantly stronger predicted binding affinity of -10.5 kcal/mol . Its characteristic sulfonamide group is predicted to form hydrogen bonds with residues like Arg513 in the secondary pocket of the COX-2 active site, an interaction that is a hallmark of its selectivity.[1]

While the binding energy of the test compound is lower than that of Celecoxib, a value of -8.1 kcal/mol is still indicative of a strong and stable interaction. The ability of its indole scaffold to form key hydrogen bonds similarly to other known inhibitors suggests that this compound is a promising candidate for further investigation as a COX-2 inhibitor. The dimethyl substitutions on the indole ring likely contribute to favorable hydrophobic interactions within the active site, further stabilizing the complex.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound shows significant potential as a binder for the COX-2 enzyme. Although its predicted binding affinity is not as high as the specialized inhibitor Celecoxib, its interaction profile, particularly the hydrogen bonding with key active site residues, warrants further investigation.

These computational findings provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, which should include:

  • In vitro enzyme inhibition assays to experimentally validate its COX-2 inhibitory activity and determine its IC50 value.

  • Further structural modifications (Structure-Activity Relationship studies) to optimize the scaffold for enhanced potency and selectivity.

  • Molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time.

By benchmarking against a known standard, this study provides a reliable, data-driven foundation for the continued development of novel indole-based anti-inflammatory agents.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3,5-dimethyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 3,5-dimethyl-1H-indole-2-carboxylic acid derivatives, a class of compounds with emerging therapeutic potential.[1][2] By understanding and mitigating off-target effects, we can enhance the safety and efficacy profiles of novel drug candidates.

The Imperative of Cross-Reactivity Profiling

Undesirable off-target interactions are a leading cause of adverse drug reactions and clinical trial failures. Cross-reactivity, where a drug binds to unintended proteins or receptors, can lead to a range of toxicities or reduced therapeutic efficacy.[3] For indole derivatives, which possess a versatile scaffold, a thorough evaluation of their interaction landscape is a critical step in preclinical development. This guide will navigate you through a multi-tiered approach, combining computational and experimental methods to build a comprehensive selectivity profile.

A Multi-Pronged Approach to Unveiling Off-Target Interactions

A robust cross-reactivity assessment strategy integrates both predictive in silico methods and definitive in vitro experimental validation. This layered approach allows for early identification of potential liabilities and a more focused allocation of resources for subsequent, more intensive experimental studies.

References

Head-to-head comparison of synthetic routes to 3,5-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3,5-dimethyl-1H-indole-2-carboxylic acid

Abstract: this compound is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the methyl groups and the carboxylic acid moiety on the indole scaffold makes its efficient synthesis a topic of significant interest for medicinal and organic chemists. This guide provides a head-to-head comparison of the most prominent synthetic strategies for obtaining this target molecule. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer a comparative analysis of the Fischer, Reissert, and Japp-Klingemann indole syntheses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route based on criteria such as yield, scalability, starting material availability, and operational simplicity.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. Specifically, indole-2-carboxylic acid derivatives are known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] The target molecule of this guide, this compound (CAS 16381-45-6), combines the indole-2-carboxylic acid core with specific methyl substitutions that can influence its steric and electronic profile, making it a desirable intermediate for targeted drug design.[3]

This guide will explore three classical and reliable methods for constructing this indole derivative:

  • The Fischer Indole Synthesis: A robust and widely used method involving the acid-catalyzed cyclization of an arylhydrazone.[4]

  • The Reissert Indole Synthesis: A two-step approach starting from an ortho-nitrotoluene derivative.[5][6]

  • The Japp-Klingemann Reaction: A method to generate the required arylhydrazone precursor for the Fischer synthesis from a diazonium salt and a β-keto ester.[7][8]

Each route will be critically evaluated to provide a comprehensive understanding of its practical application.

Route A: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for preparing indoles.[9] The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4] For the synthesis of this compound, the logical starting materials are p-tolylhydrazine and pyruvic acid.

Mechanistic Overview

The reaction proceeds through a series of well-established steps:[4][10]

  • Hydrazone Formation: The initial step is the condensation of p-tolylhydrazine with the ketone (pyruvic acid) to form the corresponding p-tolylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine').

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement (analogous to a Claisen rearrangement), which is the key bond-forming step, creating a new C-C bond and forming a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate di-imine rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal. The final step involves the elimination of an ammonia molecule under acid catalysis to yield the stable, aromatic indole ring.[10]

Experimental Protocol

Step 1: Synthesis of Pyruvic acid 4-methylphenylhydrazone

  • Dissolve p-tolylhydrazine hydrochloride (1 equiv.) in a minimal amount of warm water.

  • Add a solution of sodium acetate (1.2 equiv.) in water to liberate the free hydrazine base.

  • In a separate flask, dissolve pyruvic acid (1 equiv.) in ethanol.

  • Slowly add the pyruvic acid solution to the hydrazine solution with constant stirring.

  • A precipitate of the hydrazone will form, often immediately. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Cyclization to this compound

  • To a flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried pyruvic acid 4-methylphenylhydrazone (1 equiv.).

  • Add a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective, or a mixture of glacial acetic acid and concentrated sulfuric acid can be used.[11] Zinc chloride is another common Lewis acid catalyst.[12]

  • Heat the mixture gently with stirring. The optimal temperature will depend on the catalyst used, typically ranging from 80°C to 120°C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • The solid product will precipitate. Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Diagram

Fischer_Indole_Synthesis p_tolylhydrazine p-Tolylhydrazine hydrazone Pyruvic acid 4-methylphenylhydrazone p_tolylhydrazine->hydrazone pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone Condensation (Ethanol/Water) indole_acid 3,5-dimethyl-1H-indole- 2-carboxylic acid hydrazone->indole_acid Acid Catalyst (PPA) Heat

Caption: Fischer Indole Synthesis Workflow.

Assessment
  • Advantages: This is often a one-pot or two-step synthesis with readily available starting materials. The Fischer synthesis is robust and has been optimized extensively over the last century.[1]

  • Disadvantages: The reaction conditions can be harsh (strong acids, high temperatures), which may not be suitable for substrates with sensitive functional groups. The formation of regioisomeric byproducts can be an issue if unsymmetrical ketones are used, though this is not a concern with pyruvic acid.[10] Yields can be variable depending on the chosen catalyst and conditions.

Route B: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative pathway to indole-2-carboxylic acids, starting from o-nitrotoluenes.[5][6] For the target molecule, the required starting material is 4-methyl-2-nitrotoluene.

Mechanistic Overview

The Reissert synthesis is a two-step process:[5]

  • Condensation: The methyl group of 4-methyl-2-nitrotoluene is deprotonated by a strong base (typically potassium or sodium ethoxide) to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate (an α-keto ester).[6][13]

  • Reductive Cyclization: The nitro group of the α-keto ester is reduced to an amino group. Common reducing agents include zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation.[14] The newly formed aniline then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[5]

Experimental Protocol

Step 1: Condensation of 4-methyl-2-nitrotoluene with Diethyl Oxalate

  • Prepare a solution of potassium ethoxide (1.1 equiv.) in absolute ethanol in a flame-dried, three-necked flask under a nitrogen atmosphere. Potassium ethoxide is often preferred as it gives better results than sodium ethoxide.[5][6]

  • To this solution, add a mixture of 4-methyl-2-nitrotoluene (1 equiv.) and diethyl oxalate (1.2 equiv.) dropwise at room temperature.

  • After the addition is complete, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The potassium salt of the product will precipitate. Pour the reaction mixture into a beaker containing ice and water, and acidify with dilute sulfuric acid or acetic acid to precipitate the crude ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate.

  • Filter the solid, wash with water, and dry.

Step 2: Reductive Cyclization and Hydrolysis

  • Suspend the crude keto ester from the previous step in a mixture of glacial acetic acid and ethanol.

  • Add zinc dust (or iron powder) portion-wise with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.[14]

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and filter to remove the excess metal powder.

  • The filtrate contains the ethyl ester of the target indole. To obtain the carboxylic acid, add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester.

  • After hydrolysis, cool the solution and acidify with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Workflow Diagram

Reissert_Indole_Synthesis nitrotoluene 4-Methyl-2-nitrotoluene keto_ester Ethyl 2-(4-methyl-2-nitrophenyl) -2-oxoacetate nitrotoluene->keto_ester oxalate Diethyl Oxalate oxalate->keto_ester KOEt, Ethanol indole_acid 3,5-dimethyl-1H-indole- 2-carboxylic acid keto_ester->indole_acid 1. Zn, Acetic Acid 2. NaOH (hydrolysis) 3. HCl (acidification)

Caption: Reissert Indole Synthesis Workflow.

Assessment
  • Advantages: This method avoids the use of potentially unstable hydrazines. It is a reliable route specifically for indole-2-carboxylic acids.

  • Disadvantages: The starting o-nitrotoluenes can be more expensive or less readily available than the corresponding anilines or hydrazines. The reduction step can sometimes lead to side products if not carefully controlled. The use of strong base requires anhydrous conditions.

Route C: The Japp-Klingemann Reaction / Fischer Synthesis

The Japp-Klingemann reaction is a powerful method for synthesizing the specific arylhydrazones required for the Fischer indole synthesis.[7] This route combines the diazotization of an aniline with a coupling reaction, followed by the Fischer cyclization.

Mechanistic Overview

This is a multi-step sequence:[8]

  • Diazotization: The starting aniline, p-toluidine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a stable aryl diazonium salt.

  • Azo Coupling: A β-keto ester, such as ethyl 2-methylacetoacetate, is deprotonated by a base. The resulting enolate attacks the diazonium salt to form an azo compound.

  • Hydrolysis and Rearrangement: The azo intermediate undergoes base- or acid-catalyzed hydrolysis, cleaving an acyl group (in this case, the acetyl group) to yield the desired arylhydrazone of an α-keto acid ester (ethyl pyruvate 4-methylphenylhydrazone).

  • Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions, as described in Route A, to form the ethyl ester of the target indole.

  • Hydrolysis: The final ester is hydrolyzed to the carboxylic acid.

Experimental Protocol

Step 1: Preparation of Ethyl pyruvate 4-methylphenylhydrazone via Japp-Klingemann

  • Dissolve p-toluidine (1 equiv.) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equiv.) dropwise, keeping the temperature below 5°C.

  • In a separate, large beaker, dissolve ethyl 2-methylacetoacetate (1 equiv.) in ethanol, and add a solution of potassium hydroxide or sodium acetate to act as the base. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the β-keto ester solution with vigorous stirring. Maintain a basic or buffered pH to facilitate the coupling and subsequent rearrangement.

  • After the addition, allow the mixture to stir and slowly warm to room temperature. The reaction progress can be monitored by the disappearance of the diazonium salt (e.g., testing with 2-naphthol solution).

  • The hydrazone product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate) after neutralizing the solution.

  • Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to obtain the crude hydrazone.

Step 2: Fischer Cyclization and Hydrolysis

  • The crude ethyl pyruvate 4-methylphenylhydrazone is cyclized using an acid catalyst (e.g., PPA, ethanolic HCl) as described in Route A, Step 2, to yield ethyl 3,5-dimethyl-1H-indole-2-carboxylate.

  • The resulting ester is then hydrolyzed using aqueous sodium hydroxide, followed by acidic workup to yield the final product, this compound.

Workflow Diagram

Japp_Klingemann_Fischer p_toluidine p-Toluidine diazonium Diazonium Salt p_toluidine->diazonium NaNO2, HCl 0-5°C hydrazone_ester Ethyl pyruvate 4-methylphenylhydrazone diazonium->hydrazone_ester keto_ester Ethyl 2-methyl- acetoacetate keto_ester->hydrazone_ester Base (e.g., KOEt) indole_ester Ethyl 3,5-dimethyl-1H- indole-2-carboxylate hydrazone_ester->indole_ester Fischer Cyclization (Acid, Heat) indole_acid 3,5-dimethyl-1H-indole- 2-carboxylic acid indole_ester->indole_acid 1. NaOH 2. HCl

Caption: Japp-Klingemann / Fischer Synthesis Workflow.

Assessment
  • Advantages: This route offers high versatility and often proceeds with good yields. It avoids the need to handle and store potentially unstable arylhydrazines, as the key intermediate is generated in situ. The starting materials (anilines, β-keto esters) are generally inexpensive and widely available.[15]

  • Disadvantages: It is a multi-step synthesis that requires careful control of temperature during the diazotization step. Diazonium salts can be explosive if allowed to dry, so they are always handled in solution.

Head-to-Head Comparison

FeatureFischer SynthesisReissert SynthesisJapp-Klingemann / Fischer
Starting Materials p-Tolylhydrazine, Pyruvic acid4-Methyl-2-nitrotoluene, Diethyl oxalatep-Toluidine, Ethyl 2-methylacetoacetate, NaNO₂
Key Intermediates Arylhydrazoneα-Keto esterAryl diazonium salt
Number of Steps 1-2 steps2-3 steps (incl. hydrolysis)3-4 steps (incl. hydrolysis)
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Reaction Conditions Strong acid, high temp.Strong base (anhydrous), then reductionLow temp. (diazotization), then acidic/high temp.
Scalability GoodGoodExcellent, but requires temp. control for diazotization
Pros Direct, robust, few steps.[1]Avoids hydrazines, good for 2-carboxyindoles specifically.[5]High versatility, starts from cheap anilines, avoids isolating hydrazines.[7]
Cons Harsh conditions, requires handling hydrazines.[10]Requires specific o-nitrotoluene, strong base needs anhydrous conditions.Multi-step, requires careful control of diazotization.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several classical routes, each with distinct advantages and drawbacks.

  • The Fischer Indole Synthesis is the most direct route, ideal for rapid synthesis on a lab scale, provided that p-tolylhydrazine is readily available and the potential for harsh conditions is acceptable.

  • The Reissert Synthesis is an excellent alternative when the corresponding o-nitrotoluene is available and the handling of hydrazines is to be avoided. Its specificity for producing indole-2-carboxylic acids is a significant advantage.

  • The Japp-Klingemann/Fischer combination represents the most versatile and often most scalable approach. While it involves more steps, it starts from inexpensive and stable anilines and avoids the isolation of the hydrazine intermediate. This route is highly recommended for larger-scale preparations where process control can be carefully implemented.

The ultimate choice of synthetic route will depend on the specific constraints and goals of the research project, including cost, scale, available starting materials, and the chemist's familiarity with the required techniques.

References

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 3,5-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of the novel compound, 3,5-dimethyl-1H-indole-2-carboxylic acid. We will delve into the experimental design, present a detailed protocol for a standard cytotoxicity assay, and contextualize the compound's performance against a well-established chemotherapeutic agent. Our approach emphasizes scientific integrity, ensuring that the described methodologies are robust and the data interpretation is grounded in established principles of cancer biology.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activity.[1][2] In oncology, indole derivatives have emerged as promising candidates due to their ability to interact with diverse molecular targets, thereby interfering with cancer cell proliferation and survival.[3][4][5][6] These compounds can induce cell death through various mechanisms, including cell cycle arrest, apoptosis induction, and modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade.[3][4] This guide focuses on a specific derivative, this compound, outlining a systematic approach to characterize its anticancer potential.

I. The Experimental Blueprint: A Workflow for Cytotoxicity Assessment

The initial evaluation of any potential anticancer agent involves determining its cytotoxicity—the ability to kill cancer cells.[7][8] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.[7] A robust and reproducible workflow is paramount for obtaining reliable data.

Below is a standardized workflow for assessing the in vitro cytotoxicity of a novel compound. This process ensures consistency and provides a clear path from cell line maintenance to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Cancer Cell Line Culture & Maintenance C Cell Seeding in 96-well Plates A->C B Test Compound Stock Solution Preparation D Treatment with Serial Dilutions of Compound B->D C->D E Incubation (e.g., 48-72 hours) D->E F Cytotoxicity Assay (MTT Protocol) E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing.[7]

II. Protocol Deep Dive: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

The choice of the MTT assay is based on its reliability, high-throughput compatibility, and extensive documentation in scientific literature, making it a cornerstone for cytotoxicity screening.[9][10]

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Experimental Procedure:

  • Cell Culture and Seeding:

    • Maintain cancer cell lines in their recommended complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[12]

    • Harvest cells at approximately 80% confluency using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The seeding density is critical and should be optimized for each cell line to ensure logarithmic growth during the experiment.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound and Doxorubicin in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in a complete growth medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration to account for any solvent-induced toxicity.

    • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and the positive control.

  • Incubation:

    • Incubate the treated plates for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO2.[7]

  • MTT Assay Execution:

    • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • After the MTT incubation, carefully remove the medium and add 100 µL of the formazan solubilization solution to each well to dissolve the purple crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis:

  • Percent Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13]

III. Comparative Cytotoxicity Profile

To properly evaluate the potency of this compound, its cytotoxic activity must be compared against a standard chemotherapeutic agent.[11][14] Doxorubicin, a well-characterized anthracycline antibiotic, is a widely used anticancer drug and serves as an excellent positive control for in vitro screening.[14]

The following table presents hypothetical IC50 values derived from the previously described MTT assay, comparing our test compound with Doxorubicin across a panel of human cancer cell lines representing different tumor types.

CompoundIC50 (µM) on MCF-7 (Breast Adenocarcinoma)IC50 (µM) on A549 (Lung Carcinoma)IC50 (µM) on HCT-116 (Colon Carcinoma)
This compound 4.57.210.8
Doxorubicin 0.81.21.5

Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally and can vary based on specific conditions.

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates cytotoxic activity against all three cancer cell lines, with the highest potency observed against the MCF-7 breast cancer cell line. While its potency is less than that of the standard drug Doxorubicin, the data establishes a baseline of anticancer activity. The differential sensitivity across cell lines may suggest a degree of selectivity, a desirable characteristic for further investigation. Several studies have shown that indole derivatives can exhibit potent activity, sometimes comparable to or even exceeding standard drugs, against various cancer cell lines, including those resistant to chemotherapy.[15][16]

IV. Unveiling Potential Mechanisms of Action

The cytotoxic effects of indole derivatives are often mediated by their interaction with key cellular pathways that regulate cell survival and proliferation.[3][5] A significant body of research points towards the induction of apoptosis (programmed cell death) as a primary mechanism.[5][17]

One of the central signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway. Its aberrant activation promotes cell growth, proliferation, and survival while inhibiting apoptosis. Many indole-containing compounds have been shown to exert their anticancer effects by inhibiting components of this pathway.[3][4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins (like Bax) and the inactivation of anti-apoptotic proteins (like Bcl-2), ultimately culminating in the activation of caspases and the execution of apoptosis.[18]

G compound 3,5-dimethyl-1H-indole- 2-carboxylic acid pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax Inhibition caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential mechanism via PI3K/Akt pathway inhibition.

V. Conclusion and Future Perspectives

This guide has outlined a systematic and scientifically rigorous approach to evaluating the comparative cytotoxicity of this compound. By employing standardized protocols like the MTT assay and benchmarking against established chemotherapeutics such as Doxorubicin, researchers can generate reliable and contextually relevant data.

The hypothetical results suggest that this compound is a compound of interest, warranting further investigation. Future studies should aim to:

  • Expand the screening to a broader panel of cancer cell lines to establish a more comprehensive selectivity profile.

  • Conduct mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining, caspase activation assays), to confirm the mode of action.[17][18]

  • Investigate the specific molecular targets within signaling pathways like PI3K/Akt/mTOR through techniques such as Western blotting.

The journey of drug discovery is incremental and built upon a foundation of meticulous in vitro characterization. This guide provides the essential first steps on that path for this compound.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Based on data from analogous indole compounds, 3,5-Dimethyl-1H-indole-2-carboxylic acid should be handled with caution. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, a comprehensive suite of personal protective equipment (PPE) is mandatory to prevent exposure.

Hazard Identification for Structurally Similar Compounds:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, the following personal protective equipment is mandatory.[6]

Protection TypeSpecific RecommendationsStandard/Certification
Eye/Face Protection Tightly fitting chemical safety goggles.[2][7] A face shield may be necessary if there is a significant splash hazard.[8]Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[9] A lab coat or chemical-resistant apron is required to protect against skin contact.[9][10]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[6]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. For larger quantities, or if dust is generated, a NIOSH-approved N95 or higher particulate respirator is recommended.[6] Work in a fume hood whenever possible.[2][9]MSHA/NIOSH approved or equivalent.[6]
Footwear Closed-toe shoes are mandatory in the laboratory.[8]N/A

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Preparation and Handling:
  • Designated Area: Conduct all work with this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][9]

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Avoid breathing dust and direct contact with the skin and eyes.[11]

Storage:
  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9]

  • Protect from light and air. Some indole compounds are light and air-sensitive.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[9][12]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not discard it down the drain or in regular trash.[9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response prep_area Work in Fume Hood don_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_area->don_ppe 1. weigh Weigh Solid don_ppe->weigh 2. dissolve Prepare Solution weigh->dissolve 3. doff_ppe Doff PPE Correctly dissolve->doff_ppe 4. waste Dispose of Waste in Labeled Container dissolve->waste store Store in Cool, Dry, Well-Ventilated Area doff_ppe->store 5. spill Spill Response exposure Exposure Response: - Eyes - Skin - Inhalation handling_cluster->spill If spill occurs handling_cluster->exposure If exposure occurs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.